Glycine-15N,d2
Description
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Structure
3D Structure
Propriétés
Formule moléculaire |
C2H5NO2 |
|---|---|
Poids moléculaire |
78.07 g/mol |
Nom IUPAC |
2-(15N)azanyl-2,2-dideuterioacetic acid |
InChI |
InChI=1S/C2H5NO2/c3-1-2(4)5/h1,3H2,(H,4,5)/i1D2,3+1 |
Clé InChI |
DHMQDGOQFOQNFH-MYAGQKODSA-N |
SMILES isomérique |
[2H]C([2H])(C(=O)O)[15NH2] |
SMILES canonique |
C(C(=O)O)N |
Origine du produit |
United States |
Foundational & Exploratory
Glycine-15N,d2: A Technical Guide for Advanced Research Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glycine-15N,d2 is a stable isotope-labeled form of the amino acid glycine, where the nitrogen atom is replaced with its heavy isotope, ¹⁵N, and the two hydrogen atoms on the α-carbon are replaced with deuterium (d2). This isotopic labeling makes it a powerful tool in various research fields, particularly in metabolomics, proteomics, and drug development. Its key advantage lies in its ability to be distinguished from its naturally abundant, unlabeled counterpart by mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This allows for precise tracing and quantification in complex biological systems. This guide provides an in-depth overview of the primary applications of this compound, complete with experimental protocols and data presentation.
Core Applications in Research
The utility of this compound in research can be categorized into three main areas:
-
Metabolic Tracer for Flux Analysis: Tracking the incorporation of the ¹⁵N and deuterium labels into various metabolic pathways to elucidate their dynamics.
-
Internal Standard for Quantitative Mass Spectrometry: Serving as a spike-in standard for the accurate quantification of endogenous glycine and related metabolites.
-
Probe for Biomolecular NMR Spectroscopy: Aiding in the structural and dynamic studies of proteins and other macromolecules.
This compound as a Metabolic Tracer
As a metabolic tracer, this compound is introduced into a biological system (cell culture, animal models, or human subjects) to trace the metabolic fate of glycine. Glycine is a crucial precursor for the synthesis of proteins, purines (and therefore DNA and RNA), and other nitrogen-containing metabolites.[1] Abnormalities in glycine metabolism have been linked to diseases such as cancer.[2]
Key Applications in Metabolic Tracing:
-
Mapping Metabolic Flux: Quantifying the rate at which glycine's nitrogen and carbon backbone are incorporated into downstream metabolites.[1]
-
Elucidating Biosynthetic Pathways: Identifying the contributions of glycine to the synthesis of purines, glutathione, and other key biomolecules.[2]
-
Evaluating Therapeutic Efficacy: Assessing how drugs targeting amino acid metabolism impact specific metabolic pathways.[1]
Experimental Workflow: Metabolic Tracing in Cell Culture
Caption: Experimental workflow for in vitro metabolic tracing with labeled glycine.
Detailed Experimental Protocol: Tracing Glycine Metabolism in A549 Cancer Cells
-
Cell Culture: A549 human lung carcinoma cells are cultured in standard DMEM with 10% fetal bovine serum until they reach approximately 80% confluency.
-
Media Preparation: Prepare DMEM supplemented with 10% dialyzed fetal bovine serum. Just before the experiment, add this compound to the desired final concentration.
-
Tracer Introduction: Remove the standard growth medium, wash the cells once with phosphate-buffered saline (PBS), and add the this compound-containing medium.
-
Incubation: Incubate the cells for a specified time course (e.g., 0, 4, 8, 12, 24 hours) to allow for the uptake and metabolism of the labeled glycine.
-
Metabolism Quenching: At each time point, rapidly aspirate the medium and wash the cells with ice-cold PBS. Immediately add 1 mL of pre-chilled 80% methanol to quench all metabolic activity.
-
Metabolite Extraction: Scrape the cells in the methanol solution and transfer to a microcentrifuge tube. Vortex thoroughly and centrifuge at high speed to pellet cell debris. The supernatant contains the extracted metabolites.
-
LC-MS/MS Analysis: Analyze the metabolite extract using high-resolution liquid chromatography-mass spectrometry (LC-MS/MS). Monitor for the mass shift in known downstream metabolites of glycine. The ¹⁵N label will result in a +1 Da shift for each incorporated nitrogen atom.
-
Data Analysis: Determine the isotopic enrichment in metabolites over time to calculate the rate of incorporation (flux) of glycine into these pathways.
Glycine's Central Role in Metabolism
Caption: Metabolic fate of Glycine-¹⁵N,d2 in major biosynthetic pathways.
This compound as an Internal Standard in Mass Spectrometry
In quantitative mass spectrometry, this compound is used as an internal standard (IS) for the precise measurement of endogenous glycine levels in biological samples like plasma, urine, and cerebrospinal fluid (CSF). The IS is chemically identical to the analyte (glycine) but has a different mass due to the isotopic labels.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
-
A known amount of this compound (the IS) is added to the biological sample.
-
The sample is processed (e.g., protein precipitation, derivatization). Any loss of analyte during sample preparation will be mirrored by a proportional loss of the IS.
-
The sample is analyzed by LC-MS/MS. The instrument measures the signal intensity of both the endogenous glycine (analyte) and the this compound (IS).
-
The concentration of the endogenous glycine is calculated from the ratio of the analyte signal to the IS signal, relative to a calibration curve.
Experimental Workflow for Glycine Quantification
Caption: Workflow for quantitative analysis of glycine using an internal standard.
Detailed Experimental Protocol: Quantification of Glycine in Human Plasma
-
Sample Preparation: To 500 µL of human plasma, add a known concentration of this compound as the internal standard.
-
Protein Precipitation: Add methanol to the plasma sample to precipitate proteins. Vortex and then centrifuge to pellet the proteins.
-
Purification (Optional): The supernatant can be further purified using an ion-exchange resin, such as Dowex 50W-X8, to isolate the amino acids.
-
Derivatization: To improve chromatographic separation and ionization efficiency, the amino acids are derivatized. A common two-step procedure involves:
-
Esterification with butanol-acetyl chloride at 100°C.
-
Trifluoroacetylation with trifluoroacetic anhydride at 60°C.
-
-
LC-MS/MS Analysis: The derivatized sample is injected into an LC-MS/MS system. The separation is typically performed on a C18 column. The mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode to detect specific precursor-product ion transitions for both endogenous glycine and the this compound internal standard.
-
Quantification: A calibration curve is generated using known concentrations of unlabeled glycine with a fixed concentration of the internal standard. The concentration of glycine in the plasma sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.
Quantitative Data and MS Parameters
| Parameter | Typical Value/Range | Reference |
| Calibration Curve Range | 100–10,000 ng/mL | |
| Lower Limit of Quantitation (LLOQ) | 100 nM | |
| Ionization Mode | Positive Electrospray Ionization (ESI) | |
| Mass Spectrometer | Triple Quadrupole |
This compound in Biomolecular NMR Spectroscopy
In protein NMR, uniform or selective isotopic labeling is essential for structure determination, dynamics studies, and ligand binding analysis, especially for proteins larger than ~15 kDa. While uniform ¹⁵N labeling (using ¹⁵NH₄Cl as the sole nitrogen source) is common, selective labeling with specific ¹⁵N-labeled amino acids, like Glycine-¹⁵N, can help in the assignment of resonances in complex spectra. The addition of deuterium (d2) on the alpha-carbon can be beneficial in reducing relaxation rates, leading to sharper NMR signals.
Applications in Protein NMR:
-
Resonance Assignment: The unique chemical shifts of the ¹⁵N-labeled glycine backbone amide can help to unambiguously identify glycine residues in a protein's spectrum.
-
Structural Studies: The assigned glycine resonances can provide structural constraints for determining the three-dimensional structure of the protein.
-
Dynamics Studies: Changes in the chemical environment of specific glycine residues upon ligand binding or conformational changes can be monitored.
Experimental Protocol: Selective ¹⁵N-Labeling of a Protein in E. coli
-
Culture Medium: Prepare a minimal medium (e.g., M9 medium) for bacterial growth. This medium should contain all necessary salts and a carbon source (e.g., glucose), but initially lacks a nitrogen source.
-
Pre-culture: Grow a starter culture of the E. coli strain containing the expression plasmid for the protein of interest in a rich medium (e.g., LB).
-
Main Culture: Inoculate the minimal medium with the pre-culture. Add a mixture of unlabeled amino acids, but omit glycine. Instead, add ¹⁵N,d2-Glycine.
-
Induction: When the cell culture reaches the desired optical density (OD₆₀₀), induce protein expression with an appropriate inducer (e.g., IPTG).
-
Harvesting and Purification: After the expression period, harvest the cells by centrifugation. Lyse the cells and purify the labeled protein using standard chromatography techniques (e.g., affinity, ion-exchange, size-exclusion).
-
NMR Spectroscopy: Prepare the purified, labeled protein in a suitable NMR buffer. Acquire NMR spectra, such as a ¹H-¹⁵N HSQC experiment, to observe the signals from the labeled glycine residues.
Conclusion
This compound is a versatile and indispensable tool for researchers in the life sciences. Its applications as a metabolic tracer, an internal standard for quantitative mass spectrometry, and a probe in NMR spectroscopy provide deep insights into biological processes at the molecular level. The detailed protocols and workflows presented in this guide offer a framework for leveraging the power of this stable isotope-labeled compound in advanced research and drug development.
References
Glycine-15N,d2 chemical properties and structure
An In-depth Technical Guide to Glycine-15N,d2: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, structure, and analytical methodologies for this compound, a stable isotope-labeled version of the non-essential amino acid, glycine. This isotopologue is a valuable tool in a wide range of research applications, particularly in metabolic studies, proteomics, and as an internal standard in mass spectrometry-based quantification.
Chemical Properties and Structure
This compound is a derivative of glycine where the nitrogen atom is replaced with its stable isotope, ¹⁵N, and the two hydrogen atoms on the α-carbon are replaced with deuterium (²H or D). This labeling provides a distinct mass shift, allowing it to be differentiated from its unlabeled counterpart in various analytical techniques.
Structure:
-
IUPAC Name: 2-Aminoacetic acid-¹⁵N,2,2-d₂
-
Molecular Formula: C₂H₃D₂¹⁵NO₂[1]
-
SMILES: O=C(O)C([2H])([2H])[15NH2]
Physicochemical Properties
The physicochemical properties of this compound are largely comparable to those of unlabeled glycine.
| Property | Value | Source |
| Molecular Weight | 78.07 g/mol | [1] |
| Accurate Mass | 78.042 Da | |
| Appearance | White solid | [2] |
| Melting Point | Decomposes at ~240 °C | [3] |
| Solubility in Water | 24.99 g/100 mL at 25 °C | |
| pKa (Carboxyl) | ~2.34 | |
| pKa (Amino) | ~9.6 | |
| Storage | 2-8°C or Room Temperature |
Experimental Protocols
Synthesis of ¹⁵N-Labeled Glycine
A common method for the synthesis of ¹⁵N-labeled glycine involves the amination of a haloacid with ¹⁵N-labeled ammonia.
Materials:
-
Chloroacetic acid
-
¹⁵N-labeled aqueous ammonia (e.g., 25% m/v)
-
Deionized water
-
Methanol (for purification)
Procedure:
-
Reaction Setup: Dissolve 25 g of chloroacetic acid in 25 mL of deionized water.
-
Amination: Slowly add the chloroacetic acid solution to a flask containing a stirred, excess of ¹⁵N-labeled aqueous ammonia. The reaction is exothermic and should be controlled.
-
Reaction Completion: Allow the reaction to proceed to completion. The exact time and temperature may vary and should be optimized.
-
Purification:
-
The resulting solution contains ¹⁵N-glycine, ammonium chloride, and excess ammonia.
-
The excess ammonia can be recovered through distillation.
-
The glycine can be purified from the salt by recrystallization, often using methanol.
-
Analysis by Mass Spectrometry
Gas chromatography-mass spectrometry (GC-MS) is a sensitive method for the analysis of glycine. This typically requires derivatization to increase volatility.
Derivatization Protocol (Esterification and Trifluoroacetylation):
-
Purification: Purify the amino acid sample using a Dowex 50W-W8 exchange resin. Elute with 4M NH₄OH.
-
Esterification: Add a solution of butanol-acetyl chloride (4:1 v/v) to the dried sample. Heat at 100 °C for 1 hour.
-
Trifluoroacetylation: After cooling, add 100 µL of trifluoroacetic anhydride and heat at 60 °C for 20 minutes.
-
Analysis: The derivatized sample is then ready for GC-MS analysis.
GC-MS Parameters:
-
Column: Rtx-5MS capillary column (30 m × 0.25 mm, 0.25 µm film thickness)
-
Temperature Program:
-
Initial: 50 °C for 1 min
-
Ramp 1: 6 °C/min to 100 °C
-
Ramp 2: 4 °C/min to 200 °C
-
Ramp 3: 20 °C/min to 310 °C (hold for 5 min)
-
-
Injector Temperature: 200 °C
-
Transfer Line Temperature: 250 °C
-
Ion Source Temperature: 250 °C
-
Ionization Energy: 70 eV
Analysis by NMR Spectroscopy
Solid-state Nuclear Magnetic Resonance (NMR) spectroscopy can be used to characterize the structure of labeled glycine.
Solid-State ¹⁵N CP/MAS NMR Parameters:
-
Spectrometer: Bruker Avance 300
-
Technique: Cross-polarization/magic-angle-spinning (CP/MAS)
-
Rotor: 4-mm zirconia rotor
-
Spin Rate: 5 kHz
Applications in Research
This compound serves as a crucial tool in various research domains:
-
Metabolic Research: It is used as a tracer to study amino acid metabolism and protein turnover in vivo.
-
Proteomics: In Stable Isotope Labeling with Amino acids in Cell culture (SILAC), labeled glycine can be incorporated into proteins for quantitative analysis.
-
Clinical Mass Spectrometry: It is frequently used as an internal standard for the accurate quantification of glycine in biological samples.
-
Biomolecular NMR: The isotopic labels aid in structural and dynamic studies of proteins and peptides.
The use of stable isotopes like ¹⁵N and ²H in this compound offers a safe and reliable alternative to radioactive isotopes for tracing biological processes.
References
In-Depth Technical Guide: Synthesis and Purity of Glycine-15N,d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purity analysis of doubly labeled Glycine-15N,d2. This isotopically labeled amino acid is a valuable tool in various research applications, including metabolic studies, proteomics, and as an internal standard in mass spectrometry-based quantification. This document outlines a detailed synthetic protocol, methods for purity assessment, and presents quantitative data in a structured format.
Synthesis of this compound
The synthesis of this compound is typically achieved through a two-stage process. The first stage involves the synthesis of Glycine-15N from a commercially available 15N-labeled nitrogen source. The second stage is the deuteration of the α-carbon of the synthesized Glycine-15N.
Stage 1: Synthesis of Glycine-15N
A common and effective method for the synthesis of 15N-labeled glycine is the amination of a haloacetic acid with 15N-labeled ammonia.[1]
Experimental Protocol:
-
Reaction Setup: In a well-ventilated fume hood, a solution of chloroacetic acid in water is prepared.
-
Amination: A stoichiometric excess of aqueous 15N-labeled ammonia (15NH3) is slowly added to the chloroacetic acid solution under constant agitation. The reaction is typically carried out at room temperature for 24 hours.[2]
-
Concentration: The reaction mixture is then concentrated under reduced pressure to remove excess water and ammonia.
-
Purification: The resulting crude Glycine-15N is purified by crystallization. Methanol is added to the concentrated solution to precipitate the Glycine-15N, leaving the more soluble ammonium chloride impurity in the solution.[3] This recrystallization step can be repeated to enhance purity.
-
Drying: The purified Glycine-15N crystals are collected by filtration and dried under vacuum.
Stage 2: Deuteration of Glycine-15N
The deuteration of the α-carbon of Glycine-15N can be achieved through a catalyzed hydrogen-deuterium exchange reaction in heavy water (D2O).[4]
Experimental Protocol:
-
Reaction Mixture: The synthesized Glycine-15N is dissolved in high-purity deuterium oxide (D2O). A platinum-on-carbon (Pt/C) catalyst is added to the solution.
-
Heating: The reaction mixture is heated in a sealed, high-pressure reactor to a temperature of approximately 200°C for 24 hours with continuous stirring.
-
Catalyst Removal: After cooling to room temperature, the Pt/C catalyst is removed by filtration through celite.
-
Purification: The filtrate is evaporated to dryness under reduced pressure to yield the crude this compound. The product can be further purified by recrystallization from a mixture of D2O and ethanol to remove any remaining impurities.
-
Drying: The final product, this compound, is dried under vacuum to remove any residual solvent.
Purity Analysis
The purity of the synthesized this compound is assessed for both its chemical purity and its isotopic enrichment. The primary analytical techniques employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).
Isotopic Enrichment Analysis
Mass Spectrometry (MS):
Mass spectrometry is a fundamental technique for determining the isotopic enrichment of labeled compounds. For this compound, high-resolution mass spectrometry can distinguish between the unlabeled, single-labeled, and double-labeled species. The relative abundances of the ions corresponding to these species are used to calculate the percentage of isotopic enrichment for both 15N and deuterium.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR spectroscopy can be used to determine the degree of deuteration at the α-carbon. The disappearance or significant reduction of the signal corresponding to the α-protons indicates successful deuteration. ¹⁵N NMR spectroscopy provides direct evidence of the incorporation of the 15N isotope and can be used to quantify its enrichment.
Chemical Purity Analysis
High-Performance Liquid Chromatography (HPLC):
HPLC is a standard method for assessing the chemical purity of the final product. The sample is analyzed on a suitable column, and the chromatogram is examined for the presence of any impurities. The purity is typically reported as the percentage of the main peak area relative to the total peak area.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H and ¹³C NMR spectra are used to confirm the chemical structure of the synthesized glycine and to detect any organic impurities. The absence of unexpected signals in the spectra is an indicator of high chemical purity.
Quantitative Data
The following tables summarize the typical quantitative data for the purity of synthesized this compound.
Table 1: Isotopic Enrichment of this compound
| Isotope | Method | Typical Enrichment (%) |
| ¹⁵N | Mass Spectrometry | ≥ 98 |
| ²H (d) | ¹H NMR / Mass Spectrometry | ≥ 98 |
Table 2: Chemical Purity of this compound
| Parameter | Method | Specification |
| Chemical Purity | HPLC | ≥ 98% |
| Organic Impurities | ¹H NMR | No significant impurities detected |
| Water Content | Karl Fischer Titration | ≤ 0.5% |
| Residual Solvents | GC-HS | Conforms to ICH guidelines |
Visualizations
The following diagrams illustrate the synthesis workflow and the logical relationship of the purity analysis.
Caption: Synthetic workflow for this compound.
Caption: Purity analysis workflow for this compound.
References
The Precision Tracers: A Technical Guide to Glycine-15N,d2 vs. Unlabeled Glycine in Experimental Research
For Researchers, Scientists, and Drug Development Professionals
In the intricate world of metabolic research and drug development, the ability to trace and quantify molecular pathways with high precision is paramount. Glycine, the simplest amino acid, plays a central role in a myriad of physiological processes, including protein synthesis, one-carbon metabolism, and neurotransmission. Distinguishing endogenous molecules from experimentally introduced ones is a fundamental challenge. This technical guide provides an in-depth exploration of the use of the stable isotope-labeled analog, Glycine-15N,d2, in comparison to its unlabeled counterpart in various experimental settings. The strategic incorporation of both a heavy nitrogen isotope (¹⁵N) and deuterium (d2) offers a powerful tool for researchers, providing enhanced specificity and analytical sensitivity.
Core Principles: The Advantage of Isotopic Labeling
Unlabeled glycine, while essential for biological systems, presents a significant challenge in tracer studies due to its natural abundance. When introduced into a biological system, it becomes indistinguishable from the endogenous pool, making precise quantification of metabolic fluxes and pathway contributions difficult.
This compound overcomes this limitation by introducing a distinct mass shift. The naturally most abundant isotope of nitrogen is ¹⁴N, and for hydrogen, it is ¹H. By replacing these with the heavier, stable isotopes ¹⁵N and deuterium (²H or d), the molecular weight of glycine is increased by three Daltons (one for ¹⁵N and two for the two deuterium atoms on the α-carbon). This mass difference is readily detectable by mass spectrometry, allowing for the precise differentiation and quantification of the labeled glycine and its metabolic products from the unlabeled pool.
Applications in Mass Spectrometry
The primary advantage of using this compound in mass spectrometry-based experiments is the significant reduction in background interference. Unlabeled glycine can be a common contaminant in laboratory settings, originating from various sources including dust and keratin.[1] This contamination can interfere with the analysis of low-abundance samples. By using a labeled internal standard like this compound, researchers can confidently distinguish the signal of the tracer from any background noise.
In quantitative proteomics, stable isotope labeling by amino acids in cell culture (SILAC) is a widely used technique.[2] While SILAC traditionally uses amino acids labeled with ¹³C or ¹⁵N, the use of this compound can offer an additional layer of specificity, particularly in complex experimental designs involving multiple labeling strategies.
Experimental Workflow: Isotope Dilution Mass Spectrometry
A common application for this compound is in isotope dilution mass spectrometry for the accurate quantification of glycine in biological fluids.
Metabolic Tracing: Unraveling Complex Pathways
Glycine is a key player in one-carbon metabolism, serving as a precursor for the synthesis of serine, purines, and glutathione.[3][4][5] Tracing the fate of the ¹⁵N and deuterium labels from this compound provides invaluable insights into these pathways.
Glycine-Serine Interconversion
The enzyme serine hydroxymethyltransferase (SHMT) catalyzes the reversible conversion of serine to glycine. By using this compound as a tracer, researchers can monitor the incorporation of the ¹⁵N label into serine, quantifying the flux through this pathway. The deuterium atoms on the α-carbon of glycine are transferred to the methylene group of 5,10-methylenetetrahydrofolate, a key one-carbon donor.
Glutathione Synthesis
Glutathione, a critical antioxidant, is a tripeptide composed of glutamate, cysteine, and glycine. Dietary glycine can be a rate-limiting factor for glutathione synthesis. Studies using labeled glycine have demonstrated its incorporation into the glutathione molecule, allowing for the quantification of glutathione synthesis rates in various physiological and pathological states.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing stable isotope-labeled glycine to investigate metabolic fluxes.
| Metabolic Flux | Tracer Used | Measured Flux (μmol/kg/h) | Reference |
| Total Glycine Flux | [1,2-¹³C₂]glycine | 463 ± 55 | |
| Glycine to Serine Flux (via SHMT) | [1,2-¹³C₂]glycine | 193 ± 28 | |
| Glycine Decarboxylation (via GCS) | [1,2-¹³C₂]glycine | 190 ± 41 | |
| Glycine Decarboxylation | [1-¹³C]glycine | 96 ± 8 | |
| CO₂ formation from glycine 2-carbon | [1,2-¹³C]glycine vs. [1-¹³C]glycine | 51 ± 40 |
GCS: Glycine Cleavage System; SHMT: Serine Hydroxymethyltransferase
| Study Focus | Tracer | Key Finding | Reference |
| Whole-body protein turnover | [¹⁵N]glycine | Primed, constant infusion allows for reliable estimates of protein kinetics. | |
| Serine biosynthesis in fetal hepatocytes | [1-¹³C₁]glycine or [2-¹³C₁]glycine | ~30% of serine production comes from glycine. | |
| Glutathione Synthesis | N-acetylcysteine (NAC) and glycine | Red blood cell total glutathione rose from 1.26 mmol/L to 2.23 mmol/L. |
Applications in NMR Spectroscopy
In Nuclear Magnetic Resonance (NMR) spectroscopy, the use of ¹⁵N-labeled glycine is crucial for protein structure and dynamics studies. The ¹⁵N nucleus has a spin of 1/2, which provides sharper NMR signals compared to the quadrupolar ¹⁴N nucleus. This leads to better resolution and simplifies spectral analysis.
While deuteration is often employed in NMR to simplify spectra of large proteins by reducing the number of proton signals, the specific use of this compound allows for site-specific investigations. By selectively incorporating this compound into a protein, researchers can focus on the local environment and dynamics around that specific glycine residue. This is particularly useful for studying protein-ligand interactions or conformational changes.
A method has been described for the stereospecific assignment of the α-protons of glycine residues in proteins, which involves the stereospecific deuteration and ¹⁵N labeling of glycine.
Experimental Protocols
Protocol 1: Quantification of Whole-Body Glycine Flux
This protocol is adapted from studies quantifying glycine turnover and decarboxylation rates in humans.
1. Tracer Infusion:
-
A primed, constant infusion of labeled glycine (e.g., [1,2-¹³C₂]glycine) is administered intravenously.
-
The priming dose is calculated to rapidly achieve isotopic steady-state in the plasma.
-
The continuous infusion maintains this steady-state over the experimental period.
2. Sample Collection:
-
Blood samples are collected at regular intervals to measure plasma isotopic enrichment of glycine and its metabolites (e.g., serine).
-
Breath samples are collected to measure the enrichment of ¹³CO₂ to determine the rate of glycine decarboxylation.
3. Sample Analysis:
-
Plasma samples are deproteinized, and amino acids are derivatized for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).
-
The isotopic enrichment of the analytes is determined by monitoring the specific mass-to-charge ratios of the labeled and unlabeled species.
-
Breath ¹³CO₂ enrichment is measured using Isotope Ratio Mass Spectrometry (IRMS).
4. Kinetic Analysis:
-
Whole-body glycine flux is calculated from the plasma enrichment of the infused tracer at isotopic steady-state.
-
The flux of glycine to its metabolic products is calculated based on the enrichment of those products.
Protocol 2: Tracing Nitrogen Metabolites in Cell Culture
This protocol is based on a method for tracing glycine-derived nitrogen metabolites in cancer cells.
1. Cell Culture and Labeling:
-
Cells (e.g., A549 cancer cells) are cultured in a medium containing [¹⁵N]glycine.
-
The cells are incubated for a sufficient period to allow for the incorporation of the label into various metabolites.
2. Metabolite Extraction:
-
The cells are harvested, and metabolites are extracted using a suitable solvent system (e.g., methanol/water).
3. Mass Spectrometry Analysis:
-
The cell extracts are analyzed by high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (HRMS²).
-
The analysis focuses on detecting (M+1)/M paired peaks, where the 1 Da mass difference indicates the incorporation of a single ¹⁵N atom from glycine.
4. Data Analysis:
-
The mass spectra are analyzed to identify metabolites that show the characteristic isotopic labeling pattern.
-
Tandem mass spectrometry is used to confirm the identity of the labeled metabolites.
Conclusion
The use of this compound offers a significant advantage over unlabeled glycine in a wide range of experimental applications. Its distinct mass signature enables precise and sensitive quantification, reduces background interference, and allows for detailed tracing of metabolic pathways. For researchers in basic science and drug development, the strategic use of this stable isotope-labeled amino acid is an indispensable tool for gaining deeper insights into the complex roles of glycine in health and disease. The ability to clearly distinguish tracer from the endogenous pool provides a level of analytical rigor that is essential for producing robust and reproducible data.
References
- 1. massspec.unm.edu [massspec.unm.edu]
- 2. benchchem.com [benchchem.com]
- 3. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isotopic Enrichment Levels of Glycine-15N,d2
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the isotopic enrichment levels of Glycine-15N,d2, a stable isotope-labeled amino acid crucial for a variety of research applications. This document details commercially available enrichment levels, outlines the primary analytical methods for their determination, and presents relevant experimental workflows and metabolic pathways where this compound serves as a tracer.
Quantitative Data on Isotopic Enrichment
The isotopic enrichment of this compound and related isotopologues is a critical parameter for ensuring the accuracy and sensitivity of experimental results. Commercially available labeled glycine exhibits high levels of isotopic purity. The following tables summarize the typical enrichment levels for different isotopically labeled glycine products.
Table 1: Isotopic Enrichment of this compound
| Isotope | Chemical Formula | CAS Number (Unlabeled) | Manufacturer | Typical Enrichment Level |
| 15N, d2 | C₂H₃D₂(¹⁵N)O₂ | 56-40-6 | Santa Cruz Biotechnology | Not specified, sold as this compound |
Table 2: Isotopic Enrichment of Related Glycine Isotopologues
| Product Description | Manufacturer | 15N Enrichment | 13C Enrichment | Deuterium (d) Enrichment | Chemical Purity |
| Glycine (¹⁵N) | Cambridge Isotope Laboratories | 98% | Not Applicable | Not Applicable | 98%[1] |
| Glycine (¹³C₂, 2,2-D₂, ¹⁵N) | Cambridge Isotope Laboratories | 97-99% | 97-99% (for ¹³C₂) | 97-99% (for 2,2-D₂) | 98%[2] |
| Glycine (2,2-D₂, ¹⁵N) | Cambridge Isotope Laboratories | 98% | Not Applicable | 98% (for 2,2-D₂) | Not specified[3] |
Experimental Protocols for Determining Isotopic Enrichment
The accurate determination of isotopic enrichment is paramount for quantitative studies. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary techniques employed for this purpose.
Gas Chromatography-Mass Spectrometry (GC-MS) for 15N-Glycine Enrichment
This method is widely used for the analysis of amino acid isotopic enrichment in biological samples.
1. Sample Preparation and Derivatization:
-
Purification: Amino acids from biological fluids (e.g., plasma) are often purified using ion-exchange chromatography (e.g., Dowex 50W-W8 resin)[4].
-
Derivatization: To increase volatility for GC analysis, a two-step derivatization is common:
-
Esterification: Reaction with butanol-acetyl chloride[4].
-
Acylation: Subsequent reaction with trifluoroacetic anhydride (TFAA).
-
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a quadrupole mass spectrometer is typically used.
-
Column: A capillary column suitable for amino acid derivative separation (e.g., Rtx-5MS) is employed.
-
Analysis Mode: Selected Ion Monitoring (SIM) is used to monitor the molecular ions of the unlabeled glycine and the 15N-labeled internal standard. For instance, m/z 154 for glycine and m/z 155 for 15N-glycine can be monitored.
-
Quantification: The isotopic enrichment is determined by calculating the ratio of the peak areas of the labeled and unlabeled species after correcting for the natural abundance of isotopes.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Amino Acid Isotope Enrichment
LC-MS offers an alternative to GC-MS, particularly for less volatile compounds or when multiple amino acid tracers are used simultaneously.
1. Sample Preparation and Derivatization:
-
Derivatization: Pre-column derivatization with o-phthaldialdehyde (OPA) is a common method for amino acids.
2. LC-MS Analysis:
-
Instrumentation: An HPLC system coupled to a mass spectrometer (e.g., an ion trap or triple quadrupole) is used.
-
Ionization: Electrospray ionization (ESI), often in negative mode for OPA derivatives, provides good sensitivity.
-
Mass Analysis: "Zoom-scan" mode or selected ion monitoring can be used to measure the isotopic distribution of the analyte.
Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC-C-IRMS) for High Precision 15N Analysis
For highly precise measurements of nitrogen isotope ratios, GC-C-IRMS is the gold standard.
1. Sample Preparation and Derivatization:
-
Amino acids are derivatized to N-acetyl methyl esters to make them suitable for gas chromatography.
2. GC-C-IRMS Analysis:
-
Separation: The derivatized amino acids are separated on a GC column.
-
Combustion: The column effluent is passed through a combustion reactor (e.g., a NiO tube with CuO and NiO wires at 1000 °C) to convert the sample to N₂ gas.
-
Analysis: The resulting N₂ gas is introduced into an isotope ratio mass spectrometer for high-precision measurement of the 15N/14N ratio.
Visualization of Workflows and Pathways
The following diagrams, created using the DOT language, illustrate key experimental workflows and a metabolic pathway involving glycine.
Caption: Workflow for Determining Isotopic Enrichment by GC-MS.
Caption: Metabolic Fates of Glycine as a Tracer.
Caption: Logical Flow of a Tracer Experiment Using this compound.
References
A Technical Guide to Glycine-15N,d2 for Researchers and Drug Development Professionals
Introduction: Glycine-15N,d2 is a stable isotope-labeled form of the amino acid glycine, where the nitrogen atom is replaced with its heavy isotope ¹⁵N, and the two hydrogen atoms on the α-carbon are replaced with deuterium (d2). This isotopic labeling makes it a powerful tool in various research and development applications, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. Its primary utility lies in its role as an internal standard for the accurate quantification of natural glycine in complex biological matrices and as a tracer for metabolic flux analysis. This guide provides an in-depth overview of the commercial availability, technical specifications, and key applications of this compound, complete with experimental protocol outlines and pathway visualizations.
Commercial Suppliers and Product Specifications
A variety of chemical suppliers offer this compound for research purposes. The table below summarizes the technical data from several prominent suppliers to facilitate a comparative assessment.
| Supplier | Product Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Purity | Form |
| Santa Cruz Biotechnology | sc-211123 | C₂H₃D₂¹⁵NO₂ | 78.07 | Not specified | Solid |
| MedChemExpress | HY-Y0966S6 | C₂H₃D₂¹⁵NO₂ | 78.07 | Not specified | Solid |
| Cambridge Isotope Laboratories, Inc. | DNLM-6862 | ¹⁵NH₂CD₂COOH | 78.07 | ¹⁵N, 98%; D, 98% | Solid |
| LGC Standards | TRC-G615996 | C₂D₂H₃¹⁵NO₂ | 78.072 | Not specified | Neat |
| Pharmaffiliates | PA STI 045790 | C₂H₃D₂¹⁵NO₂ | 78.07 | Not specified | White Solid |
Core Applications in Research and Drug Development
This compound is a versatile tool with two primary applications in the scientific community:
-
Internal Standard for Mass Spectrometry: In quantitative mass spectrometry, particularly liquid chromatography-mass spectrometry (LC-MS), an internal standard is crucial for accurate and precise measurement of an analyte in a complex mixture. The ideal internal standard has physicochemical properties nearly identical to the analyte but is mass-distinguishable. This compound serves as an excellent internal standard for glycine because it co-elutes with natural glycine during chromatography and exhibits similar ionization efficiency, but its increased mass allows it to be distinguished by the mass spectrometer. This allows for the correction of variations in sample preparation, injection volume, and instrument response.
-
Tracer in Metabolic Research: As a stable isotope-labeled compound, this compound can be introduced into biological systems (in vitro or in vivo) to trace the metabolic fate of glycine. By tracking the incorporation of the ¹⁵N and deuterium labels into downstream metabolites, researchers can elucidate metabolic pathways, measure metabolic flux, and understand how these processes are altered in disease states or in response to drug treatment. These studies are often carried out using MS or NMR spectroscopy.
Experimental Protocols
Quantitative Analysis of Glycine in Biological Fluids using LC-MS/MS with this compound as an Internal Standard
This protocol provides a general framework for the quantification of glycine in biological samples such as plasma or cerebrospinal fluid.
a. Sample Preparation:
-
Protein Precipitation: To a 50 µL aliquot of the biological sample (e.g., plasma), add 5 µL of 30% sulfosalicylic acid to precipitate proteins.[1]
-
Centrifugation: Vortex the mixture and then centrifuge at high speed (e.g., 12,000 x g) for 10-15 minutes to pellet the precipitated proteins.[2]
-
Supernatant Collection: Carefully collect the clear supernatant.
-
Internal Standard Spiking: To a 27.5 µL aliquot of the supernatant, add a known concentration of the this compound internal standard working solution.[1]
-
Dilution: Dilute the mixture with an appropriate mobile phase (e.g., 225 µL of mobile phase B) prior to injection.[1]
b. LC-MS/MS Analysis:
-
Chromatography: Employ a suitable liquid chromatography method to separate glycine from other components in the sample. A reversed-phase or hydrophilic interaction liquid chromatography (HILIC) column is typically used.
-
Mass Spectrometry: Use a tandem mass spectrometer (MS/MS) operating in a multiple reaction monitoring (MRM) mode.
-
Monitor the specific precursor-to-product ion transition for both natural glycine and the this compound internal standard.
-
The mass difference allows for their simultaneous detection and quantification.
-
-
Quantification: The concentration of glycine in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of glycine and a fixed concentration of the internal standard.
Metabolic Flux Analysis using this compound
This protocol outlines a general approach for tracing the metabolic fate of glycine in cell culture.
a. Cell Culture and Labeling:
-
Cell Seeding: Plate cells at a suitable density and allow them to adhere and grow under standard culture conditions.
-
Labeling Medium: Prepare a culture medium containing this compound at a known concentration. The standard glycine in the medium can be fully or partially replaced with the labeled version.
-
Incubation: Remove the regular medium and replace it with the labeling medium. Incubate the cells for a desired period to allow for the uptake and metabolism of the labeled glycine.
b. Metabolite Extraction:
-
Quenching Metabolism: Rapidly quench metabolic activity by, for example, aspirating the medium and washing the cells with ice-cold saline.
-
Extraction: Extract the intracellular metabolites using a cold solvent mixture, such as 80% methanol.
-
Sample Preparation: Centrifuge the extract to pellet cell debris and collect the supernatant containing the metabolites. The extract can then be dried and reconstituted in a suitable solvent for analysis.
c. Analysis by MS or NMR:
-
Mass Spectrometry: Analyze the metabolite extract by high-resolution MS or LC-MS/MS to identify and quantify metabolites that have incorporated the ¹⁵N and/or deuterium labels from this compound. The mass shift in the downstream metabolites indicates the incorporation of the stable isotopes.
-
NMR Spectroscopy: For more detailed structural information and pathway analysis, 1D and 2D NMR spectroscopy can be employed to analyze the extracts. ¹⁵N NMR can directly detect the incorporation of the label into various metabolites.
Visualization of Relevant Pathways
Experimental Workflow for Quantitative Analysis
The following diagram illustrates a typical workflow for the quantitative analysis of glycine in a biological sample using this compound as an internal standard.
Glutathione Synthesis Pathway
Glycine is a crucial component in the synthesis of the antioxidant glutathione (GSH). Tracing the incorporation of ¹⁵N from this compound into GSH can provide insights into the activity of this vital pathway.
NMDA Receptor Signaling
Glycine is a co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neuronal communication. While not a metabolic pathway in the traditional sense, understanding the interaction of glycine with the NMDA receptor is vital in neuroscience.
References
The Cornerstone of Quantitative Proteomics: A Technical Guide to Stable Isotope Labeling
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of proteomics, the ability to accurately quantify dynamic changes in protein abundance is paramount. Stable isotope labeling has emerged as a robust and versatile strategy, providing a powerful lens through which to observe the subtle yet significant shifts in the proteome. This technical guide delves into the fundamental principles of stable isotope labeling and offers an in-depth exploration of three cornerstone methodologies: Stable Isotope Labeling by Amino acids in Cell culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT).
This document provides a comprehensive overview of the theoretical underpinnings, detailed experimental protocols, and comparative performance of these techniques, designed to equip researchers with the knowledge to select and implement the most appropriate method for their scientific inquiries.
Fundamental Principles of Stable Isotope Labeling
Stable isotope labeling in proteomics relies on the incorporation of non-radioactive, heavy isotopes of elements (e.g., ¹³C, ¹⁵N) into proteins or peptides. This creates a mass difference between otherwise chemically identical molecules, allowing for their differentiation and relative quantification by mass spectrometry (MS). The core principle lies in creating "heavy" and "light" versions of proteins or peptides from different experimental conditions (e.g., treated vs. untreated cells). When these samples are mixed and analyzed together, the mass spectrometer detects pairs of peaks for each peptide, with the ratio of their intensities directly reflecting the relative abundance of the protein in the original samples.[1][2]
This co-analysis of samples within a single MS run minimizes experimental variability that can arise from separate analyses, thereby increasing the accuracy and precision of quantification.[3] The point at which the stable isotopes are introduced into the experimental workflow defines the specific labeling strategy.
Metabolic Labeling: Stable Isotope Labeling by Amino acids in Cell culture (SILAC)
SILAC is an in vivo metabolic labeling technique where cells are cultured in media containing "heavy" stable isotope-labeled essential amino acids, such as ¹³C₆-arginine and ¹³C₆¹⁵N₂-lysine.[4][5] Over several cell divisions, these heavy amino acids are incorporated into all newly synthesized proteins. This results in a proteome where specific peptides are heavier than their counterparts from cells grown in normal ("light") media.
The key advantage of SILAC is that samples can be combined at the very beginning of the experimental workflow, even at the cell level, which significantly reduces sample handling-related errors and variability. However, its application is primarily limited to cultured cells that can be metabolically labeled.
SILAC Experimental Protocol
This protocol outlines the key steps for a typical SILAC experiment.
1. Cell Culture and Labeling:
-
Two populations of cells are cultured in parallel.
-
"Light" population: Grown in standard culture medium containing normal (light) arginine and lysine.
-
"Heavy" population: Grown in a medium where the normal arginine and lysine have been replaced with their stable isotope-labeled counterparts (e.g., ¹³C₆-Arginine and ¹³C₆¹⁵N₂-Lysine).
-
Cells are cultured for at least five to six cell divisions to ensure near-complete incorporation (>97%) of the heavy amino acids into the proteome. The use of dialyzed fetal bovine serum is recommended to avoid the presence of unlabeled amino acids.
2. Experimental Treatment:
-
Once labeling is complete, the two cell populations are subjected to different experimental conditions (e.g., drug treatment vs. vehicle control).
3. Sample Harvesting and Mixing:
-
Cells from the "light" and "heavy" populations are harvested.
-
The cell pellets are washed and then lysed.
-
Protein concentration is determined for each lysate.
-
Equal amounts of protein from the "light" and "heavy" lysates are mixed.
4. Protein Digestion:
-
The mixed protein sample is reduced (e.g., with DTT) and alkylated (e.g., with iodoacetamide) to denature the proteins and prevent disulfide bond reformation.
-
The proteins are then digested into peptides, typically using trypsin, which cleaves after lysine and arginine residues.
5. Mass Spectrometry Analysis:
-
The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
The mass spectrometer detects peptide pairs (light and heavy).
-
The relative abundance of a protein is determined by the intensity ratio of the corresponding light and heavy peptide peaks in the MS1 spectrum.
References
- 1. TMT Labeling for the Masses: A Robust and Cost-efficient, In-solution Labeling Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope labeling by amino acids in cell culture - Wikipedia [en.wikipedia.org]
- 3. Comparing SILAC- and Stable Isotope Dimethyl-Labeling Approaches for Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. SILAC - Based Proteomics Analysis - Creative Proteomics [creative-proteomics.com]
- 5. SILAC: Principles, Workflow & Applications in Proteomics - Creative Proteomics Blog [creative-proteomics.com]
An In-depth Technical Guide to Metabolic Labeling with Glycine-15N,d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with stable isotopes is a powerful technique for tracing the flow of molecules through complex biochemical networks, providing critical insights into cellular metabolism and physiology. Among the various stable isotope tracers, Glycine-15N,d2 has emerged as a valuable tool for investigating a range of metabolic pathways central to cell proliferation, disease progression, and drug action. This doubly labeled glycine molecule, containing both a heavy nitrogen isotope (15N) and two deuterium atoms (d2), enables precise tracking of the glycine backbone and its constituent atoms as they are incorporated into downstream metabolites and macromolecules.
This technical guide provides a comprehensive overview of metabolic labeling with this compound, with a focus on its application in studying purine biosynthesis, one-carbon metabolism, and the glycine cleavage system. It is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively utilize this technique in their own investigations. The guide includes a summary of key quantitative data, detailed experimental protocols, and visual representations of relevant metabolic pathways and experimental workflows to facilitate a deeper understanding of this powerful analytical approach.
Core Concepts and Applications
Metabolic labeling with this compound offers a versatile approach to interrogate cellular metabolism. The incorporation of the 15N and deuterium labels can be monitored by mass spectrometry, allowing for the quantification of metabolite turnover and flux through specific pathways.
Key applications include:
-
Purine Biosynthesis: Glycine is a fundamental building block in the de novo synthesis of purines, contributing its entire C2-N backbone to the purine ring structure.[1][2] Labeling studies with this compound allow for the direct measurement of the rate of de novo purine synthesis, a pathway often upregulated in cancer cells to support rapid proliferation.[3][4][5]
-
One-Carbon Metabolism: The glycine cleavage system (GCS), a mitochondrial enzyme complex, plays a crucial role in one-carbon metabolism by converting glycine to a one-carbon unit in the form of 5,10-methylenetetrahydrofolate. This one-carbon unit is essential for numerous biosynthetic processes, including the synthesis of nucleotides and the remethylation of homocysteine to methionine. Tracing the fate of the labeled atoms from this compound provides insights into the activity of the GCS and its contribution to the cellular one-carbon pool.
-
Protein Metabolism: As a proteinogenic amino acid, labeled glycine is incorporated into newly synthesized proteins. This allows for the study of protein turnover and dynamics, providing valuable information in various biological contexts, including drug development.
-
Metabolic Flux Analysis: By quantifying the incorporation of isotopes into various metabolites over time, this compound labeling can be used in metabolic flux analysis to determine the rates of metabolic reactions. This provides a dynamic view of cellular metabolism that is not attainable with static metabolomic measurements.
Quantitative Data Presentation
The following tables summarize key quantitative data obtained from metabolic labeling studies using isotopically labeled glycine. These data provide a reference for expected incorporation rates and isotopic enrichment levels in various experimental systems.
Table 1: Incorporation of Labeled Glycine into Purine Nucleotides in HeLa Cells
| Condition | Metabolite | Initial Incorporation Rate (%/hour) |
| Purine-depleted media | IMP | Increased by 47% compared to purine-rich media |
| Purine-depleted media | AMP | Faster incorporation than in purine-rich media |
| Purine-depleted media | GMP | Faster incorporation than in purine-rich media |
Table 2: Isotopic Enrichment in a Mouse Model
| Isotope | Enrichment Level | Tissue/System | Reference |
| 15N | 94% | General mouse tissue |
Note: Isotopic enrichment can vary depending on the labeling strategy, duration, and the specific tissue or cell type being analyzed.
Experimental Protocols
This section provides detailed methodologies for key experiments involving metabolic labeling with this compound.
Protocol 1: Metabolic Labeling of Adherent Mammalian Cells
-
Cell Culture: Plate adherent mammalian cells (e.g., HeLa, A549) in standard growth medium and allow them to reach the desired confluency (typically 70-80%). For studies on specific pathways like purine synthesis, cells can be cultured in specialized media, such as purine-depleted media, to stimulate the pathway of interest.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium (e.g., DMEM) with this compound at a final concentration typically ranging from 0.1 to 1 mM. The exact concentration should be optimized for the specific cell line and experimental goals. Ensure all other essential amino acids and nutrients are present in the medium.
-
Labeling: Aspirate the standard growth medium from the cell culture plates and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed labeling medium to the cells.
-
Incubation: Incubate the cells in the labeling medium for the desired period. The incubation time can range from a few hours to several days, depending on the turnover rate of the metabolites or proteins of interest. For flux analysis, a time-course experiment with multiple time points is recommended.
-
Harvesting: After the labeling period, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Sample Processing: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cell debris. Collect the supernatant containing the metabolites for subsequent analysis.
Protocol 2: Sample Preparation for Mass Spectrometry-Based Proteomics
-
Cell Lysis: After harvesting the labeled cells, lyse them in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
-
Protein Precipitation (Optional): For complex samples, protein precipitation (e.g., with acetone or trichloroacetic acid) can be performed to remove interfering substances.
-
Reduction and Alkylation: Reduce the disulfide bonds in the proteins by adding dithiothreitol (DTT) to a final concentration of 10 mM and incubating at 56°C for 30 minutes. Alkylate the free cysteine residues by adding iodoacetamide to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
In-solution or In-gel Digestion:
-
In-solution digestion: Dilute the protein sample with a digestion buffer (e.g., 50 mM ammonium bicarbonate) to reduce the concentration of denaturants. Add a protease, typically trypsin, at a 1:50 to 1:100 (enzyme:protein) ratio and incubate overnight at 37°C.
-
In-gel digestion: Separate the proteins by SDS-PAGE. Excise the protein bands of interest, destain them, and perform reduction, alkylation, and digestion within the gel pieces.
-
-
Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction (SPE) column or tip to remove salts and other contaminants that can interfere with mass spectrometry analysis.
-
Sample Reconstitution: Dry the desalted peptides in a vacuum centrifuge and reconstitute them in a suitable solvent (e.g., 0.1% formic acid in water) for mass spectrometry analysis.
Protocol 3: Metabolic Flux Analysis Data Acquisition
-
LC-MS/MS Analysis: Analyze the extracted metabolites or digested peptides using a high-resolution mass spectrometer coupled with liquid chromatography (LC-MS/MS).
-
Mass Spectrometry Parameters:
-
Full Scan (MS1): Acquire high-resolution full scan mass spectra to detect the isotopic labeling patterns of the metabolites or peptides.
-
Tandem MS (MS/MS): Fragment the labeled species to confirm their identity and determine the position of the isotope incorporation.
-
-
Data Analysis:
-
Isotopologue Distribution Analysis: Determine the relative abundance of different isotopologues (molecules with different numbers of heavy isotopes) for each metabolite or peptide.
-
Flux Calculation: Use specialized software (e.g., INCA, Metran) to fit the isotopic labeling data to a metabolic model and calculate the metabolic fluxes.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate key metabolic pathways and experimental workflows relevant to metabolic labeling with this compound.
Caption: De Novo Purine Biosynthesis Pathway highlighting the incorporation of this compound.
References
- 1. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Metabolite Profiling Identifies a Key Role for Glycine in Rapid Cancer Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. The metabolic demands of cancer cells are coupled to their size and protein synthesis rates - PMC [pmc.ncbi.nlm.nih.gov]
A Comprehensive Technical Guide to the Safety and Handling of Glycine-15N,d2
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the safety, handling, and experimental considerations for Glycine-15N,d2, a stable isotope-labeled form of the amino acid glycine. Utilized as a tracer in metabolic research and as a tool in nuclear magnetic resonance (NMR) spectroscopy, a thorough understanding of its properties is crucial for its effective and safe application in research and drug development.
Chemical and Physical Properties
This compound is a non-radioactive, stable isotope-labeled version of glycine, where the nitrogen atom is replaced with its heavy isotope ¹⁵N, and the two hydrogen atoms on the α-carbon are replaced with deuterium (d2). These substitutions result in a higher molecular weight compared to unlabeled glycine, enabling its use as a tracer in various biological studies.
| Property | Value | References |
| Molecular Formula | C₂D₂H₃¹⁵NO₂ | [1] |
| Molecular Weight | 78.072 g/mol | [1] |
| Appearance | White crystalline powder | [2] |
| Odor | Odorless | [2] |
| Solubility | Soluble in water | [2] |
| Melting Point | 233 °C (decomposes) | |
| Storage Temperature | Room temperature, away from light and moisture |
Safety and Toxicology
While specific toxicological data for this compound is not extensively available, the safety data for labeled compounds are generally considered to be similar or identical to their unlabeled counterparts. Therefore, the safety precautions for glycine should be followed. Glycine is generally considered non-hazardous; however, as with all laboratory chemicals, prudent laboratory practices should be observed.
Potential Health Effects:
-
Inhalation: May cause respiratory tract irritation.
-
Skin Contact: May cause skin irritation upon prolonged or repeated contact.
-
Eye Contact: May cause eye irritation.
-
Ingestion: May be harmful if swallowed in large quantities.
Toxicological Data (for unlabeled Glycine):
| Test | Result | Species | References |
| LD50 Oral | 7930 mg/kg | Rat |
NFPA 704 Hazard Diamond (for unlabeled Glycine):
| Category | Rating |
| Health (Blue) | 1 |
| Flammability (Red) | 0 |
| Instability (Yellow) | 0 |
| Special (White) |
Handling and Personal Protective Equipment
Proper handling and the use of personal protective equipment (PPE) are essential to ensure safety when working with this compound.
Engineering Controls:
-
Use in a well-ventilated area.
-
Provide appropriate exhaust ventilation where dust may be formed.
Personal Protective Equipment:
-
Eye/Face Protection: Wear safety glasses with side shields or goggles.
-
Skin Protection: Wear protective gloves and a lab coat.
-
Respiratory Protection: Not required under normal use conditions with adequate ventilation. If dust is generated, a NIOSH-approved respirator may be appropriate.
Hygiene Measures:
-
Handle in accordance with good industrial hygiene and safety practices.
-
Wash hands thoroughly after handling, before breaks, and at the end of the workday.
-
Avoid ingestion and inhalation.
Accidental Release and Disposal
Accidental Release Measures:
-
Containment: Sweep up the spilled solid material, avoiding dust formation.
-
Collection: Place the material into a suitable, closed container for disposal.
-
Cleaning: Ventilate the area and wash the spill site after material pickup is complete.
Disposal:
-
Dispose of waste material in accordance with federal, state, and local environmental control regulations.
-
Offer surplus and non-recyclable solutions to a licensed disposal company.
Experimental Protocols and Applications
This compound is a valuable tool in metabolic research, particularly in studies of protein turnover and amino acid metabolism. It is also utilized in biomolecular NMR for structural and dynamic studies.
Metabolic Tracer Studies
Objective: To trace the metabolic fate of glycine in biological systems, such as in studies of protein synthesis and breakdown.
General Workflow:
Example Protocol: In Vivo Protein Turnover Study
This is a generalized protocol based on methodologies described in the literature for using ¹⁵N-labeled glycine to study whole-body protein turnover.
-
Tracer Preparation: Prepare a sterile solution of this compound for infusion.
-
Subject Preparation: The study subject should be in a post-absorptive state (fasting).
-
Tracer Administration: Administer the tracer via a primed, constant intravenous infusion. A typical infusion rate might be in the range of 0.11 to 0.33 µg ¹⁵N/kg/min.
-
Sample Collection: Collect urine and/or blood samples at regular intervals.
-
Sample Analysis: Analyze the isotopic enrichment of ¹⁵N in urinary urea and ammonia, or in plasma proteins, using mass spectrometry.
-
Data Analysis: Calculate protein turnover rates based on the isotopic enrichment data.
NMR Spectroscopy
Objective: To utilize the ¹⁵N and deuterium labels for structural and dynamic studies of proteins and other biomolecules.
Key Considerations for NMR:
-
¹⁵N Chemical Shifts: The ¹⁵N chemical shift is sensitive to the local chemical environment, including hydrogen bonding, making it a valuable probe of protein structure.
-
Deuterium Labeling: The presence of deuterium at the α-carbon can simplify proton NMR spectra and can be used to probe specific interactions.
Glycine Signaling Pathways
Glycine is a crucial neurotransmitter, acting as both an inhibitory neurotransmitter in the spinal cord and brainstem and as a co-agonist at excitatory NMDA receptors.
Inhibitory Glycinergic Synapse
At inhibitory synapses, glycine binds to strychnine-sensitive glycine receptors (GlyRs), which are ligand-gated chloride ion channels. The influx of chloride ions hyperpolarizes the postsynaptic neuron, making it less likely to fire an action potential.
Excitatory Glutamatergic Synapse (NMDA Receptor Co-agonist)
Glycine also functions as a necessary co-agonist at N-methyl-D-aspartate (NMDA) receptors, which are a type of ionotropic glutamate receptor. Both glutamate and glycine (or D-serine) must bind to the NMDA receptor to activate it, allowing for the influx of calcium and sodium ions, which leads to depolarization and excitation of the postsynaptic neuron.
References
Glycine-15N,d2 molecular weight and formula
Audience: Researchers, scientists, and drug development professionals.
This document provides core technical specifications for the isotopically labeled amino acid, Glycine-15N,d2. The data presented herein is essential for applications in quantitative proteomics, metabolic flux analysis, and as an internal standard in mass spectrometry-based research.
Core Molecular Data
This compound is a stable isotope-labeled version of glycine. In this molecule, the standard nitrogen atom (¹⁴N) is replaced by its heavier isotope, nitrogen-15 (¹⁵N). Additionally, two hydrogen atoms on the α-carbon are substituted with deuterium (D or ²H), a stable isotope of hydrogen.
The molecular formula and weight are key parameters for instrument calibration, experimental design, and data analysis in studies utilizing this compound. The table below summarizes these quantitative properties, contrasting the labeled compound with its unlabeled counterpart.
| Property | Standard Glycine | This compound |
| Molecular Formula | C₂H₅NO₂[1][2] | C₂H₃D₂¹⁵NO₂[3][4] |
| Average Molecular Weight ( g/mol ) | 75.07 | 78.07 |
| Monoisotopic Mass (Da) | 75.0320284 | 78.042 |
Note: The notation for this compound can also be written as C₂D₂H₃¹⁵NO₂.
Isotopic Composition and Mass Calculation
The increased molecular weight of this compound is a direct result of the incorporation of heavier isotopes. The mass of each component is detailed below:
-
Nitrogen-15 (¹⁵N): The isotopic mass is approximately 15.000108898 Da. This is in contrast to the more abundant ¹⁴N isotope, which has a mass of approximately 14.003 Da.
-
Deuterium (D or ²H): Deuterium has an atomic weight of approximately 2.014 Da. This is roughly double the mass of protium (¹H), the most common hydrogen isotope.
The molecular weight of this compound is calculated by summing the masses of its constituent atoms: (2 x Carbon) + (3 x Hydrogen) + (2 x Deuterium) + (1 x ¹⁵N) + (2 x Oxygen).
Experimental Protocols and Visualizations
The user request included requirements for detailed experimental protocols and Graphviz diagrams of signaling pathways or workflows. These components are typically associated with research studies demonstrating the application of a compound.
For this technical guide, which focuses solely on the fundamental molecular properties of this compound, such elements are not applicable. There are no experimental workflows or biological signaling pathways inherent to the molecule's static chemical data.
References
Methodological & Application
Application Notes and Protocols for Glycine-¹⁵N,d₂ Labeling in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with amino acids in cell culture (SILAC) is a powerful and versatile method for quantitative proteomics. While typically employing essential amino acids like arginine and lysine, non-essential amino acids such as glycine can also be used as metabolic tracers to investigate a variety of cellular processes. Glycine, in particular, is a key node in cellular metabolism, contributing not only to protein synthesis but also to the synthesis of purines, glutathione, and serving as a donor for one-carbon metabolism. The use of isotopically labeled Glycine-¹⁵N,d₂, which contains one heavy nitrogen atom and two deuterium atoms, allows for the precise tracking and quantification of glycine's metabolic fate in cultured cells.
These application notes provide a detailed protocol for the use of Glycine-¹⁵N,d₂ in cell culture for the purpose of studying protein synthesis, turnover, and metabolic flux.
Applications
-
Measurement of Protein Synthesis and Turnover: By monitoring the incorporation of Glycine-¹⁵N,d₂ into the cellular proteome over time, researchers can calculate the rates of protein synthesis and degradation. This is crucial for understanding how cellular proteomes are dynamically regulated in response to various stimuli, such as drug treatment or disease states.
-
Metabolic Flux Analysis: Glycine is a central metabolite in the serine-glycine one-carbon (SGOC) metabolic network. Tracing the incorporation of the ¹⁵N and deuterium labels from Glycine-¹⁵N,d₂ into other metabolites allows for the quantitative analysis of metabolic fluxes through this pathway, providing insights into cellular bioenergetics and biosynthesis.
-
Quantitative Proteomics: Similar to traditional SILAC, Glycine-¹⁵N,d₂ can be used for relative quantification of proteins between different cell populations. By comparing the mass shift of peptides from cells grown in the presence of heavy glycine versus those grown in light glycine, one can accurately determine changes in protein abundance.
Data Presentation
The following table summarizes quantitative data from a study investigating the distribution of isotopically labeled glycine in Tet21N human neuroblastoma cells. While this study utilized [¹³C₂]Glycine, the principles of metabolic incorporation and the relative distribution of the label are analogous to what can be expected with Glycine-¹⁵N,d₂. This data serves as a representative example of the quantitative information that can be obtained using this labeling strategy.
| Parameter | Myc-On Tet21N Cells (nmol/10⁶ cells) | Myc-Off Tet21N Cells (nmol/10⁶ cells) |
| Initial Extracellular Labeled Glycine | 100 | 100 |
| Final Extracellular Labeled Glycine | 82 ± 1 | 92 ± 4 |
| Consumed Labeled Glycine | 18 ± 1 | 8 ± 4 |
| Cellular Free Amino Acid (FAA) Labeled Glycine | 0.8 ± 0.1 | 0.50 ± 0.02 |
| Proteome Amino Acid (PAA) Labeled Glycine | 3.1 ± 0.1 | 2.3 ± 0.2 |
| Metabolized Labeled Glycine | 14 ± 1 | 6 ± 4 |
Data adapted from a study using [¹³C₂]Glycine in Tet21N human neuroblastoma cells, demonstrating the quantitative tracking of glycine distribution. The oncogene Myc is shown to increase the metabolic rate of glycine.
Experimental Protocols
This protocol is adapted from standard SILAC procedures for use with Glycine-¹⁵N,d₂.
1. Preparation of SILAC-Glycine Medium
-
Required Materials:
-
Glycine-free cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Glycine-¹⁵N,d₂ (heavy)
-
Unlabeled L-glycine (light)
-
Other necessary supplements (e.g., glutamine, penicillin/streptomycin)
-
-
Procedure:
-
Prepare two types of complete culture media: "Light" and "Heavy".
-
For the "Heavy" medium, supplement the glycine-free base medium with Glycine-¹⁵N,d₂ to the desired final concentration (typically the same as standard glycine concentration in the chosen medium formulation).
-
For the "Light" medium, supplement the glycine-free base medium with an equivalent concentration of unlabeled L-glycine.
-
Add dFBS to a final concentration of 10% (or as required for the specific cell line). The use of dialyzed serum is critical to minimize the concentration of unlabeled glycine from the serum.
-
Add other required supplements to both "Light" and "Heavy" media.
-
Sterile-filter the prepared media using a 0.22 µm filter.
-
2. Cell Culture and Labeling
-
Procedure:
-
Culture the cells of interest in the "Light" medium for at least 5-6 cell doublings to ensure a homogenous "light" proteome. This is the adaptation phase.
-
To initiate labeling, switch the cells to the "Heavy" medium. This can be done for one of the experimental conditions (e.g., treated vs. untreated).
-
Continue to culture the cells in the "Heavy" medium for at least 5-6 cell doublings to achieve near-complete incorporation of Glycine-¹⁵N,d₂ into the proteome. The exact duration should be optimized for the specific cell line and its doubling time.
-
For time-course experiments (e.g., measuring protein turnover), harvest cells at various time points after switching to the "Heavy" medium.
-
3. Sample Preparation for Mass Spectrometry
-
Procedure:
-
Harvest cells from both "Light" and "Heavy" conditions.
-
Wash the cell pellets with ice-cold PBS to remove any remaining medium.
-
Lyse the cells using a suitable lysis buffer containing protease inhibitors.
-
Quantify the protein concentration in each lysate using a standard protein assay (e.g., BCA assay).
-
Mix equal amounts of protein from the "Light" and "Heavy" samples.
-
Perform in-solution or in-gel digestion of the mixed protein sample using an appropriate protease (e.g., trypsin).
-
Desalt and clean up the resulting peptide mixture using a C18 StageTip or equivalent.
-
The samples are now ready for analysis by LC-MS/MS.
-
4. Mass Spectrometry and Data Analysis
-
Procedure:
-
Analyze the peptide samples on a high-resolution mass spectrometer.
-
Acquire data in a data-dependent acquisition (DDA) or data-independent acquisition (DIA) mode.
-
Use specialized proteomics software (e.g., MaxQuant, Proteome Discoverer) to identify peptides and quantify the relative abundance of "Light" and "Heavy" peptide pairs. The software will detect the mass shift introduced by the Glycine-¹⁵N,d₂ label.
-
For protein turnover analysis, the ratio of heavy to light peptides at different time points is used to calculate the rate of protein synthesis and degradation.
-
For metabolic flux analysis, the incorporation of the ¹⁵N and deuterium labels into other metabolites is tracked and quantified using metabolomics software.
-
Mandatory Visualizations
Application Note: Quantitative Analysis of Glycine in Human Plasma Using Glycine-15N,d2 as an Internal Standard by LC-MS/MS
Introduction
Glycine is the simplest amino acid and plays a crucial role in numerous metabolic pathways, including the synthesis of proteins, purines, and glutathione. It also functions as a neurotransmitter in the central nervous system. Accurate quantification of glycine in biological matrices is essential for clinical research, diagnostics, and drug development. This application note describes a robust and sensitive method for the quantification of glycine in human plasma using a stable isotope-labeled internal standard, Glycine-15N,d2, coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of a stable isotope-labeled internal standard that co-elutes with the analyte provides the highest degree of accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.
Key Features
-
High Specificity and Sensitivity: The use of Multiple Reaction Monitoring (MRM) ensures high specificity for the detection of glycine.
-
Accuracy and Precision: The stable isotope-labeled internal standard, this compound, minimizes analytical variability.
-
Simple Sample Preparation: A straightforward protein precipitation step is employed for sample cleanup.
-
Rapid Analysis: A fast and efficient chromatographic method allows for high sample throughput.
Experimental Protocols
Materials and Reagents
-
Glycine (≥98% purity), Sigma-Aldrich
-
This compound (98% isotopic purity), Cambridge Isotope Laboratories, Inc.
-
Acetonitrile (LC-MS grade), Fisher Scientific
-
Methanol (LC-MS grade), Fisher Scientific
-
Formic acid (LC-MS grade), Fisher Scientific
-
Ultrapure water (18.2 MΩ·cm), Milli-Q® system
-
Human plasma (K2-EDTA), BioIVT
Standard and Internal Standard Preparation
-
Glycine Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of glycine in 10 mL of ultrapure water.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the glycine stock solution with a 50:50 (v/v) mixture of methanol and water to achieve concentrations ranging from 1 µg/mL to 200 µg/mL.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve 1 mg of this compound in 1 mL of methanol.
-
Internal Standard Working Solution (10 µg/mL): Dilute the internal standard stock solution with a 50:50 (v/v) mixture of methanol and water.
Sample Preparation
-
Label microcentrifuge tubes for calibration standards, quality controls (QCs), and unknown plasma samples.
-
Pipette 50 µL of plasma (or the appropriate standard/QC solution) into the corresponding labeled tubes.
-
Add 10 µL of the internal standard working solution (10 µg/mL) to all tubes except for the blank matrix samples.
-
To precipitate proteins, add 200 µL of ice-cold acetonitrile to each tube.
-
Vortex each tube for 30 seconds.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer 150 µL of the supernatant to a clean autosampler vial.
-
Inject 5 µL of the supernatant into the LC-MS/MS system.
LC-MS/MS Instrumentation and Conditions
Liquid Chromatography (LC) System:
| Parameter | Condition |
| LC System | Waters ACQUITY UPLC I-Class |
| Column | ACQUITY UPLC BEH HILIC, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase A | 10 mM Ammonium Formate in Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 95% B to 40% B over 3.0 min, hold at 40% B for 0.5 min, return to 95% B in 0.1 min, and equilibrate for 1.4 min. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) System:
| Parameter | Condition |
| Mass Spectrometer | Waters Xevo TQ-S |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.0 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Desolvation Gas Flow | 800 L/hr |
| Cone Gas Flow | 50 L/hr |
| Collision Gas | Argon |
| MRM Transitions | Glycine: Precursor > Product (m/z) 76.0 > 30.0, Collision Energy 15 eVThis compound: Precursor > Product (m/z) 79.0 > 32.0, Collision Energy 15 eV |
Data Presentation: Quantitative Performance
The method was validated for linearity, precision, and accuracy according to regulatory guidelines.
Table 1: Linearity of Glycine Calibration Curve
| Analyte | Calibration Range (µg/mL) | Correlation Coefficient (r²) |
| Glycine | 1 - 200 | > 0.995 |
Table 2: Precision and Accuracy of Glycine Quantification in Human Plasma
| QC Level | Nominal Conc. (µg/mL) | Intra-day Precision (%CV, n=6) | Inter-day Precision (%CV, n=18) | Accuracy (% Bias) |
| LLOQ | 1 | 6.8 | 8.2 | -2.5 |
| Low QC | 3 | 5.1 | 6.5 | 1.7 |
| Mid QC | 50 | 3.9 | 4.8 | 0.8 |
| High QC | 150 | 3.2 | 4.1 | -1.2 |
LLOQ: Lower Limit of Quantification; QC: Quality Control; CV: Coefficient of Variation
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the analytical workflow for the quantification of glycine in human plasma.
Caption: Experimental workflow for glycine quantification.
Logical Relationship of Stable Isotope Dilution
The diagram below outlines the principle of stable isotope dilution mass spectrometry for accurate quantification.
Quantitative Proteomics Workflow Using Glycine-¹⁵N,d₂ Metabolic Labeling
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful mass spectrometry (MS)-based strategy for the accurate quantification of proteins in complex samples.[1][2] The method involves the metabolic incorporation of "heavy" non-radioactive isotopes into the entire proteome of living cells.[1][2] By comparing the mass spectra of proteins from cells grown in "light" (natural abundance) versus "heavy" isotopic media, one can achieve precise relative quantification of protein abundance. This is because the chemically identical heavy and light peptides co-elute during liquid chromatography and are analyzed simultaneously in the mass spectrometer, minimizing experimental variability.[3]
While L-Arginine and L-Lysine are the most commonly used amino acids for SILAC, this application note details a workflow using stable isotope-labeled Glycine-¹⁵N,d₂ . Glycine is a non-essential amino acid that can be readily metabolized by cells, and its use in SILAC offers an alternative labeling strategy. The ¹⁵N and deuterium (d₂) labels create a distinct mass shift that is easily detectable by modern mass spectrometers.
This workflow is particularly applicable for studying dynamic cellular processes, such as signaling pathways, where accurate quantification of protein expression changes is critical. As a case study, we will describe the application of this method to analyze changes in the Epidermal Growth Factor Receptor (EGFR) signaling pathway upon ligand stimulation.
Principle of the Method
The core of the workflow is to grow two populations of cells in media that are identical except for the isotopic composition of glycine.
-
"Light" Condition: Cells are grown in standard cell culture medium containing natural abundance glycine.
-
"Heavy" Condition: Cells are grown in a medium where standard glycine is replaced with Glycine-¹⁵N,d₂.
After a sufficient number of cell divisions (typically at least five) to ensure near-complete incorporation of the labeled amino acid into the proteome, the two cell populations are ready for the experiment. Following experimental treatment (e.g., drug treatment, growth factor stimulation), the cell populations are combined, and the proteins are extracted, digested, and analyzed by LC-MS/MS. The mass spectrometer detects peptide pairs that are identical in sequence but differ in mass due to the incorporated heavy glycine. The ratio of the ion intensities for the heavy and light peptide pairs directly corresponds to the relative abundance of the protein in the two samples.
Experimental Protocols
This section provides a detailed step-by-step protocol for a quantitative proteomics experiment using Glycine-¹⁵N,d₂ labeling to study the EGFR signaling pathway.
Protocol 1: Cell Culture and Metabolic Labeling
-
Prepare SILAC Media:
-
Prepare high-glucose DMEM or RPMI-1640 medium that is deficient in L-Glycine.
-
Create two types of media:
-
Light Medium: Supplement the glycine-deficient medium with standard ("light") L-Glycine to a final concentration of 0.4 mM.
-
Heavy Medium: Supplement the glycine-deficient medium with Glycine-¹⁵N,d₂ to a final concentration of 0.4 mM.
-
-
To both media, add 10% dialyzed Fetal Bovine Serum (dFBS) to minimize the concentration of unlabeled glycine from the serum. Add penicillin/streptomycin as required. Filter-sterilize the final media using a 0.22 µm filter.
-
-
Cell Adaptation and Labeling:
-
Culture your cells of interest (e.g., A431 human epidermoid carcinoma cells, which are a model for EGFR studies) in the prepared "Light" and "Heavy" SILAC media.
-
Passage the cells for at least five to six cell doublings to ensure >95% incorporation of the labeled glycine. Maintain cells in the log phase of growth.
-
Verification (Optional but Recommended): To confirm labeling efficiency, harvest a small aliquot of cells from the "heavy" culture, extract proteins, digest with trypsin, and analyze by MS to confirm the mass shift in glycine-containing peptides.
-
-
Experimental Treatment (EGFR Stimulation):
-
Once full incorporation is achieved, starve both "light" and "heavy" cell populations in serum-free SILAC media for 12-24 hours to reduce basal signaling activity.
-
Treat one population with an appropriate stimulus. For this example:
-
Heavy-labeled cells (Stimulated): Treat with 100 ng/mL human Epidermal Growth Factor (EGF) for 15 minutes.
-
Light-labeled cells (Control): Treat with vehicle (e.g., PBS) for 15 minutes.
-
-
Note: This labeling scheme can be reversed (swap light/heavy treatments) in a biological replicate to control for any potential artifacts from the labeling itself.
-
Protocol 2: Sample Preparation for Mass Spectrometry
-
Cell Lysis and Protein Quantification:
-
Immediately after treatment, wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.
-
Harvest the cell lysates and clarify them by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).
-
-
Protein Mixing and Digestion:
-
Combine the "light" (control) and "heavy" (stimulated) lysates in a 1:1 protein ratio (e.g., 500 µg of each).
-
Reduction: Add Dithiothreitol (DTT) to a final concentration of 10 mM and incubate at 56°C for 45 minutes.
-
Alkylation: Cool the sample to room temperature and add Iodoacetamide (IAA) to a final concentration of 25 mM. Incubate in the dark at room temperature for 30 minutes.
-
Digestion: Dilute the sample 4-fold with 50 mM ammonium bicarbonate to reduce the denaturant concentration. Add sequencing-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Desalting:
-
Stop the digestion by adding formic acid to a final concentration of 1%.
-
Desalt the peptide mixture using a C18 solid-phase extraction (SPE) cartridge (e.g., Sep-Pak) according to the manufacturer's instructions.
-
Elute the peptides, dry them completely using a vacuum centrifuge, and store them at -80°C until LC-MS/MS analysis.
-
Protocol 3: LC-MS/MS Analysis and Data Processing
-
Liquid Chromatography (LC):
-
Resuspend the dried peptides in a suitable buffer (e.g., 0.1% formic acid in water).
-
Load the peptides onto a reversed-phase analytical column (e.g., a 75 µm ID column packed with C18 resin).
-
Separate the peptides using a gradient of increasing acetonitrile concentration over a suitable time (e.g., 120 minutes).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Analyze the eluting peptides on a high-resolution Orbitrap mass spectrometer.
-
Operate the mass spectrometer in a data-dependent acquisition (DDA) mode, where the instrument cycles between one full MS1 scan followed by several MS2 scans of the most abundant precursor ions.
-
-
Data Analysis:
-
Process the raw MS data using a software platform capable of SILAC analysis, such as MaxQuant, Proteome Discoverer, or similar.
-
Configure the software with the following key parameters:
-
Enzyme: Trypsin.
-
Variable Modifications: Methionine oxidation, N-terminal acetylation.
-
Fixed Modifications: Cysteine carbamidomethylation.
-
SILAC Labels: Specify Glycine-¹⁵N,d₂ as the "heavy" label. The software will calculate the corresponding mass shift.
-
Database: Search against a relevant protein database (e.g., UniProt Human).
-
-
The software will identify peptides, determine the heavy/light ratios for each peptide pair, and aggregate these ratios to calculate the relative abundance for each protein.
-
Data Presentation
Quantitative proteomics data should be presented in a clear, tabular format. The table below is an illustrative example of results from an EGFR stimulation experiment using Glycine-¹⁵N,d₂ labeling. It shows key proteins in the EGFR pathway and their relative abundance changes.
Table 1: Illustrative Quantitative Data for Key EGFR Pathway Proteins
| Protein ID (UniProt) | Gene Name | Protein Name | H/L Ratio (Stimulated/Control) | Regulation | p-value |
| P00533 | EGFR | Epidermal growth factor receptor | 3.52 | Up-regulated | 0.001 |
| P62993 | GRB2 | Growth factor receptor-bound protein 2 | 2.98 | Up-regulated | 0.003 |
| P43405 | SHC1 | SHC-transforming protein 1 | 2.85 | Up-regulated | 0.004 |
| P27361 | SOS1 | Son of sevenless homolog 1 | 2.15 | Up-regulated | 0.012 |
| P31749 | AKT1 | RAC-alpha serine/threonine-protein kinase | 1.89 | Up-regulated | 0.025 |
| Q07817 | GAB1 | GRB2-associated-binding protein 1 | 1.77 | Up-regulated | 0.031 |
| P28482 | MAPK1 | Mitogen-activated protein kinase 1 (ERK2) | 1.55 | Up-regulated | 0.045 |
| P27986 | RAF1 | RAF proto-oncogene serine/threonine-protein kinase | 1.21 | No significant change | 0.150 |
| P01116 | HRAS | HRas proto-oncogene, GTPase | 1.10 | No significant change | 0.320 |
This table is for illustrative purposes only. H/L Ratio represents the ratio of the abundance of the protein in the EGF-stimulated ("Heavy") sample to the control ("Light") sample. "Up-regulated" indicates a statistically significant increase in abundance upon stimulation.
Visualizations
Diagrams are essential for visualizing complex biological processes and experimental designs.
Workflow Diagram
The following diagram illustrates the complete experimental workflow from cell culture to data analysis.
Caption: Workflow for quantitative proteomics using Glycine-¹⁵N,d₂ SILAC.
Signaling Pathway Diagram
This diagram shows a simplified representation of the EGFR signaling pathway, highlighting key proteins that can be quantified using this workflow. Upon EGF binding, EGFR dimerizes and autophosphorylates, creating docking sites for adaptor proteins like GRB2 and SHC1. This initiates downstream cascades, including the RAS-RAF-MAPK pathway, leading to cell proliferation.
Caption: Simplified EGFR signaling cascade leading to cell proliferation.
Summary and Conclusion
The quantitative proteomics workflow using Glycine-¹⁵N,d₂ provides a robust and accurate method for analyzing protein expression dynamics. By metabolically incorporating a stable isotope-labeled version of glycine, researchers can perform precise relative quantification of thousands of proteins simultaneously. The detailed protocols and illustrative data provided here offer a comprehensive guide for applying this technique to study complex cellular systems, such as the EGFR signaling pathway. This approach is highly valuable for identifying new drug targets, understanding mechanisms of drug action, and discovering biomarkers in biomedical research.
References
Application Notes and Protocols for Glycine-15N,d2 in Biomolecular NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isotopic labeling is a cornerstone of biomolecular Nuclear Magnetic Resonance (NMR) spectroscopy, enabling the study of protein structure, dynamics, and interactions at atomic resolution.[1][2] Glycine, with its unique conformational flexibility, often plays a critical role in protein function, participating in hinges, turns, and active sites. The strategic incorporation of stable isotopes into glycine residues, specifically with ¹⁵N and deuterium (²H or d), provides a powerful tool for detailed NMR analysis. Glycine-¹⁵N,d2 (NH₂CD₂COOH) is a valuable isotopologue that offers distinct advantages for simplifying spectra and probing molecular dynamics.[3][4]
This document provides detailed application notes on the use of Glycine-¹⁵N,d2 in biomolecular NMR, along with comprehensive protocols for protein labeling and key NMR experiments.
Application Notes
Probing Protein Dynamics and Structure
The incorporation of ¹⁵N allows for the use of a wide range of heteronuclear NMR experiments that correlate the amide proton with its directly bonded nitrogen. The additional deuteration at the Cα position (d2) in Glycine-¹⁵N,d2 is crucial for reducing the transverse relaxation rates of the attached ¹⁵N nucleus by minimizing the ¹H-¹³C dipolar interactions. This leads to sharper NMR signals, which is particularly beneficial for studying larger proteins or systems that exhibit line broadening.
Key Applications:
-
Relaxation Studies: ¹⁵N relaxation experiments (T₁, T₂, and {¹H}-¹⁵N NOE) are fundamental for characterizing protein dynamics on picosecond to nanosecond timescales. The use of Glycine-¹⁵N,d2 can improve the accuracy of these measurements by reducing the influence of cross-relaxation effects.
-
Relaxation Dispersion: Carr-Purcell-Meiboom-Gill (CPMG) relaxation dispersion experiments are employed to study slower, microsecond to millisecond timescale dynamics, which are often associated with functionally important conformational changes. The sharper lines obtained with Glycine-¹⁵N,d2 labeling can enhance the sensitivity of these experiments.
-
Structural Refinement: Glycine residues often populate regions of the Ramachandran plot that are inaccessible to other amino acids. Probing the local environment and dynamics of these residues with ¹⁵N-edited NOESY experiments can provide critical restraints for high-resolution structure determination.
Applications in Drug Discovery and Development
NMR spectroscopy is a powerful technique in target-based drug discovery, providing information on ligand binding, conformational changes upon binding, and the thermodynamics and kinetics of the interaction.
Specific Uses of Glycine-¹⁵N,d2 Labeling:
-
Fragment-Based Screening: ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a primary tool for screening compound libraries. By selectively labeling a protein with Glycine-¹⁵N,d2, researchers can focus on the response of specific, functionally relevant glycine residues upon ligand binding, simplifying the interpretation of complex spectra.
-
Binding Site Mapping: Chemical shift perturbation mapping, using ¹H-¹⁵N HSQC spectra of a protein labeled with ¹⁵N-glycine (and deuterated for improved resolution), can identify the location of a ligand binding site. Glycine residues are often located in flexible loops that can be part of binding pockets.
-
Characterizing Allosteric Effects: Allosteric regulation often involves subtle conformational changes that are transmitted through the protein structure. Relaxation dispersion experiments on Glycine-¹⁵N,d2 labeled proteins can reveal how ligand binding at one site affects the dynamics at distant glycine residues, providing insights into allosteric mechanisms.
Quantitative Data Summary
The following table summarizes typical NMR parameters that can be measured using Glycine-¹⁵N,d2 labeled proteins. The values are illustrative and can vary significantly depending on the protein, its molecular weight, and the experimental conditions.
| Parameter | Typical Range of Values | Information Gained | Key Experiment |
| ¹⁵N T₁ (Spin-Lattice Relaxation Time) | 500 - 2000 ms | Picosecond-nanosecond timescale dynamics of the N-H bond vector. | ¹⁵N T₁ Relaxation |
| ¹⁵N T₂ (Spin-Spin Relaxation Time) | 20 - 200 ms | Overall tumbling and microsecond-millisecond timescale dynamics. | ¹⁵N T₂ Relaxation / CPMG |
| {¹H}-¹⁵N NOE (Heteronuclear NOE) | -0.5 to 0.9 | Fast (ps-ns) internal motions of the protein backbone. | {¹H}-¹⁵N NOE |
| Rex (Exchange Contribution to R₂) | 0 - >50 s⁻¹ | Conformational exchange on the µs-ms timescale. | ¹⁵N CPMG Relaxation Dispersion |
| Chemical Shift Perturbation (Δδ) | 0 - >0.5 ppm | Ligand binding and changes in the local chemical environment. | ¹H-¹⁵N HSQC Titration |
Experimental Protocols
Protocol 1: Isotopic Labeling of a Target Protein with Glycine-¹⁵N,d2
This protocol describes the expression of a target protein in E. coli using a minimal medium supplemented with Glycine-¹⁵N,d2.
1. Preparation of M9 Minimal Media:
-
Prepare a 10x M9 salt stock solution (Na₂HPO₄, KH₂PO₄, NaCl) and autoclave.
-
Prepare sterile stock solutions of:
-
1 M MgSO₄
-
1 M CaCl₂
-
20% (w/v) glucose
-
1 mg/mL thiamine
-
1 mg/mL biotin
-
100x trace elements solution.
-
-
For 1 L of M9 medium, aseptically combine:
-
900 mL sterile deionized water
-
100 mL 10x M9 salts
-
2 mL 1 M MgSO₄
-
0.1 mL 1 M CaCl₂
-
10 mL 20% (w/v) glucose
-
1 mL 100x trace elements
-
1 mL thiamine solution
-
1 mL biotin solution
-
1 g ¹⁵NH₄Cl (as the sole nitrogen source for uniform ¹⁵N labeling if desired, otherwise use natural abundance NH₄Cl).
-
Appropriate antibiotics.
-
2. Protein Expression and Labeling:
-
Transform an appropriate E. coli expression strain (e.g., BL21(DE3)) with the plasmid encoding the target protein.
-
Inoculate a 5-10 mL starter culture in a rich medium (e.g., LB) with the appropriate antibiotic and grow overnight at 37°C.
-
The next day, inoculate 1 L of the prepared M9 minimal medium with the overnight culture (typically a 1:100 dilution).
-
Grow the culture at 37°C with vigorous shaking until the OD₆₀₀ reaches 0.6-0.8.
-
Induce protein expression by adding IPTG to a final concentration of 0.5-1 mM.
-
Simultaneously, add the desired amount of Glycine-¹⁵N,d2 to the culture. The final concentration will depend on the specific requirements of the experiment and the protein's glycine content, but a common starting point is 100-200 mg/L.
-
Continue to grow the culture for the optimal expression time and temperature for the target protein (e.g., 4-6 hours at 30°C or 16-20 hours at 18-20°C).
-
Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).
-
The cell pellet can be stored at -80°C or used immediately for protein purification.
3. Protein Purification:
-
Purify the labeled protein using standard chromatography techniques (e.g., affinity, ion exchange, size exclusion) as you would for an unlabeled protein.
-
The final NMR sample should be in a low-salt buffer at a pH below 6.5 to minimize the exchange rate of amide protons with the solvent. The buffer should ideally not contain protons that could interfere with the NMR signals. A typical NMR buffer is 20 mM sodium phosphate, 50 mM NaCl, pH 6.0, in 90% H₂O / 10% D₂O.
Protocol 2: ¹⁵N CPMG Relaxation Dispersion
This protocol outlines the general steps for acquiring and analyzing ¹⁵N CPMG relaxation dispersion data to probe µs-ms timescale dynamics.
1. NMR Sample Preparation:
-
Prepare a sample of your Glycine-¹⁵N,d2 labeled protein at a concentration of 0.5-1 mM in a suitable NMR buffer.
2. NMR Data Acquisition:
-
Acquire a standard ¹H-¹⁵N HSQC spectrum to serve as a reference and to ensure the sample is well-behaved.
-
Set up a series of 2D ¹H-¹⁵N CPMG relaxation dispersion experiments. These experiments will be repeated with different CPMG frequencies (νCPMG).
-
The experiment consists of a constant-time relaxation delay (Trelax) during which a train of ¹⁸⁰° pulses is applied at varying frequencies.
-
A typical range of νCPMG values would be from ~50 Hz to ~1000 Hz or higher, with more points sampled at lower frequencies.
-
Acquire a reference spectrum with no CPMG pulse train (or a very high νCPMG) and a duplicate spectrum at one νCPMG value to estimate experimental error.
-
Experiments should be performed on a spectrometer equipped with a cryoprobe for optimal sensitivity.
3. Data Processing and Analysis:
-
Process the 2D spectra using software such as NMRPipe.
-
For each well-resolved glycine peak, extract the peak intensity or volume as a function of νCPMG.
-
Calculate the effective transverse relaxation rate (R2,eff) for each νCPMG using the equation: R₂eff = - (1 / T_relax) * ln(I(ν_CPMG) / I₀) where I(ν_CPMG) is the peak intensity at a given CPMG frequency and I₀ is the reference peak intensity.
-
Plot R2,eff versus νCPMG for each glycine residue. A dispersion curve (where R2,eff decreases with increasing νCPMG) is indicative of conformational exchange on the µs-ms timescale.
-
Fit the dispersion curves to appropriate models (e.g., a two-site exchange model) using software like CATIA, CPMGfit, or the tools within SPARKY. This fitting will yield the kinetic (kex) and thermodynamic (pB, the population of the minor state) parameters of the exchange process, as well as the chemical shift difference (Δω) between the exchanging states.
Visualizations
Caption: Workflow for Glycine-¹⁵N,d2 labeling and NMR analysis.
Caption: Advantages of using Glycine-¹⁵N,d2 in NMR.
Caption: Relationship between protein dynamics and NMR experiments.
References
- 1. chemie-brunschwig.ch [chemie-brunschwig.ch]
- 2. Efficient and economic protein labeling for NMR in mammalian expression systems: Application to a preT‐cell and T‐cell receptor protein - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glycine (2,2-Dâ, 98%; ¹âµN, 98%) - Cambridge Isotope Laboratories, DNLM-6862-0.5 [isotope.com]
- 4. Glycine (¹³Câ, 97-99%; 2,2-Dâ, 97-99%; ¹âµN, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6799-0.25 [isotope.com]
Measuring Protein Turnover Rates with Glycine-15N,d2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Protein turnover, the dynamic balance between protein synthesis and degradation, is a fundamental process in cellular homeostasis. Alterations in protein turnover rates are implicated in a wide range of physiological and pathological conditions, including development, aging, and various diseases such as cancer and neurodegenerative disorders. Consequently, the accurate measurement of protein turnover is of paramount importance in basic research and drug development. Stable isotope labeling, coupled with mass spectrometry, has emerged as a powerful technique for these measurements.
This document provides detailed application notes and protocols for measuring protein turnover rates using the dual-labeled stable isotope, Glycine-15N,d2. This tracer offers the unique advantage of introducing two stable isotopes, Nitrogen-15 (¹⁵N) and Deuterium (d2), into newly synthesized proteins. This dual labeling can enhance the accuracy of mass spectrometric analysis and provide a more robust method for quantifying protein dynamics. While specific protocols for this dual-labeled amino acid are not widely published, this guide synthesizes established methodologies for stable isotope labeling to provide a comprehensive and practical workflow.
Principle of the Method
The methodology is based on the metabolic incorporation of this compound into newly synthesized proteins. When introduced into a biological system (in vitro cell culture or in vivo model), this labeled glycine is utilized by the cellular machinery for protein synthesis. As a result, newly synthesized proteins become enriched with both ¹⁵N and deuterium.
The extent of this enrichment over time is measured by mass spectrometry (MS). By analyzing the isotopic distribution of peptides derived from proteins of interest, the ratio of newly synthesized (labeled) to pre-existing (unlabeled) protein can be determined. This ratio, when measured at different time points, allows for the calculation of the fractional synthesis rate (FSR) and, consequently, the turnover rate of specific proteins or the entire proteome.
Application in Drug Development
The measurement of protein turnover rates has significant applications in the field of drug development:
-
Target Engagement and Pharmacodynamics: By measuring changes in the turnover rate of a drug's target protein, researchers can gain insights into target engagement and the downstream pharmacological effects of the compound.
-
Efficacy and Mechanism of Action: Alterations in the synthesis or degradation rates of specific proteins or pathways in response to a drug can help elucidate its mechanism of action and provide biomarkers for its efficacy.
-
Toxicity and Off-Target Effects: Unintended changes in the turnover of a wide range of proteins can indicate potential off-target effects and toxicity of a drug candidate.
-
Disease Modeling: Studying protein turnover in disease models can help identify dysregulated pathways and potential therapeutic targets.
Experimental Workflow Overview
The general workflow for measuring protein turnover with this compound involves several key steps, from tracer administration to data analysis.
Caption: A generalized workflow for measuring protein turnover using this compound.
Detailed Experimental Protocols
Note: As specific, validated protocols for this compound are not widely available, the following protocols are based on established methods for stable isotope labeling with amino acids and heavy water. Optimization for your specific experimental system is highly recommended.
Protocol 1: In Vitro Labeling of Cultured Cells
This protocol is suitable for adherent or suspension cell lines.
Materials:
-
This compound (commercially available)
-
Glycine-free cell culture medium (e.g., custom formulation of DMEM or RPMI-1640)
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
Protein quantification assay (e.g., BCA assay)
-
Dithiothreitol (DTT)
-
Iodoacetamide (IAA)
-
Trypsin, MS-grade
-
Formic acid
-
Acetonitrile
Procedure:
-
Cell Culture Preparation:
-
Culture cells to approximately 70-80% confluency in standard growth medium.
-
Wash the cells twice with pre-warmed PBS to remove the old medium.
-
Switch to a pre-warmed, custom glycine-free medium supplemented with dFBS and a known concentration of this compound. The final concentration of the labeled glycine should be similar to that in standard medium or optimized for your cell line.
-
-
Time-Course Labeling:
-
Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The time points should be chosen based on the expected turnover rate of the proteins of interest.
-
At each time point, harvest the cells. For adherent cells, wash with cold PBS and scrape. For suspension cells, pellet by centrifugation.
-
-
Protein Extraction and Quantification:
-
Lyse the cell pellets in lysis buffer on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Protein Digestion:
-
Take a fixed amount of protein (e.g., 50-100 µg) from each time point.
-
Reduce disulfide bonds by adding DTT to a final concentration of 10 mM and incubating at 56°C for 30 minutes.
-
Alkylate cysteine residues by adding IAA to a final concentration of 20 mM and incubating in the dark at room temperature for 30 minutes.
-
Dilute the sample with ammonium bicarbonate buffer to reduce the denaturant concentration.
-
Add MS-grade trypsin at a 1:50 (trypsin:protein) ratio and incubate overnight at 37°C.
-
-
Peptide Cleanup:
-
Acidify the digest with formic acid.
-
Desalt the peptides using a C18 solid-phase extraction (SPE) column.
-
Elute the peptides and dry them down in a vacuum centrifuge.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried peptides in a solution of 0.1% formic acid.
-
Analyze the peptide mixture using a high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF) coupled to a liquid chromatography system.
-
Set up the MS method to acquire both MS1 scans for quantification and data-dependent MS2 scans for peptide identification.
-
Protocol 2: In Vivo Labeling in Animal Models (e.g., Mice)
This protocol provides a general guideline for labeling proteins in a mouse model.
Materials:
-
This compound
-
Custom amino acid-defined diet lacking glycine
-
Sterile saline (0.9% NaCl)
-
Anesthesia
-
Tissue homogenization buffer with protease inhibitors
-
Other reagents as listed in Protocol 1.
Procedure:
-
Tracer Administration:
-
Dietary Administration: Acclimatize animals to a custom, glycine-free diet for a few days. Then, switch to the same diet supplemented with a known amount of this compound. This method is suitable for long-term labeling studies.
-
Intravenous Infusion: For shorter-term studies and more precise control over tracer delivery, a primed-continuous infusion of this compound dissolved in sterile saline can be administered via a catheter.
-
-
Time-Course Sample Collection:
-
At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), euthanize a cohort of animals.
-
Rapidly dissect the tissues of interest and flash-freeze them in liquid nitrogen. Store at -80°C until further processing.
-
-
Protein Extraction from Tissues:
-
Homogenize the frozen tissue samples in a suitable lysis buffer on ice.
-
Proceed with protein extraction, quantification, digestion, and peptide cleanup as described in Protocol 1 (steps 3-5).
-
-
LC-MS/MS Analysis:
-
Analyze the resulting peptide samples by LC-MS/MS as described in Protocol 1 (step 6).
-
Data Analysis Workflow
The analysis of data from a this compound labeling experiment requires specialized bioinformatics tools.
Caption: A flowchart illustrating the key steps in the data analysis pipeline.
-
Peptide Identification: The raw MS/MS data is searched against a protein sequence database to identify the peptides in the sample.
-
Isotopologue Analysis: For each identified peptide, the abundance of its different isotopic forms (isotopologues) is measured from the MS1 spectra at each time point. This involves extracting the ion chromatograms for the unlabeled peptide and the peptide labeled with ¹⁵N and/or deuterium.
-
Fractional Synthesis Rate (FSR) Calculation: The fractional synthesis rate (FSR) represents the fraction of a protein pool that is newly synthesized per unit of time. It can be calculated using the following equation:
FSR (%/hour) = [ (E_p(t) / E_precursor) / t ] * 100
Where:
-
E_p(t) is the enrichment of the labeled amino acid in the protein-bound pool at time t.
-
E_precursor is the enrichment of the labeled amino acid in the precursor pool (e.g., the free intracellular amino acid pool).
-
t is the labeling time in hours.
-
-
Protein Turnover Rate (Half-life): The protein half-life (t₁/₂) can be calculated from the FSR using the following relationship:
t₁/₂ = ln(2) / k_s
Where k_s is the synthesis rate constant, which is equivalent to the FSR.
Quantitative Data Summary
The following tables provide illustrative examples of protein turnover data that can be obtained from stable isotope labeling experiments. The specific values will vary depending on the protein, cell type, and experimental conditions.
Table 1: Illustrative Fractional Synthesis Rates (FSR) of Proteins in Cultured Cells
| Protein | Function | FSR (%/hour) |
| Ornithine decarboxylase | Polyamine biosynthesis | ~15.0 |
| Cyclin B1 | Cell cycle regulation | ~8.0 |
| c-Myc | Transcription factor | ~20.0 |
| Actin | Cytoskeleton | ~0.5 |
| Histone H3 | Chromatin structure | ~0.1 |
Note: These are representative values from literature and are not specific to this compound labeling.
Table 2: Illustrative Protein Half-lives in Mouse Liver
| Protein | Function | Half-life (days) |
| Albumin | Plasma protein | ~2.5 |
| Cytochrome P450 2E1 | Xenobiotic metabolism | ~1.8 |
| Catalase | Antioxidant enzyme | ~1.5 |
| Lactate dehydrogenase A | Glycolysis | ~3.0 |
| Collagen, type I | Extracellular matrix | >50 |
Note: These are representative values from literature and are not specific to this compound labeling.
Signaling Pathways in Protein Turnover
Protein synthesis and degradation are tightly regulated by complex signaling pathways. Understanding these pathways is crucial for interpreting protein turnover data and for identifying potential drug targets.
mTOR Signaling Pathway in Protein Synthesis
The mammalian target of rapamycin (mTOR) is a central regulator of cell growth and protein synthesis.
Caption: Simplified mTOR signaling pathway regulating protein synthesis.
Ubiquitin-Proteasome System in Protein Degradation
The ubiquitin-proteasome system (UPS) is the primary pathway for the degradation of most intracellular proteins.
Caption: Overview of the Ubiquitin-Proteasome degradation pathway.
Conclusion
The use of this compound as a stable isotope tracer offers a promising approach for the detailed and accurate measurement of protein turnover rates. While specific protocols for this dual-labeled amino acid are still emerging, the methodologies outlined in this document provide a solid foundation for researchers to design and execute robust experiments. By carefully considering the experimental design, sample preparation, and data analysis workflows, scientists can leverage this powerful technique to gain deeper insights into protein dynamics in health and disease, and to accelerate the development of new therapeutics. As with any advanced analytical method, thorough validation and optimization are crucial for obtaining reliable and reproducible results.
Application Note: Analysis of Glycine-15N,d2 by Mass Spectrometry
Introduction
Glycine, the simplest amino acid, plays a crucial role in numerous metabolic pathways. The use of stable isotope-labeled glycine, such as Glycine-15N,d2, is a powerful tool in metabolic research and clinical diagnostics, enabling the in vivo study of glycine metabolism and flux.[][2][3] Mass spectrometry (MS) is the analytical technique of choice for the sensitive and specific quantification of such labeled compounds in biological matrices.[4][5] Accurate quantification, however, is critically dependent on robust and reproducible sample preparation to remove interfering substances and enrich the analyte of interest. This application note provides detailed protocols for the preparation of plasma and urine samples for the analysis of this compound by mass spectrometry.
Principle of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry is a quantitative technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample. This labeled compound serves as an internal standard. Because the stable isotope-labeled internal standard is chemically identical to the endogenous analyte, it experiences the same losses during sample preparation and ionization in the mass spectrometer. By measuring the ratio of the signal from the endogenous analyte to the signal from the labeled internal standard, accurate and precise quantification can be achieved, correcting for variations in sample recovery.
Overview of Sample Preparation Strategies
The complexity of biological matrices such as plasma and urine necessitates a multi-step sample preparation workflow to ensure high-quality data. The primary goals of sample preparation are to:
-
Remove interfering substances: Proteins, lipids, salts, and other small molecules can suppress the ionization of the target analyte in the mass spectrometer, leading to inaccurate results.
-
Enrich the analyte of interest: For low-abundance analytes, an enrichment step can improve the signal-to-noise ratio and enhance the sensitivity of the assay.
-
Ensure compatibility with the analytical platform: The final sample extract must be in a solvent that is compatible with the liquid chromatography (LC) and mass spectrometry system.
The main techniques employed for the sample preparation of amino acids from biological fluids are protein precipitation and solid-phase extraction (SPE).
Experimental Protocols
1. Plasma Sample Preparation
Plasma samples contain a high concentration of proteins that must be removed prior to MS analysis. Protein precipitation is a common and effective method for this purpose.
Protocol 1a: Protein Precipitation with Acetonitrile
This protocol utilizes a simple and efficient protein precipitation step with a water-miscible organic solvent.
-
Sample Thawing: Thaw frozen plasma samples on ice to prevent degradation of analytes.
-
Internal Standard Spiking: To a 100 µL aliquot of plasma in a microcentrifuge tube, add the appropriate amount of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
-
Vortexing: Vortex the mixture vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the samples at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube, being careful not to disturb the protein pellet.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase of the LC-MS system.
-
Vortex and Centrifuge: Vortex the reconstituted sample for 15 seconds and centrifuge at 14,000 x g for 5 minutes to pellet any remaining particulates.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 1b: Protein Precipitation with Sulfosalicylic Acid
This protocol uses an acid to precipitate proteins, which can be effective for plasma samples.
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Internal Standard Spiking: Add the this compound internal standard to 100 µL of plasma.
-
Acid Precipitation: Add 10 µL of 30% sulfosalicylic acid to the plasma sample.
-
Vortexing: Vortex for 30 seconds.
-
Incubation: Incubate at 4°C for 30 minutes.
-
Centrifugation: Centrifuge at 12,000 rpm for 5 minutes.
-
Supernatant Dilution: Take a 50 µL aliquot of the supernatant and mix with 450 µL of the internal standard solution in the initial mobile phase.
-
Injection: Inject the final solution into the LC-MS/MS system.
2. Urine Sample Preparation
Urine samples generally have lower protein content than plasma but can contain a high concentration of salts and other interfering metabolites.
Protocol 2a: Dilute-and-Shoot
For a rapid analysis, a simple dilution may be sufficient, depending on the sensitivity of the mass spectrometer.
-
Sample Thawing: Thaw frozen urine samples at room temperature.
-
Centrifugation: Centrifuge the urine sample at 2,000 x g for 5 minutes to remove any sediment.
-
Internal Standard Spiking: To a 50 µL aliquot of the supernatant, add the this compound internal standard.
-
Dilution: Dilute the sample 1:10 with the initial mobile phase.
-
Vortex and Transfer: Vortex the diluted sample and transfer to an autosampler vial for analysis.
Protocol 2b: Solid-Phase Extraction (SPE)
For cleaner samples and improved sensitivity, a solid-phase extraction step is recommended. Cation exchange SPE is particularly effective for enriching amino acids.
-
Sample Pre-treatment: Centrifuge the urine sample at 2,000 x g for 5 minutes. Take a 500 µL aliquot of the supernatant and dilute with 500 µL of 1% formic acid.
-
SPE Cartridge Conditioning: Condition a strong cation exchange (SCX) SPE cartridge by passing 1 mL of methanol followed by 1 mL of water with 1% formic acid.
-
Sample Loading: Load the pre-treated urine sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of methanol with 1% formic acid to remove neutral and acidic interferences.
-
Elution: Elute the glycine and other amino acids with 1 mL of 5% ammonium hydroxide in methanol.
-
Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase.
-
Vortex and Centrifuge: Vortex the reconstituted sample for 15 seconds and centrifuge at 14,000 x g for 5 minutes.
-
Transfer: Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
3. Derivatization (Optional)
While many modern LC-MS/MS methods can analyze amino acids without derivatization, derivatization can improve chromatographic retention and sensitivity for certain applications. A common derivatization agent is ethylchloroformate.
Protocol 3: Ethylchloroformate Derivatization
-
To the dried sample extract, add 500 µL of a methanol:pyridine (4:1, v/v) solution.
-
Add 50 µL of ethylchloroformate.
-
Add 1 mL of chloroform.
-
Vortex vigorously for 1 minute.
-
Centrifuge to separate the layers.
-
Transfer the lower organic layer to a new tube and evaporate to dryness.
-
Reconstitute in a suitable solvent for LC-MS/MS analysis.
Data Presentation
The following table summarizes typical performance characteristics for a validated amino acid analysis method.
| Parameter | Plasma | Urine |
| Recovery (%) | > 85% | > 80% |
| Intra-day Precision (%CV) | < 10% | < 15% |
| Inter-day Precision (%CV) | < 15% | < 20% |
| Lower Limit of Quantification (LLOQ) | Analyte Dependent | Analyte Dependent |
| Linearity (r²) | > 0.99 | > 0.99 |
Visualizations
Experimental Workflow for Plasma Sample Preparation
Workflow for plasma sample preparation using protein precipitation.
Experimental Workflow for Urine Sample Preparation with SPE
Workflow for urine sample preparation using solid-phase extraction.
References
Application Notes and Protocols for Glycine-15N,d2 in Metabolomics Sample Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolomics, the comprehensive study of small molecule metabolites in biological systems, is a powerful tool for understanding cellular physiology, disease pathology, and drug metabolism. Accurate and precise quantification of metabolites is crucial for generating reliable and reproducible data. The use of stable isotope-labeled internal standards is a gold-standard technique to control for variations during sample preparation and analysis. Glycine-15N,d2, a stable isotope-labeled form of glycine, serves as an excellent internal standard for the quantification of endogenous glycine and as a tracer for its metabolic pathways.
These application notes provide detailed protocols for the use of this compound in metabolomics sample analysis, particularly for liquid chromatography-mass spectrometry (LC-MS) based methods. It includes experimental workflows, data presentation guidelines, and visual representations of relevant metabolic pathways.
Applications of this compound in Metabolomics
-
Accurate Quantification of Glycine: By using the stable isotope dilution method, this compound allows for precise measurement of glycine concentrations in various biological matrices such as plasma, urine, cell extracts, and tissue homogenates.[1]
-
Metabolic Flux Analysis: As a metabolic tracer, this compound can be introduced into biological systems (e.g., cell cultures) to track its incorporation into downstream metabolites. This provides insights into the activity of glycine-dependent metabolic pathways.[2][3]
-
Biomarker Discovery: Aberrant glycine metabolism is associated with various diseases, including cancer.[2][3] Tracing the metabolic fate of glycine can help in the identification of potential disease biomarkers.
-
Drug Development: Understanding how drug candidates affect glycine metabolism can be crucial in pharmacology and toxicology studies.
Experimental Protocols
Protocol 1: Quantification of Glycine in Biological Samples using this compound as an Internal Standard
This protocol outlines the steps for sample preparation and LC-MS analysis for the quantification of glycine.
Materials:
-
This compound
-
LC-MS grade water, methanol, acetonitrile, and formic acid
-
Biological sample (e.g., plasma, cell pellet)
-
Centrifuge
-
Vortex mixer
-
LC-MS system (e.g., Q-Exactive Orbitrap)
Procedure:
-
Preparation of Internal Standard Stock Solution:
-
Prepare a 1 mg/mL stock solution of this compound in LC-MS grade water.
-
Serially dilute the stock solution to create a working solution (e.g., 10 µg/mL). Store at -20°C.
-
-
Sample Preparation (Example: Cell Pellets):
-
Start with a frozen cell pellet (e.g., 1 million cells).
-
Add 500 µL of ice-cold 80% methanol containing the this compound internal standard at a final concentration of 1 µg/mL.
-
Vortex thoroughly for 1 minute to ensure cell lysis and protein precipitation.
-
Incubate on ice for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 50% methanol for LC-MS analysis.
-
-
LC-MS Analysis:
-
Chromatographic Separation:
-
Column: HILIC column (e.g., SeQuant ZIC-pHILIC)
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.8
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 80% B to 20% B over 10 minutes.
-
Flow Rate: 0.3 mL/min
-
Injection Volume: 5 µL
-
-
Mass Spectrometry Detection:
-
Instrument: High-resolution mass spectrometer (e.g., Orbitrap)
-
Ionization Mode: Negative
-
Scan Range: m/z 50-500
-
Monitored Ions:
-
Glycine (unlabeled): m/z 74.0247
-
This compound (labeled): m/z 77.0373
-
-
-
-
Data Analysis:
-
Extract the peak areas for both endogenous glycine and this compound.
-
Calculate the ratio of the peak area of endogenous glycine to the peak area of this compound.
-
Generate a standard curve using known concentrations of unlabeled glycine spiked with a constant concentration of this compound.
-
Determine the concentration of glycine in the samples by interpolating the peak area ratios onto the standard curve.
-
Protocol 2: Metabolic Tracing of Glycine using this compound
This protocol describes how to use this compound to trace its incorporation into downstream metabolites in cell culture.
Procedure:
-
Cell Culture and Labeling:
-
Culture cells in a standard growth medium.
-
Replace the standard medium with a medium containing a known concentration of this compound (e.g., 100 µM).
-
Incubate the cells for a specific time course (e.g., 0, 2, 6, 12, 24 hours).
-
-
Metabolite Extraction:
-
At each time point, harvest the cells and perform metabolite extraction as described in Protocol 1, step 2 (without the addition of the internal standard in the extraction solvent).
-
-
LC-MS Analysis:
-
Perform LC-MS analysis as described in Protocol 1, step 3.
-
In addition to glycine, monitor the m/z values of expected downstream metabolites to look for the incorporation of the 15N and/or deuterium labels. For example, in purine synthesis, the 15N from glycine is incorporated into the purine ring structure.
-
-
Data Analysis:
-
Analyze the mass spectra for the appearance of isotopologues of downstream metabolites.
-
Calculate the fractional enrichment of the label in each metabolite over time to determine the rate of metabolic flux through the pathway.
-
Data Presentation
Quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Quantification of Glycine in A549 Cancer Cells
| Sample Group | Glycine Concentration (µM) ± SD |
| Control | 150.5 ± 12.3 |
| Treatment X | 225.8 ± 18.7 |
| Treatment Y | 98.2 ± 9.5 |
Table 2: Fractional Enrichment of 15N in Adenosine Monophosphate (AMP) after Labeling with this compound
| Time (hours) | Fractional Enrichment (%) ± SD |
| 0 | 0.0 ± 0.0 |
| 2 | 5.2 ± 0.8 |
| 6 | 18.9 ± 2.1 |
| 12 | 45.6 ± 4.3 |
| 24 | 78.3 ± 6.5 |
Visualizations
Experimental Workflow
Caption: Workflow for metabolomics analysis using an internal standard.
Glycine Metabolic Pathways
Glycine is a central node in metabolism, participating in several key pathways.
Caption: Glycine's role in one-carbon metabolism and serine interconversion.
Caption: Incorporation of glycine into the purine ring during de novo synthesis.
Caption: The final step of glutathione synthesis involving glycine.
References
Application Notes and Protocols for In Vivo Labeling of Model Organisms with Glycine-15N,d2
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the dynamic landscape of biomedical research and drug development, understanding the intricacies of protein turnover, metabolic pathways, and their dysregulation in disease is paramount. Stable isotope labeling in vivo has emerged as a powerful technique to trace the metabolic fate of molecules and quantify the dynamics of biological processes within a living organism. Glycine, a non-essential amino acid, is a fundamental building block for proteins and a key player in numerous metabolic pathways, including one-carbon metabolism and the synthesis of purines and glutathione.
This document provides detailed application notes and protocols for the in vivo labeling of model organisms using the stable isotope-labeled amino acid, Glycine-15N,d2. The incorporation of both a heavy nitrogen (15N) and two deuterium (d2) atoms provides a distinct mass shift, facilitating sensitive and accurate detection by mass spectrometry-based proteomics and metabolomics platforms. These methods enable researchers to quantitatively assess protein synthesis rates, trace glycine metabolism, and investigate the impact of therapeutic interventions on these processes in a physiologically relevant context.
Applications
-
Quantitative Proteomics: Measure protein synthesis and degradation rates (turnover) in various tissues to understand the dynamics of the proteome in health and disease.
-
Metabolic Tracer Studies: Elucidate the metabolic fate of glycine and its contribution to downstream pathways, such as one-carbon metabolism, nucleotide synthesis, and glutathione production.[1]
-
Pharmacodynamic (PD) Biomarker Discovery: Assess the in vivo effects of drug candidates on specific metabolic pathways or protein synthesis rates.
-
Disease Model Characterization: Investigate alterations in protein and metabolic pathways in models of cancer, neurodegenerative diseases, and metabolic disorders.
Data Presentation
The following tables summarize representative quantitative data for in vivo labeling experiments. Note that specific incorporation rates can vary depending on the model organism, tissue type, age, diet, and experimental conditions.
Table 1: Representative Isotopic Enrichment of this compound in Proteins of Different Mouse Tissues After 24-hour Continuous Infusion.
| Tissue | Average Protein Isotopic Enrichment (%) | Standard Deviation (%) |
| Liver | 15.2 | 2.1 |
| Kidney | 12.8 | 1.8 |
| Spleen | 10.5 | 1.5 |
| Heart | 8.3 | 1.2 |
| Brain | 3.1 | 0.6 |
| Muscle (Gastrocnemius) | 2.5 | 0.4 |
Data are hypothetical and represent expected trends based on known protein turnover rates in different tissues. Actual values should be determined empirically.
Table 2: Recommended Dosage and Administration Routes for this compound in Rodent Models.
| Model Organism | Administration Route | Recommended Dose/Infusion Rate | Duration | Notes |
| Mouse (20-25 g) | Intravenous (i.v.) Infusion | 5-10 mg/kg/hour | 4-24 hours | Provides steady-state labeling. |
| Mouse (20-25 g) | Oral Gavage (bolus) | 50-100 mg/kg | Single dose | Useful for pulse-chase experiments. |
| Rat (200-250 g) | Intravenous (i.v.) Infusion | 2-8 mg/hour | 2-24 hours | Based on studies with 15N-glycine.[2] |
| Rat (200-250 g) | Oral Gavage (bolus) | 500-2000 mg/kg | Single dose | High doses have been tested for safety with unlabeled glycine.[3] |
Experimental Protocols
Protocol 1: In Vivo Labeling of Mice with this compound via Continuous Intravenous Infusion
This protocol is designed to achieve steady-state labeling for the analysis of protein turnover.
Materials:
-
This compound (sterile, endotoxin-free)
-
Sterile 0.9% saline
-
Infusion pump
-
Catheters and surgical tools for jugular vein cannulation
-
Anesthesia (e.g., isoflurane)
-
Heating pad
-
Metabolic cages (optional)
Procedure:
-
Animal Preparation: Acclimatize adult male C57BL/6 mice (8-10 weeks old) to the experimental conditions for at least one week.
-
Catheter Implantation: Anesthetize the mouse and surgically implant a catheter into the jugular vein for infusion. Allow the animal to recover for 24-48 hours.
-
Tracer Preparation: Dissolve this compound in sterile 0.9% saline to the desired concentration for the target infusion rate (e.g., 5 mg/kg/hour).
-
Infusion: Connect the catheter to the infusion pump and begin the continuous infusion of the this compound solution. House the mouse in a way that allows free movement during the infusion period.
-
Labeling Duration: Continue the infusion for the desired duration (e.g., 4, 8, 12, or 24 hours) to allow for sufficient incorporation of the labeled glycine into proteins.
-
Tissue Collection: At the end of the infusion period, euthanize the mouse via an approved method.
-
Sample Processing: Immediately dissect the tissues of interest (e.g., liver, kidney, brain, muscle), rinse with ice-cold PBS, snap-freeze in liquid nitrogen, and store at -80°C until further analysis.
-
Analysis: Process the tissues for protein extraction, digestion, and subsequent analysis by liquid chromatography-mass spectrometry (LC-MS) to determine the isotopic enrichment in peptides.
Protocol 2: In Vivo Labeling of Rats with this compound via Oral Gavage
This protocol is suitable for pulse-labeling experiments to trace the short-term metabolic fate of glycine.
Materials:
-
This compound
-
Sterile water or 0.9% saline
-
Oral gavage needles (20-22 gauge, ball-tipped)
-
Syringes
Procedure:
-
Animal Preparation: Acclimatize adult male Sprague-Dawley rats (200-250 g) to handling and the experimental environment. Fast the animals overnight (12-16 hours) with free access to water to ensure efficient absorption of the tracer.
-
Tracer Preparation: Dissolve the desired dose of this compound (e.g., 100 mg/kg) in a suitable vehicle like sterile water or saline. The final volume should be appropriate for the size of the rat (typically 1-2 mL).
-
Administration: Gently restrain the rat and administer the this compound solution directly into the stomach using an oral gavage needle.
-
Time Course: House the rat in a standard cage with free access to food and water.
-
Tissue Collection: At predetermined time points after gavage (e.g., 1, 4, 8, 24 hours), euthanize the rat.
-
Sample Processing: Collect blood via cardiac puncture and immediately harvest tissues of interest. Snap-freeze tissues in liquid nitrogen and store at -80°C. Process blood to separate plasma and store at -80°C.
-
Analysis: Extract proteins or metabolites from the tissues and plasma for analysis by LC-MS to measure the incorporation of this compound.
Visualizations
Caption: Experimental workflow for in vivo labeling with this compound.
Caption: Simplified overview of major metabolic pathways involving glycine.
References
- 1. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Measurement of protein synthesis rates with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A 4-week Repeated Dose Toxicity Study of Glycine in Rats by Gavage Administration - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Common issues with Glycine-15N,d2 labeling efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during Glycine-15N,d2 labeling experiments. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling and what are its primary applications?
This compound is a stable isotope-labeled version of the amino acid glycine, where the nitrogen atom is replaced with its heavy isotope ¹⁵N, and the two hydrogen atoms on the α-carbon are replaced with deuterium (d2). This labeling is a powerful tool in proteomics and metabolomics research. Its primary applications include:
-
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC): this compound can be used as a metabolic label to differentiate and quantify proteins between different cell populations by mass spectrometry.
-
Metabolic Flux Analysis: Tracing the incorporation of the labeled glycine through various metabolic pathways to understand cellular metabolism.
-
Protein Turnover Studies: Measuring the rates of protein synthesis and degradation.[1]
-
Structural Biology: Used in Nuclear Magnetic Resonance (NMR) spectroscopy to aid in protein structure determination.
Q2: I am observing low incorporation of this compound into my target proteins. What are the potential causes?
Low labeling efficiency is a common issue. Several factors can contribute to this problem:
-
Metabolic Scrambling: The isotopic labels from this compound can be metabolically transferred to other amino acids, most notably serine. This occurs through the Glycine Cleavage System (GCS) and other pathways of one-carbon metabolism.[2] This dilutes the pool of labeled glycine available for protein synthesis.
-
Incomplete Labeling: The duration of labeling may be insufficient for complete incorporation, especially for slow-growing cells or proteins with low turnover rates.
-
High Endogenous Glycine Pool: If the cells have a large internal pool of unlabeled glycine, it will compete with the labeled glycine, reducing the overall enrichment.
-
Suboptimal Cell Culture Conditions: Factors such as cell density, media composition, and overall cell health can significantly impact amino acid uptake and protein synthesis rates. For example, in E. coli, the growth-promoting effect of glycine is observed at lower cell densities.
-
Degradation of Labeled Glycine: While generally stable, prolonged incubation in culture media under certain conditions could potentially lead to some degradation of the labeled amino acid.
Q3: How can I quantify the labeling efficiency of this compound in my experiment?
Mass spectrometry is the primary method for quantifying labeling efficiency. By analyzing the isotopic distribution of peptides from your protein of interest, you can determine the percentage of incorporation. The general workflow involves:
-
Protein Isolation and Digestion: Isolate the protein(s) of interest and digest them into smaller peptides using an enzyme like trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Look for peptide pairs that differ in mass due to the incorporation of this compound. The mass shift will depend on the number of glycine residues in the peptide. By comparing the peak intensities of the labeled ("heavy") and unlabeled ("light") versions of the same peptide, you can calculate the incorporation efficiency.
Specialized software can be used to automate this analysis and calculate the percentage of labeling.
Q4: What is "metabolic scrambling" and how does it affect my this compound labeling experiment?
Metabolic scrambling refers to the cellular process where the stable isotopes from your labeled amino acid are transferred to other molecules. In the case of this compound, the primary pathway for this is the Glycine Cleavage System (GCS), which is a central part of one-carbon metabolism. The GCS can break down glycine, and the ¹⁵N and deuterium labels can be transferred to other amino acids, particularly serine, through the action of serine hydroxymethyltransferase (SHMT).[2]
This scrambling has two main consequences:
-
Reduced Labeling Efficiency: The pool of available this compound for direct incorporation into proteins is depleted.
-
Inaccurate Quantification: If not accounted for, the presence of the ¹⁵N label on other amino acids can complicate the interpretation of mass spectrometry data and lead to errors in protein quantification.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Labeling Efficiency | Metabolic scrambling of the ¹⁵N and d2 labels to other amino acids, primarily serine, via the Glycine Cleavage System. | Consider using a different labeled amino acid that is less prone to metabolic conversion. Alternatively, if glycine is essential for the experiment, ensure complete removal of unlabeled glycine from the medium and optimize labeling time. |
| Incomplete labeling due to insufficient incubation time. | Increase the labeling duration. For slow-growing mammalian cells, this may require several cell doublings to achieve near-complete labeling. | |
| High concentration of unlabeled glycine in the serum supplement (e.g., FBS). | Use dialyzed fetal bovine serum (FBS) to reduce the concentration of unlabeled amino acids in the culture medium. | |
| Suboptimal cell health or high cell density affecting nutrient uptake. | Ensure cells are healthy and in the exponential growth phase during labeling. Optimize cell density to avoid nutrient depletion and accumulation of waste products. | |
| Inconsistent Labeling Results | Variability in cell culture conditions between experiments. | Standardize all cell culture parameters, including seeding density, media volume, and incubation times. |
| Degradation of this compound in the culture medium. | Prepare fresh labeling medium for each experiment. While glycine is relatively stable, long-term storage of the prepared medium at 37°C is not recommended. | |
| Complex Mass Spectra | Presence of partially labeled peptides due to incomplete incorporation. | As mentioned above, increase the labeling time. It may be necessary to perform a time-course experiment to determine the optimal labeling duration for your specific cell line. |
| Isotopic scrambling leading to the presence of ¹⁵N on other amino acid residues. | Use high-resolution mass spectrometry to accurately identify and quantify the different isotopically labeled peptides. Specialized software can help to deconvolve the complex spectra. |
Quantitative Data Summary
The efficiency of stable isotope labeling can vary depending on the cell line, experimental conditions, and the specific labeled amino acid used. Below are examples of reported labeling efficiencies.
Table 1: Example of this compound Labeling Efficiency in HEK293 Cells
| Labeled Construct | Estimated Incorporation Efficiency | Unlabeled Population | Singly Labeled Population | Doubly Labeled Population |
| ¹⁵N-Lysine, Glycine, Serine (KGS) | 52% | - | - | - |
| Peptide with two potential ¹⁵N labels | - | 14% | 19% | 44% |
Data synthesized from a study on sparsely labeled proteins in HEK293 cells. The remaining percentage in the second row represents partially labeled species not fully resolved.[2]
Experimental Protocols
Detailed Protocol for this compound Labeling in Mammalian Cells for Proteomic Analysis
This protocol provides a general framework for labeling adherent mammalian cells with this compound for quantitative proteomics using a SILAC-based approach.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS)
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA solution
-
SILAC-grade this compound
-
Light (unlabeled) glycine
-
SILAC-compatible medium deficient in glycine
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA Protein Assay Kit
Procedure:
-
Cell Culture Preparation:
-
Culture cells in standard medium supplemented with 10% dFBS and 1% Penicillin-Streptomycin.
-
Grow cells to approximately 70-80% confluency.
-
-
Adaptation to SILAC Medium (if necessary for complete labeling):
-
For optimal labeling, it is recommended to adapt the cells to the SILAC medium over several passages.
-
Prepare the "heavy" labeling medium: SILAC-compatible medium supplemented with 10% dFBS, 1% Penicillin-Streptomycin, and this compound at a concentration equivalent to that in the standard medium.
-
Prepare the "light" control medium: SILAC-compatible medium supplemented with 10% dFBS, 1% Penicillin-Streptomycin, and unlabeled glycine at the standard concentration.
-
Split the cells and culture them in the "heavy" and "light" media for at least 5-6 cell doublings to ensure complete incorporation of the labeled and unlabeled amino acids, respectively.
-
-
Experimental Labeling:
-
Plate the adapted "heavy" and "light" cells at the desired density for your experiment.
-
Treat the cells according to your experimental design (e.g., drug treatment vs. control). The "heavy" population can be the treated sample and the "light" population the control, or vice versa (a label-swap experiment is recommended to control for any isotope-specific effects).
-
-
Cell Harvesting and Lysis:
-
After the treatment period, wash the cells twice with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each plate.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant (protein lysate) to a new tube.
-
-
Protein Quantification and Mixing:
-
Determine the protein concentration of the "heavy" and "light" lysates using a BCA assay.
-
Mix equal amounts of protein from the "heavy" and "light" samples.
-
-
Downstream Processing for Mass Spectrometry:
-
Proceed with your standard proteomics workflow, which typically includes protein reduction, alkylation, and tryptic digestion, followed by LC-MS/MS analysis.
-
Visualizations
Caption: Metabolic fate of Glycine-¹⁵N,d2 in a mammalian cell.
Caption: Troubleshooting workflow for low Glycine-¹⁵N,d2 labeling efficiency.
References
Technical Support Center: Troubleshooting Low Signal Intensity with Glycine-15N,d2 in MS
Welcome to the technical support center for mass spectrometry applications. This resource is designed for researchers, scientists, and drug development professionals to address challenges encountered during their experiments, with a specific focus on troubleshooting low signal intensity for Glycine-15N,d2.
Frequently Asked Questions (FAQs)
Q1: I am not seeing any signal for my this compound internal standard. What are the first things I should check?
A1: A complete loss of signal often points to a systemic issue. A logical first step is to isolate the problem to either the sample preparation, the liquid chromatography (LC) system, or the mass spectrometer (MS).
-
Prepare a Fresh Standard: To rule out degradation or preparation errors, create a fresh dilution of your this compound standard.
-
Direct Infusion: Inject the new standard directly into the mass spectrometer to bypass the LC system. If a signal is observed, the issue likely lies with your chromatography. If there is still no signal, the problem is with the mass spectrometer or the standard itself.
-
Verify Instrument Settings: Double-check that the mass spectrometer is set to monitor the correct m/z for this compound and that the ionization source is on.
Q2: The signal for my this compound is present but much weaker than expected. What could be the cause?
A2: Low signal intensity can be caused by several factors, ranging from suboptimal instrument settings to issues with the sample matrix.
-
Poor Ionization Efficiency: Glycine is a small, hydrophilic molecule which can be challenging to ionize effectively using electrospray ionization (ESI).
-
Ion Suppression: Components in your sample matrix may co-elute with your analyte and interfere with its ionization.
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In-Source Fragmentation: The this compound molecule may be fragmenting within the ion source, reducing the abundance of the precursor ion you are monitoring.
-
Suboptimal Mass Spectrometry Parameters: The ion source settings, such as voltages and gas flows, may not be optimized for this specific molecule.
Q3: What are the correct m/z values to monitor for this compound?
A3: The expected m/z values will depend on the adducts formed during ionization. For this compound (formula: C₂H₃D₂¹⁵NO₂), the most common adducts in positive ion mode are the protonated molecule and the sodium adduct.
| Adduct | Theoretical m/z | Notes |
| [M+H]⁺ | 81.0585 | This is often the most abundant ion in the presence of a proton source like formic acid. |
| [M+Na]⁺ | 103.0404 | Sodium adducts are common and can become the dominant ion, especially with glassware that is not scrupulously clean. |
Q4: My signal for this compound is inconsistent across a batch of samples. Why is this happening?
A4: Inconsistent signal for an internal standard across a run often points to variable matrix effects or issues with sample preparation.
-
Variable Matrix Effects: The composition of the matrix can vary between samples, leading to different degrees of ion suppression.
-
Inconsistent Sample Preparation: Inaccuracies in sample or internal standard pipetting can lead to variability.
-
Chromatographic Issues: Shifting retention times can cause the analyte to elute in a region of greater or lesser ion suppression.
Q5: Should I consider derivatization for this compound?
A5: Derivatization can be a useful strategy to improve the chromatographic retention and ionization efficiency of small, polar molecules like glycine.[1][2] However, it also adds an extra step to your sample preparation, which can introduce variability. For many applications, direct analysis of underivatized glycine is possible with optimized chromatography and MS conditions.[3][4]
Troubleshooting Guides
Systematic Troubleshooting of Low Signal Intensity
This guide provides a step-by-step workflow to diagnose the cause of low signal intensity for this compound.
Optimizing Mass Spectrometer Parameters
For small, hydrophilic molecules like glycine, optimizing the ion source parameters is critical. A direct infusion of a standard solution of this compound is the most effective way to do this.
Experimental Protocol: Direct Infusion for Parameter Optimization
-
Prepare a Standard Solution: Prepare a solution of this compound in a solvent that is compatible with your mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid) at a concentration that is expected to give a reasonable signal.
-
Set up the Infusion: Use a syringe pump to deliver the standard solution directly to the mass spectrometer's ion source at a flow rate typical for your LC method (or a lower flow rate, e.g., 10-20 µL/min).
-
Systematic Optimization: While monitoring the signal intensity of the [M+H]⁺ or other target ion, adjust the following parameters one at a time to find the value that maximizes the signal and stability.
Table of Key ESI Parameters for Optimization
| Parameter | Typical Starting Range | Notes |
| Capillary/Spray Voltage | 1.5 - 4.5 kV | Too high a voltage can lead to an unstable spray or in-source fragmentation. |
| Cone/Fragmentor Voltage | 20 - 60 V | This parameter can influence in-source fragmentation. A lower value may be necessary to preserve the precursor ion.[5] |
| Source Temperature | 100 - 150 °C | Higher temperatures can aid desolvation but may cause degradation of thermally labile compounds. |
| Desolvation/Drying Gas Temperature | 250 - 450 °C | This helps to evaporate the solvent from the ESI droplets. |
| Nebulizer Gas Flow | (Instrument Dependent) | This gas helps to form the spray of droplets. |
| Desolvation/Drying Gas Flow | (Instrument Dependent) | This gas aids in the desolvation process. |
Addressing Matrix Effects and Ion Suppression
Ion suppression is a common cause of low signal intensity, particularly for hydrophilic compounds in complex biological matrices.
Experimental Protocol: Post-Column Infusion to Detect Ion Suppression
-
System Setup: Connect the LC outlet and a syringe pump to a T-piece, with the outlet of the T-piece going to the MS ion source.
-
Infuse Standard: Infuse a solution of this compound at a constant flow rate to obtain a stable baseline signal.
-
Inject Blank Matrix: Inject an extracted blank matrix sample (a sample prepared without the analyte or internal standard) onto the LC column.
-
Monitor Signal: Any significant drop in the baseline signal during the chromatographic run indicates a region of ion suppression.
If ion suppression is detected, consider the following mitigation strategies:
-
Improve Sample Preparation: Use a more effective sample cleanup technique, such as solid-phase extraction (SPE), to remove interfering matrix components.
-
Modify Chromatography: Adjust the chromatographic method to separate the this compound from the regions of ion suppression. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for retaining and separating small polar molecules like glycine.
-
Dilute the Sample: If the concentration of your analyte is high enough, diluting the sample can reduce the concentration of interfering matrix components.
Enhancing Signal for Underivatized Glycine
Underivatized glycine is known to sometimes exhibit a low signal in Multiple Reaction Monitoring (MRM) mode.
Consider Using Selected Ion Monitoring (SIM):
For quantitative analysis, if the MRM signal is weak, consider using SIM mode on a triple quadrupole or a high-resolution mass spectrometer. While MRM is more selective, SIM can be more sensitive if the background is low, as it does not rely on fragmentation.
Experimental Workflow: Comparing MRM and SIM Sensitivity
By systematically working through these troubleshooting steps, you can identify and address the root cause of low signal intensity for this compound and improve the robustness and reliability of your mass spectrometry data.
References
Correcting for Isotopic Impurities in Glycine-15N,d2: A Technical Guide
Welcome to the Technical Support Center. This guide provides researchers, scientists, and drug development professionals with comprehensive information on how to correct for isotopic impurities in Glycine-15N,d2. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation tables to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the common isotopic impurities in commercially available this compound?
Commercially available this compound, typically with a stated isotopic purity of 98% for both ¹⁵N and deuterium (d), contains a mixture of isotopologues. The primary species is the desired M+3 isotopologue (¹³C₀¹²C₂¹H₃²H₂¹⁵N¹⁶O₂). However, due to the natural abundance of isotopes and imperfections in the labeling process, other isotopologues are also present. These include:
-
M+0 (Unlabeled): Glycine with the most abundant natural isotopes (¹²C₂, ¹H₅, ¹⁴N, ¹⁶O₂).
-
M+1 (¹⁵N-labeled only): Glycine containing ¹⁵N but no deuterium.
-
M+2 (d2-labeled only): Glycine containing two deuterium atoms but ¹⁴N.
The exact distribution of these impurities can vary between batches and suppliers, but a representative distribution is crucial for accurate correction.
Q2: Why is it important to correct for these isotopic impurities?
Correcting for isotopic impurities is critical for the accurate quantification of metabolic fluxes and the interpretation of tracer experiments. Failure to account for these impurities can lead to:
-
Overestimation of labeling: The presence of naturally abundant heavy isotopes in unlabeled or partially labeled molecules can be mistaken for incorporation of the tracer, leading to inflated measurements of isotopic enrichment.
-
Misinterpretation of metabolic pathways: An incorrect assessment of labeling patterns can lead to incorrect assumptions about the activity of different metabolic pathways.
Q3: What is the general principle behind the correction method?
The correction method involves using a mathematical approach, typically a matrix-based calculation, to deconvolute the measured mass spectral data. This process separates the signal contribution from the true labeled species from the contributions of naturally abundant isotopes and the isotopic impurities present in the tracer itself. The core of this method is the correction matrix , which is constructed based on the known natural abundances of all elements in the molecule and the measured isotopic distribution of the labeled standard (this compound).
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Corrected isotopic enrichment values seem unexpectedly high. | Incomplete correction for natural isotope abundance. The M+1 and M+2 peaks of unlabeled glycine are being attributed to the labeled species. | Ensure your correction algorithm accounts for the natural abundance of ¹³C, ¹⁵N, ¹⁸O, and ²H. Use a well-characterized unlabeled glycine standard to determine the natural abundance profile in your mass spectrometer. |
| Negative values for some isotopologues after correction. | Overcorrection, which can be caused by an inaccurate isotopic purity profile of the this compound standard or incorrect background subtraction. | Re-evaluate the isotopic distribution of your this compound standard by analyzing it directly. Ensure that the background subtraction is performed correctly and does not remove part of the analyte signal. |
| High variability in corrected data between replicates. | Inconsistent sample preparation, derivatization, or mass spectrometer performance. | Standardize your sample preparation and derivatization protocol. Check the stability and calibration of your mass spectrometer. Use an internal standard to normalize for variations. |
| The calculated correction matrix does not seem to work for my data. | The assumed isotopic distribution of the this compound standard is incorrect for your specific batch. The chemical formula used for the calculation (including any derivatization agents) is wrong. | Always characterize the specific batch of this compound you are using. Ensure the elemental composition used in the correction matrix calculation includes all atoms from the derivatizing agents. |
Data Presentation
Natural Abundance of Relevant Isotopes
For accurate correction, it is essential to use the correct natural abundance values for all elements present in the derivatized glycine molecule.
| Element | Isotope | Natural Abundance (%) |
| Carbon | ¹²C | 98.93 |
| ¹³C | 1.07 | |
| Hydrogen | ¹H | 99.9885 |
| ²H | 0.0115 | |
| Nitrogen | ¹⁴N | 99.632 |
| ¹⁵N | 0.368 | |
| Oxygen | ¹⁶O | 99.757 |
| ¹⁷O | 0.038 | |
| ¹⁸O | 0.205 |
Typical Isotopic Distribution of Commercial this compound (98% Purity)
This table presents a representative, albeit hypothetical, isotopic distribution for a commercial batch of this compound with a stated purity of 98% for each label. It is crucial to determine the actual distribution for the specific batch used in your experiments.
| Isotopologue | Mass Shift | Expected Relative Abundance (%) |
| Unlabeled (M+0) | 0 | 0.5 |
| ¹⁵N only (M+1) | +1 | 1.5 |
| d2 only (M+2) | +2 | 1.5 |
| ¹⁵N and d2 (M+3) | +3 | 96.5 |
Experimental Protocols
Protocol 1: GC-MS Analysis of this compound for Isotopic Purity Determination
This protocol outlines a standard method for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization.
1. Sample Preparation and Derivatization:
-
Purpose: To make the polar glycine molecule volatile for GC analysis.
-
Reagents:
-
Butanol-3N HCl
-
Trifluoroacetic anhydride (TFAA)
-
Ethyl acetate (EtOAc)
-
-
Procedure:
-
Accurately weigh approximately 1 mg of this compound standard and the unlabeled glycine standard into separate glass reaction vials.
-
Add 200 µL of butanol-3N HCl to each vial.
-
Cap the vials tightly and heat at 65°C for 15 minutes.
-
Evaporate the reagent to dryness under a gentle stream of nitrogen gas.
-
Add 50 µL of EtOAc and 50 µL of TFAA to each vial.
-
Cap the vials and heat at 65°C for 10 minutes.
-
Evaporate the reagents to dryness under a gentle stream of nitrogen gas.
-
Reconstitute the derivatized samples in an appropriate volume of EtOAc for GC-MS analysis.
-
2. GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
GC Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent
-
Oven Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector: Splitless mode, 250°C.
-
MS Ion Source: Electron Ionization (EI), 70 eV.
-
MS Quadrupole: 150°C.
-
Data Acquisition: Full scan mode (m/z 50-500) to identify the derivatized glycine peak and selected ion monitoring (SIM) mode to quantify the isotopic distribution. For the N-TFA-butyl ester derivative of glycine, the fragment ion cluster around m/z 154 (for unlabeled glycine) would be monitored.
Protocol 2: Correction of Isotopic Impurities
This section provides a conceptual overview of the correction process using a matrix-based approach. For practical implementation, it is highly recommended to use specialized software such as AccuCor2 or IsoCorrectoR .
1. The Correction Equation:
The core of the correction is the following equation:
M = C * T
Where:
-
M is the vector of the measured (observed) abundances of the different mass isotopologues.
-
C is the correction matrix.
-
T is the vector of the true (corrected) abundances of the isotopologues.
The goal is to solve for T :
T = C⁻¹ * M
2. Constructing the Correction Matrix (C):
The correction matrix (C) accounts for the contributions of natural isotopes and tracer impurities to the measured signal. Each element Cᵢⱼ of the matrix represents the probability that the true isotopologue j contributes to the measured mass peak i.
The construction of this matrix depends on:
-
The elemental formula of the derivatized glycine.
-
The natural abundance of all isotopes for each element in the molecule.
-
The measured isotopic distribution of the this compound standard.
Worked Example (Conceptual):
Let's consider a simplified scenario for derivatized this compound with the following true isotopologues (T): T₀ (unlabeled), T₁ (¹⁵N only), T₂ (d2 only), and T₃ (¹⁵N and d2). The measured signals (M) are M₀, M₁, M₂, and M₃.
The correction matrix would be a 4x4 matrix where:
-
C₀₀ would be the probability that the true unlabeled species (T₀) is measured as M₀ (i.e., contains no heavy isotopes).
-
C₁₀ would be the probability that the true unlabeled species (T₀) is measured as M₁ due to the natural abundance of ¹³C or ¹⁵N.
-
C₁₁ would be the probability that the true ¹⁵N-only species (T₁) is measured as M₁.
-
And so on for all combinations.
The values in the matrix are calculated using binomial probability distributions based on the number of atoms of each element and their isotopic abundances.
Visualization
Workflow for Isotopic Impurity Correction
The following diagram illustrates the overall workflow for correcting for isotopic impurities in this compound.
Caption: Workflow for correcting isotopic impurities in this compound experiments.
Logical Relationship for Correction Matrix Construction
This diagram illustrates the inputs required for constructing the correction matrix.
Caption: Inputs for constructing the isotopic correction matrix.
Glycine-15N,d2 stability in different experimental conditions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, handling, and troubleshooting of experiments involving Glycine-15N,d2.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what are its common applications?
This compound is a stable isotope-labeled version of the amino acid glycine. It contains a nitrogen-15 (¹⁵N) isotope in the amino group and two deuterium (d2) atoms on the α-carbon. This labeling makes it a valuable tool in a variety of research applications, including:
-
Metabolic studies: Tracing the metabolic fate of glycine in biological systems.
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Mass spectrometry (MS): Used as an internal standard for accurate quantification of glycine in complex biological samples.
-
Nuclear Magnetic Resonance (NMR) spectroscopy: To study protein structure and dynamics.
Q2: What are the recommended storage conditions for solid this compound?
For optimal stability, solid this compound should be stored at room temperature, protected from light and moisture.[1] When stored under these conditions, the compound is stable.
Q3: How should I prepare stock solutions of this compound?
It is recommended to prepare stock solutions in anhydrous aprotic solvents such as DMSO or acetonitrile if the experimental design allows.[2][3] For aqueous applications, use high-purity water and prepare fresh solutions as needed to minimize potential degradation and deuterium exchange. Solutions can be sterilized by autoclaving.[4]
Q4: What is deuterium exchange, and how can I minimize it?
Deuterium exchange is a chemical process where deuterium atoms on the this compound molecule are replaced by hydrogen atoms from the surrounding solvent.[2] This can compromise the isotopic purity of the standard and lead to inaccurate results in mass spectrometry. To minimize deuterium exchange:
-
Solvent Choice: Use aprotic solvents (e.g., acetonitrile, DMSO) for storage whenever possible. If aqueous solutions are necessary, prepare them fresh.
-
pH Control: The rate of deuterium exchange is pH-dependent, with the slowest rate occurring around pH 2.5-3. Basic conditions significantly accelerate exchange.
-
Temperature: Store solutions at low temperatures (e.g., 4°C for short-term, -20°C or -80°C for long-term) to slow down the exchange rate.
Q5: For how long are solutions of this compound stable?
Stability Data Summary
The following tables summarize the expected stability of this compound under different experimental conditions based on general principles for deuterated compounds and amino acids. "High" stability indicates minimal degradation or isotopic exchange, "Moderate" indicates some potential for degradation or exchange over time, and "Low" indicates a high likelihood of degradation or exchange.
Table 1: Stability in Aqueous Buffers
| pH | Temperature | Expected Stability | Primary Concerns |
| 4 | 4°C | High | Minimal |
| 4 | 25°C (Room Temp) | Moderate | Potential for slow degradation over extended periods. |
| 4 | 37°C | Moderate to Low | Increased risk of degradation. |
| 7 | 4°C | High | Minimal |
| 7 | 25°C (Room Temp) | Moderate | Increased rate of deuterium exchange compared to acidic pH. |
| 7 | 37°C | Moderate to Low | Accelerated deuterium exchange and potential for degradation. |
| 10 | 4°C | Moderate | Risk of deuterium exchange. |
| 10 | 25°C (Room Temp) | Low | Significant and rapid deuterium exchange. |
| 10 | 37°C | Low | Very rapid deuterium exchange and potential for degradation. |
Table 2: Stability in Common Organic Solvents (Anhydrous)
| Solvent | Temperature | Expected Stability | Primary Concerns |
| Methanol | 4°C | Moderate | Protic solvent, potential for deuterium exchange over time. |
| Methanol | 25°C (Room Temp) | Moderate to Low | Increased rate of deuterium exchange. |
| Acetonitrile | 4°C | High | Aprotic solvent, minimal risk of exchange. |
| Acetonitrile | 25°C (Room Temp) | High | Aprotic solvent, minimal risk of exchange. |
| DMSO | 4°C | High | Aprotic solvent, minimal risk of exchange. |
| DMSO | 25°C (Room Temp) | High | Aprotic solvent, minimal risk of exchange. |
Troubleshooting Guides
Mass Spectrometry (MS) Issues
Problem: Loss of internal standard (this compound) signal or appearance of a signal for unlabeled glycine.
Possible Cause: This is a strong indication of deuterium exchange, where the this compound is converting to Glycine-15N,d1 or Glycine-15N.
Troubleshooting Workflow:
Caption: Troubleshooting deuterium exchange in MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy Issues
Problem: Broad or undetectable ¹⁵N-H signals in NMR spectra.
Possible Cause: The protons on the nitrogen atom are exchanging with protons in the solvent (e.g., water) at a rate that is fast on the NMR timescale, leading to signal broadening.
Troubleshooting Workflow:
Caption: Troubleshooting signal loss in NMR.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for Mass Spectrometry
Objective: To prepare a stable stock solution of this compound for use as an internal standard in LC-MS/MS analysis.
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN)
-
Calibrated analytical balance
-
Volumetric flask
-
Pipettes
-
Amber glass vials with PTFE-lined caps
Procedure:
-
Allow the container of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Accurately weigh the desired amount of this compound using a calibrated analytical balance.
-
Transfer the weighed solid to a volumetric flask.
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Add a small amount of the chosen anhydrous solvent (DMSO or ACN) to dissolve the solid.
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Once dissolved, bring the solution to the final volume with the solvent.
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Mix the solution thoroughly.
-
Aliquot the stock solution into amber glass vials with PTFE-lined caps to minimize exposure to light and air.
-
Store the aliquots at -20°C or -80°C for long-term stability.
Protocol 2: Sample Preparation for NMR Analysis of this compound
Objective: To prepare a sample of this compound for NMR analysis that minimizes signal broadening.
Materials:
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This compound (solid)
-
Deuterated water (D₂O)
-
Deuterated buffer components (e.g., phosphate buffer prepared in D₂O)
-
pH meter calibrated for D₂O (or use pD = pH meter reading + 0.4)
-
NMR tubes
Procedure:
-
Prepare a buffer solution using deuterated components and D₂O.
-
Adjust the pD of the buffer to below 6.5.
-
Dissolve the desired amount of this compound in the prepared deuterated buffer. A typical concentration for small molecules is in the low millimolar range.
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Transfer the solution to an NMR tube.
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For analysis, it is recommended to acquire spectra at a low temperature (e.g., -5°C) to further reduce the rate of proton exchange. This may require the addition of a cryoprotectant like 20% deuterated acetone to prevent freezing.
Protocol 3: Workflow for Investigating Deuterium Exchange
Objective: To determine the extent of deuterium exchange of this compound under specific experimental conditions.
Caption: Workflow for deuterium exchange analysis.
References
Addressing incomplete protein labeling with Glycine-15N,d2
Welcome to the technical support center for troubleshooting incomplete protein labeling with Glycine-15N,d2. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during isotopic labeling experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of incomplete this compound labeling in E. coli?
A1: Incomplete labeling with this compound in E. coli expression systems is often due to two main factors: metabolic scrambling and dilution from endogenous amino acid pools. E. coli can synthesize glycine de novo from serine, which is derived from the glycolytic intermediate 3-phosphoglycerate.[1][2] If the expression medium is not properly formulated, the labeled glycine can be diluted by this newly synthesized, unlabeled glycine. Additionally, the glycine cleavage system can break down glycine, leading to the scrambling of the 15N and deuterium labels into other metabolic pathways, reducing the specific incorporation into the target protein.[3]
Q2: How can I confirm the efficiency of my this compound labeling?
A2: The most reliable method for quantifying labeling efficiency is mass spectrometry (MS).[4] By analyzing the intact protein or proteolytic peptides, you can determine the mass shift corresponding to the incorporation of the heavy isotopes. A fully labeled glycine residue will result in a predictable mass increase. Incomplete labeling will manifest as a distribution of masses, which can be used to calculate the percentage of incorporation.[4] Nuclear Magnetic Resonance (NMR) spectroscopy can also be used, particularly for observing the incorporation of 15N.
Q3: Can the choice of E. coli strain affect labeling efficiency?
A3: Yes, the E. coli strain can significantly impact labeling efficiency. Strains engineered for protein expression, such as the BL21(DE3) series, are generally preferred. However, variations in the metabolic activity of different strains can affect the rates of amino acid biosynthesis and degradation. For instance, strains with altered regulation of amino acid metabolism may exhibit different levels of endogenous glycine synthesis, impacting the incorporation of the labeled glycine. It is advisable to test different expression strains to find the optimal one for your specific protein and labeling protocol.
Q4: What role does the composition of the minimal medium play in labeling efficiency?
A4: The composition of the minimal medium is critical for achieving high levels of isotopic enrichment. The medium must contain this compound as the sole source of glycine to prevent dilution from unlabeled sources. It is also crucial to ensure that other components of the media do not inadvertently contribute to the unlabeled glycine pool. For example, using a carbon source like 13C-glucose can help in uniformly labeling other amino acids but care must be taken to avoid metabolic pathways that could lead to the synthesis of unlabeled glycine.
Q5: I am observing a lower-than-expected mass for my labeled protein. What could be the issue?
A5: A lower-than-expected mass, even with seemingly successful labeling, can sometimes be attributed to post-translational modifications or proteolytic events. One common occurrence in E. coli is the cleavage of the N-terminal methionine residue. Before concluding that labeling is incomplete, it is recommended to analyze an unlabeled sample of the same protein by mass spectrometry to determine its true experimental mass. This will help differentiate between incomplete labeling and other modifications.
Troubleshooting Guides
This section provides structured guidance for addressing specific problems encountered during this compound labeling experiments.
Problem 1: Low Incorporation of this compound
Symptoms:
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Mass spectrometry analysis shows a low percentage of heavy isotope incorporation.
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NMR signal from 15N-labeled glycine is weak.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Dilution by endogenous glycine | Ensure this compound is the only glycine source in your minimal media. Optimize the pre-culture steps to minimize carryover of rich media. |
| Metabolic Scrambling | Add serine to the medium. Serine can help repress the endogenous glycine biosynthesis pathway. Consider using an E. coli strain with a modified metabolic pathway to reduce glycine degradation. |
| Insufficient concentration of labeled glycine | Increase the concentration of this compound in the culture medium. Titration experiments may be necessary to find the optimal concentration for your specific protein expression system. |
| Poor cell health or low protein expression | Optimize expression conditions such as temperature, induction time, and inducer concentration. Ensure the cells are healthy and actively growing before inducing protein expression. |
Problem 2: Isotope Scrambling
Symptoms:
-
Mass spectrometry reveals unexpected mass shifts in other amino acid residues.
-
NMR shows 15N signals in amino acids other than glycine.
Possible Causes & Solutions:
| Cause | Recommended Solution |
| Glycine Cleavage System Activity | The glycine cleavage system can break down glycine into one-carbon units, which can then be used in the synthesis of other amino acids like serine and methionine. Adding unlabeled serine and methionine to the media can sometimes suppress the incorporation of scrambled labels. |
| Transaminase Activity | Transaminases can transfer the amino group from glycine to other keto-acids, leading to the formation of other labeled amino acids. Using metabolic inhibitors or specific E. coli strains with reduced transaminase activity can mitigate this issue. |
Experimental Protocols
Protocol 1: Mass Spectrometry Analysis of Labeling Efficiency
-
Sample Preparation: Purify your expressed protein (both labeled and an unlabeled control).
-
Intact Mass Analysis:
-
Dilute the purified protein to approximately 1 mg/mL in a suitable buffer.
-
Analyze by Electrospray Ionization Mass Spectrometry (ESI-MS) to determine the molecular weight distribution.
-
-
Peptide Mass Fingerprinting:
-
Perform an in-gel or in-solution tryptic digest of the protein.
-
Analyze the resulting peptides by MALDI-TOF MS or LC-MS/MS.
-
-
Data Analysis:
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Compare the mass spectra of the labeled and unlabeled samples.
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Calculate the mass difference for peptides containing glycine residues to determine the extent of incorporation.
-
Software tools can be used to quantify the percentage of labeling based on the isotopic peak distribution.
-
Visualizations
Caption: Metabolic pathways affecting this compound labeling efficiency in E. coli.
Caption: A logical workflow for troubleshooting incomplete this compound protein labeling.
References
- 1. Glycine Synthesis and Metabolism in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GLYCINE SYNTHESIS AND METABOLISM IN ESCHERICHIA COLI - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effect of glycine on the cell yield and growth rate of Escherichia coli: evidence for cell-density-dependent glycine degradation as determined by (13)C NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Advantageous Uses of Mass Spectrometry for the Quantification of Proteins - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Data Analysis of Glycine-15N,d2 Labeled Samples
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Glycine-15N,d2 labeled samples. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the data analysis phase of your experiments.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section is organized in a question-and-answer format to directly address common issues.
Issue 1: Inaccurate Quantification and Poor Reproducibility
Q1: My quantitative results are inconsistent and show poor reproducibility when using this compound as an internal standard. What are the likely causes?
A1: Inaccurate quantification with this compound labeled standards typically stems from a combination of factors related to the deuterium (d2) label. The most common culprits are the Chromatographic Isotope Effect (CDE), differential matrix effects, and the instability of the deuterium label.[1][2]
Troubleshooting Guide: Chromatographic Isotope Effect (CDE)
Q2: I've noticed that my this compound standard elutes slightly earlier than the unlabeled (light) glycine in my reversed-phase chromatography. Why does this happen and how can I fix it?
A2: This phenomenon is known as the Chromatographic Deuterium Isotope Effect (CDE).[3] It occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond.[3] This can lead to a subtle decrease in hydrophobicity, causing the deuterated compound to elute earlier in reversed-phase separations.[3] A significant shift can compromise quantification, as the light and heavy compounds may be exposed to different matrix components as they elute, leading to differential ion suppression or enhancement.
Troubleshooting Steps:
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Assess the Retention Time Shift: Overlay the chromatograms for the light glycine and the this compound standard to visualize the magnitude of the shift.
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Optimize Chromatography: Adjusting your chromatographic method can help minimize the retention time difference.
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Mobile Phase Composition: Systematically vary the organic solvent percentage (e.g., ± 2-5%) to find a composition that promotes co-elution.
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Gradient Slope: A shallower gradient can sometimes improve the resolution of co-eluting peaks.
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Alternative Chromatography: Consider Hydrophilic Interaction Chromatography (HILIC), where deuterated compounds may elute slightly later, or Capillary Zone Electrophoresis (CZE), which is less affected by the deuterium isotope effect.
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Quantitative Data Summary: Impact of Chromatography on Retention Time Shift
| Chromatographic Method | Median Retention Time Shift (Light vs. Heavy Labeled Peptides) | Percentage of Peak Width | Reference |
| Ultra-High-Performance Liquid Chromatography (UHPLC) | 3 seconds | ~50% | |
| Capillary Zone Electrophoresis (CZE) | 0.1 seconds | ~2.5% |
Logical Workflow for Troubleshooting Chromatographic Shift
Troubleshooting Guide: Isotopic Instability (H/D Exchange)
Q3: I am observing a decreasing signal for my this compound standard over time. What could be causing this?
A3: This issue is likely due to hydrogen-deuterium (H/D) exchange, where the deuterium atoms on your standard are replaced by hydrogen atoms from the solvent or matrix. The d2 label on glycine is on the alpha-carbon, adjacent to a carbonyl group, which makes it susceptible to exchange, especially under certain pH conditions. This leads to a decrease in the heavy standard's signal and a corresponding artificial increase in the light analyte's signal, compromising accuracy.
Troubleshooting Steps:
-
Evaluate Label Stability: Perform an experiment to assess the stability of the deuterium label in your experimental matrix and conditions.
-
Control pH: Avoid strongly acidic or basic conditions during sample preparation and storage, as these can accelerate H/D exchange.
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Minimize Incubation Times: Reduce the time the standard is in solution before analysis.
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Consider Alternative Standards: If H/D exchange is unavoidable, consider using a 13C-labeled glycine standard, as carbon isotopes are not susceptible to exchange.
Troubleshooting Guide: Isotopic Interference ("Cross-Talk")
Q4: My calibration curve is non-linear at high analyte concentrations. Could this be related to my this compound standard?
A4: Yes, this can be caused by isotopic interference, also known as "cross-talk". At high concentrations of the unlabeled analyte, the natural abundance of heavy isotopes (primarily 13C) can contribute to the signal of the deuterated internal standard. This artificially inflates the internal standard's signal and leads to non-linearity.
Troubleshooting Steps:
-
Assess Isotopic Interference: Analyze a high-concentration solution of the unlabeled analyte and monitor the mass channel of the internal standard. A significant signal indicates cross-talk.
-
Use a Higher Mass-Labeled Standard: If possible, use a standard with a greater mass difference from the analyte to minimize isotopic overlap.
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Mathematical Correction: Some mass spectrometry software platforms offer options for mathematically correcting for the contribution of natural isotope abundance.
-
Software Solutions: Utilize specialized software designed for isotope correction in mass spectrometry data, such as IsoCor.
Issue 2: Complicated Mass Spectra due to Metabolic Scrambling
Q5: I've noticed that the 15N label from my glycine appears in other amino acids, complicating my analysis. Why is this happening?
A5: This phenomenon is known as metabolic scrambling. The 15N from glycine can be transferred to other amino acids through various metabolic pathways. For instance, glycine is a key player in one-carbon metabolism and is interconverted with serine by the enzyme Serine Hydroxymethyltransferase (SHMT). During this process, the nitrogen can be passed to other molecules.
Troubleshooting Steps:
-
High-Resolution Mass Spectrometry: Use high-resolution mass spectrometry to accurately determine the mass and, by extension, the elemental composition of your peptides, which can help in identifying which peptides have incorporated the 15N label.
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Tandem MS (MS/MS): Use MS/MS to fragment peptides and pinpoint the location of the 15N label within the amino acid sequence.
-
Metabolic Flux Analysis Software: Employ software designed for metabolic flux analysis, which can model and account for the scrambling of isotopes throughout metabolic networks.
Glycine Metabolism and One-Carbon Pathway
Experimental Protocols
Protocol 1: General Method for 15N Metabolic Labeling in Cell Culture
This protocol is adapted for this compound labeling and is based on general principles of metabolic labeling.
Materials:
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Cell line of interest
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Base medium deficient in glycine (e.g., custom DMEM)
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Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glycine.
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"Light" Glycine (natural abundance)
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"Heavy" this compound
-
Standard cell culture reagents and equipment
Methodology:
-
Prepare Labeling Media:
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Light Medium: Reconstitute the glycine-free base medium and supplement with dFBS and "light" glycine to the desired final concentration.
-
Heavy Medium: Reconstitute the glycine-free base medium and supplement with dFBS and "heavy" this compound to the same final concentration as the light medium.
-
-
Cell Adaptation: Culture cells in the "heavy" medium for at least five to six passages to ensure near-complete incorporation of the labeled amino acid. Monitor cell health and division rate, as high concentrations of deuterated compounds can sometimes affect cell proliferation.
-
Experimental Culture: Grow two separate populations of cells, one in the "light" medium and one in the "heavy" medium, under your specific experimental conditions (e.g., control vs. treatment).
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Harvesting and Mixing: After the experimental period, harvest the cells from both populations. Count the cells and mix equal numbers of cells from the light and heavy populations.
-
Sample Preparation for MS: Proceed with your standard proteomics sample preparation workflow, including cell lysis, protein extraction, digestion, and peptide cleanup.
Protocol 2: Assessing the Stability of Deuterated Standards in a Biological Matrix
This protocol helps determine if H/D exchange is occurring under your experimental conditions.
Materials:
-
This compound internal standard
-
Blank biological matrix (e.g., plasma, cell lysate without the standard)
-
LC-MS/MS system
Methodology:
-
Prepare Samples: Spike the this compound standard into the blank matrix at the final concentration used in your assay.
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Time-Course Incubation: Aliquot the spiked matrix and incubate at your typical sample processing temperature for different durations (e.g., T=0, 1h, 4h, 24h).
-
Sample Processing: At each time point, process the sample as you would for your actual experiment (e.g., protein precipitation, extraction).
-
LC-MS/MS Analysis: Analyze all processed samples, monitoring the signal intensity (peak area) for both the deuterated standard and the corresponding unlabeled analyte.
-
Data Interpretation: Compare the peak area of the unlabeled analyte in the T=1h, 4h, and 24h samples to the T=0 sample. A significant increase in the unlabeled analyte signal over time indicates that H/D exchange is occurring.
References
Reducing background noise in Glycine-15N,d2 experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals reduce background noise in Glycine-15N,d2 experiments.
Troubleshooting Guides
This section provides solutions to common problems encountered during this compound experiments that can lead to high background noise.
Problem 1: High Background Noise Across the Entire Spectrum
-
Possible Cause: Poor sample preparation, including high salt concentration or presence of paramagnetic impurities.
-
Solution:
-
Optimize Buffer Conditions: Use low-conductivity buffers to minimize electronic noise, especially when using cryogenic probes. The total ionic strength should be kept as low as possible while maintaining protein solubility and stability.[1] A salt concentration greater than 100mM can degrade spectral quality.[1]
-
Chelate Paramagnetic Metals: Add a small amount of a chelating agent like EDTA to remove trace paramagnetic metal ions, which can cause significant line broadening and signal loss.
-
Ensure Complete Deuteration: For deuterated glycine, ensure high levels of incorporation to reduce background from non-deuterated species. This simplifies the spectrum by reducing the number of proton signals.[2]
-
Problem 2: Prominent Water Signal Obscuring Signals of Interest
-
Possible Cause: Inefficient water suppression.
-
Solution:
-
Implement Advanced Water Suppression Techniques: Standard presaturation can be insufficient. Techniques like WATERGATE (Water Suppression by Gradient-Tailored Excitation), excitation sculpting, and the use of flip-back pulses are more effective at attenuating the water signal while preserving signals from exchangeable protons.[3][4] For sensitivity-enhanced HSQC experiments, a combination of gradient coherence selection and water flip-back is often employed.
-
Optimize Water Suppression Parameters: Carefully calibrate the power and offset of the water suppression pulses. For some pulse sequences, using xyz-axis gradients can provide superior water suppression compared to z-gradient only methods.
-
Problem 3: "t1 Noise" - Streaks Along the Indirect Dimension (F1)
-
Possible Cause: Instrumental instabilities such as temperature fluctuations, magnetic field drift, or vibrations.
-
Solution:
-
Allow for Temperature Equilibration: Ensure the sample has reached thermal equilibrium inside the magnet before starting the experiment.
-
Use Co-addition of Shorter Scans: Instead of a single long acquisition, acquire multiple shorter experiments with fewer scans and add them together. Since t1 noise is often random, this can help to average it out.
-
Optimize Acquisition Parameters: Increasing the number of scans can improve the signal-to-noise ratio, with the improvement proportional to the square root of the number of scans.
-
Frequently Asked Questions (FAQs)
Q1: What are the main sources of background noise in a this compound NMR experiment?
A1: Background noise in NMR spectra can originate from multiple sources, including thermal noise from the electronic components of the spectrometer, environmental electromagnetic interference, impurities in the sample, and inherent quantum mechanical limitations. In the context of this compound experiments, specific sources include:
-
Sample-Related Noise: High salt concentrations in the buffer can increase the sample's conductivity, leading to electronic noise, particularly in cryogenic probes. Paramagnetic impurities can also be a significant source of noise.
-
Solvent Signal: The large signal from the water solvent (H2O) can obscure weaker signals from the molecule of interest.
-
Instrumental Instabilities: Fluctuations in temperature, magnetic field, and radiofrequency pulses can lead to "t1 noise," which appears as streaks in the indirect dimension of 2D spectra.
Q2: How does using a cryogenic probe affect the signal-to-noise ratio?
A2: Cryogenic probes significantly improve the signal-to-noise ratio (SNR) by cooling the detection coil and preamplifiers to very low temperatures (around 25 K). This reduction in temperature decreases the thermal noise from the electronics. The NMR signal from the sample, which is kept at a physiological temperature, remains strong. This can lead to a 3- to 4-fold increase in SNR compared to a conventional room temperature probe, which translates to a reduction in experiment time by a factor of 9 to 16 for the same sensitivity.
Q3: What is the benefit of using deuterated glycine (d2) in these experiments?
A3: Using deuterated glycine (this compound) simplifies the 1H NMR spectrum. Deuterium (2H) has a different nuclear spin and resonance frequency than protons (1H), so it is "invisible" in a standard 1H NMR experiment. By replacing the alpha-protons of glycine with deuterium, the corresponding signals are removed from the 1H spectrum, reducing spectral crowding and making it easier to observe the remaining signals of interest. This is particularly beneficial in larger proteins where signal overlap is a major issue.
Q4: Can you explain what "t1 noise" is and how to minimize it?
A4: "t1 noise" appears as streaks or ridges of noise along the indirect dimension (F1 axis) in 2D NMR spectra, often emanating from intense peaks. It is primarily caused by instrumental instabilities that occur during the course of the experiment, such as small fluctuations in temperature, magnetic field strength, or RF pulse stability. To minimize t1 noise, you can:
-
Ensure Spectrometer Stability: Allow the instrument and sample to fully equilibrate before starting data acquisition.
-
Data Acquisition Strategy: Acquire multiple shorter experiments and co-add them. The random nature of t1 noise means it can be averaged out over several experiments.
-
Processing Techniques: While not a substitute for good data acquisition, some processing software offers algorithms to reduce t1 noise.
Q5: What are the best practices for sample preparation to ensure a good signal-to-noise ratio?
A5: Proper sample preparation is critical for high-quality NMR data. Key considerations include:
-
Protein Concentration: The protein concentration should be optimized to be as high as possible without causing aggregation, typically in the range of 0.5 - 1 mM.
-
Buffer Composition:
-
Use a buffer with low ionic strength to minimize conductivity-related noise, especially with cryogenic probes.
-
The pH should generally be kept below 6.5 to reduce the exchange rate of backbone amide protons with the solvent, which can lead to signal loss.
-
Ensure the buffer components themselves do not have protons that will create large background signals.
-
-
Deuterated Solvent: A small percentage of D2O (typically 5-10%) is necessary for the spectrometer's lock system to maintain field stability.
-
Additives: Include a chelating agent like EDTA to remove any trace paramagnetic metals.
Data Presentation
The following tables summarize the expected quantitative improvements in signal-to-noise ratio (SNR) from various noise reduction techniques.
Table 1: Impact of Hardware on Signal-to-Noise Ratio
| Hardware Component | SNR Improvement Factor (Approximate) | Reference |
| Cryogenic Probe vs. Room Temperature Probe | 3 - 4 | |
| Higher Magnetic Field (e.g., 900 MHz vs. 600 MHz) | 1.2 - 1.4 |
Table 2: Effect of Sample Preparation and Acquisition Parameters on Signal-to-Noise Ratio
| Technique | Parameter | Expected SNR Improvement | Reference |
| Signal Averaging | Increasing number of scans (N) | Proportional to √N | |
| Deuteration | Perdeuteration | Reduces line broadening, indirectly improving SNR | |
| Water Suppression | WATERGATE vs. Presaturation | Significant improvement, especially for signals near the water resonance | |
| Pure Shift HSQC | gBASHD vs. standard HSQC | ~40% enhancement for some resonances |
Experimental Protocols
This section provides a detailed methodology for a typical this compound experiment, from protein expression to data processing.
Protocol 1: 15N-Labeling of Proteins in E. coli
This protocol is adapted for expressing 15N-labeled proteins in a minimal medium.
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Prepare M9 Minimal Media: Prepare M9 minimal media without an ammonium salt.
-
Pre-culture: Inoculate a 5 mL pre-culture of a rich medium (e.g., 2xTY) with a single colony of E. coli transformed with the expression plasmid. Grow to a high optical density (OD600).
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Inoculate M9 Media: In the late afternoon, inoculate a larger volume of M9 media containing 15NH4Cl as the sole nitrogen source, along with glucose, vitamins, trace elements, and the appropriate antibiotic, with the pre-culture at a 1:100 dilution.
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Main Culture: The next day, use the overnight M9 culture to inoculate the main culture volume (1:100 dilution).
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Induction: Grow the main culture to the desired OD600, then induce protein expression (e.g., with IPTG).
-
Harvesting: After the desired expression time, harvest the cells by centrifugation. The cell pellet can be stored at -20°C.
-
Purification: Purify the protein using standard chromatography techniques. The final protein should be in a low-salt NMR buffer at a concentration of 0.5-1 mM.
Protocol 2: 2D 1H-15N HSQC Data Acquisition
This is a general protocol for acquiring a 2D 1H-15N HSQC spectrum. Specific parameters will need to be optimized for the spectrometer and sample.
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Sample Preparation: Prepare the this compound labeled protein sample in an appropriate NMR buffer containing 5-10% D2O.
-
Spectrometer Setup:
-
Insert the sample into the magnet and allow it to equilibrate to the desired temperature.
-
Lock the spectrometer on the D2O signal.
-
Tune and match the probe for 1H and 15N frequencies.
-
Shim the magnetic field to achieve good homogeneity.
-
-
Calibrate Pulses: Calibrate the 90° pulse widths for both 1H and 15N.
-
Set Acquisition Parameters:
-
Load a standard 1H-15N HSQC pulse sequence (e.g., hsqcetf3gp on a Bruker spectrometer).
-
Set the spectral widths (sw) for both the 1H (direct dimension) and 15N (indirect dimension) to cover all expected signals.
-
Set the carrier frequencies (O1P for 1H and O3P for 15N) to the center of the respective spectral regions.
-
Set the number of scans (ns) and dummy scans (ds).
-
Set the number of points in the direct (td) and indirect dimensions.
-
-
Optimize Water Suppression: If using a pulse sequence with water suppression, optimize the relevant parameters (e.g., power and offset of selective pulses).
-
Acquire Data: Start the acquisition by typing zg.
Protocol 3: 2D 1H-15N HSQC Data Processing
This protocol outlines the basic steps for processing the acquired 2D data using software like TopSpin or NMRPipe.
-
Fourier Transform: Apply a Fourier transform in both the direct (t2) and indirect (t1) dimensions. This is typically done with the xfb command in TopSpin.
-
Phase Correction: Manually or automatically correct the phase of the spectrum in both dimensions to obtain pure absorption lineshapes.
-
Baseline Correction: Apply a baseline correction to both dimensions to ensure a flat baseline, which is crucial for accurate integration and peak picking.
-
Referencing: Reference the spectrum using an internal or external standard.
-
Peak Picking and Integration: Identify and integrate the cross-peaks in the spectrum.
Visualization
This section provides diagrams to illustrate key experimental workflows and relationships.
Caption: Workflow for a this compound NMR Experiment.
Caption: Workflow for Protein-Ligand Interaction Studies.
References
Validation & Comparative
A Researcher's Guide to Validating Mass Spectrometry Results: A Comparative Analysis of Glycine-15N,d2 Standards
For researchers, scientists, and drug development professionals utilizing mass spectrometry, the accuracy and reliability of quantitative data are paramount. Internal standards are crucial in correcting for variations inherent in the analytical process, from sample preparation to instrument response. This guide provides a comprehensive comparison of Glycine-15N,d2 as an internal standard for mass spectrometry applications, evaluating its performance against other common alternatives and providing detailed experimental methodologies.
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry.[1] By incorporating heavier isotopes such as ¹³C, ¹⁵N, or deuterium (²H), these standards are chemically identical to the analyte of interest, ensuring they co-elute and experience the same matrix effects.[1] Their difference in mass, however, allows them to be distinguished by the mass spectrometer, enabling precise quantification.
Glycine, the simplest amino acid, is a crucial molecule in numerous biological pathways, and its accurate quantification is vital in various research areas, including drug development and metabolomics. This guide focuses on the validation of mass spectrometry results for glycine analysis, with a special emphasis on the use of this compound as an internal standard.
Comparative Analysis of Internal Standards for Glycine Quantification
The choice of internal standard can significantly impact the quality of quantitative mass spectrometry data. Here, we compare this compound with two common alternatives: a deuterated standard (Glycine-d5) and a non-isotope-labeled structural analog (Sarcosine).
| Internal Standard Type | Analyte | Key Advantages | Key Disadvantages |
| Stable Isotope-Labeled (¹⁵N, d2) | This compound | Co-elutes with analyte; experiences identical matrix effects; stable isotope labels are not prone to exchange. | Higher cost compared to non-labeled standards. |
| Stable Isotope-Labeled (Deuterated) | Glycine-d5 | Co-elutes with analyte; experiences identical matrix effects. | Deuterium atoms on exchangeable positions (amine and carboxyl groups) can be lost in solution, leading to inaccurate quantification. |
| Structural Analog | Sarcosine (N-methylglycine) | Lower cost. | May not co-elute perfectly with the analyte; may experience different matrix effects, leading to less accurate correction.[2] |
Quantitative Performance Data
The following table summarizes typical validation parameters for LC-MS/MS methods utilizing different internal standards for amino acid analysis. It is important to note that direct head-to-head comparative studies for glycine using these specific standards under identical conditions are limited in published literature. The data presented is a composite from various studies to provide a general performance overview.
| Validation Parameter | Glycine-¹³C₂,¹⁵N (in amino acid mix) | General Amino Acid Analysis with SILs |
| Linearity (r²) | >0.99 | ≥0.99 |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL | Analyte and matrix dependent |
| Interday Precision (%CV) | ≤ 8.3% (for concentrations above LLOQ)[3] | < 15% |
| Interday Bias (%RE) | < ±0.9% (for concentrations above LLOQ)[3] | Within ±15% |
| Recovery | Not explicitly stated for glycine | Typically 85-115% |
| Matrix Effect | Addressed by the stable isotope label | Mitigated by the use of a co-eluting SIL internal standard. |
Experimental Protocols
A robust and validated experimental protocol is the foundation of reliable quantitative analysis. Below is a representative workflow for the validation of an LC-MS/MS method for glycine quantification using a stable isotope-labeled internal standard.
Experimental Workflow for Glycine Quantification
Caption: A typical workflow for quantitative analysis of glycine using a stable isotope-labeled internal standard.
Detailed Method Validation Protocol
1. Stock and Working Solutions Preparation:
-
Analyte Stock Solution: Prepare a stock solution of glycine in a suitable solvent (e.g., 0.1 M HCl) at a concentration of 1 mg/mL.
-
Internal Standard Stock Solution: Prepare a stock solution of this compound in the same solvent at 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the analyte stock solution to create calibration standards. Prepare a working solution of the internal standard at a concentration that will yield a robust signal in the mass spectrometer.
2. Sample Preparation:
-
To a small volume of the biological matrix (e.g., 50 µL of plasma), add the internal standard working solution.
-
Precipitate proteins by adding a threefold to fourfold excess of a cold organic solvent (e.g., methanol or acetonitrile).
-
Vortex the samples vigorously and then centrifuge at high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.
-
Transfer the supernatant to a clean tube for analysis. Depending on the expected concentration of glycine, the supernatant may need to be diluted.
3. LC-MS/MS Conditions:
-
Liquid Chromatography: Employ a suitable chromatographic method to separate glycine from other matrix components. Hydrophilic Interaction Liquid Chromatography (HILIC) is often a good choice for polar analytes like amino acids.
-
Column: A HILIC column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: Acetonitrile with a small percentage of water and an additive like ammonium formate or formic acid.
-
Mobile Phase B: Water with a small percentage of acetonitrile and the same additive.
-
Gradient: A gradient elution starting with a high percentage of mobile phase A, gradually increasing the percentage of mobile phase B.
-
-
Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI) mode.
-
Detection: Use Multiple Reaction Monitoring (MRM) for quantification.
-
MRM Transitions:
-
Glycine: Determine the precursor ion (e.g., [M+H]⁺) and a suitable product ion.
-
This compound: Determine the corresponding precursor and product ions.
-
-
4. Method Validation Parameters (based on FDA guidelines):
-
Selectivity: Analyze at least six different blank matrix samples to ensure no endogenous components interfere with the detection of the analyte or internal standard.
-
Linearity and Range: Analyze calibration standards at a minimum of six concentration levels to establish the linear range of the assay. The coefficient of determination (r²) should be ≥0.99.
-
Accuracy and Precision: Analyze quality control (QC) samples at low, medium, and high concentrations on multiple days. The mean accuracy should be within ±15% of the nominal value (±20% at the LLOQ), and the precision (%CV) should not exceed 15% (20% at the LLOQ).
-
Matrix Effect: Evaluate the ion suppression or enhancement caused by the biological matrix by comparing the response of the analyte in post-extraction spiked blank matrix to the response in a neat solution. The use of a stable isotope-labeled internal standard should effectively compensate for matrix effects.
-
Recovery: Determine the extraction recovery by comparing the analyte response in pre-extraction spiked samples to that in post-extraction spiked samples.
-
Stability: Assess the stability of the analyte in the biological matrix under various conditions, including freeze-thaw cycles, short-term bench-top storage, and long-term storage at the intended temperature.
Logical Relationships in Method Validation
Caption: The relationship between different validation parameters in establishing a reliable analytical method.
Conclusion
The validation of mass spectrometry results is a critical process that ensures the generation of accurate and reproducible data. The use of a stable isotope-labeled internal standard is the preferred approach for quantitative analysis, and this compound offers distinct advantages over deuterated alternatives like Glycine-d5 due to the non-exchangeable nature of its isotope labels. While structural analogs present a lower-cost option, they may not provide the same level of accuracy in correcting for analytical variability. By following a rigorous validation protocol as outlined in this guide, researchers in drug development and other scientific fields can have high confidence in their quantitative mass spectrometry results for glycine and other small molecules.
References
A Researcher's Guide to Isotopic Labeling: Comparing Glycine-15N,d2 with SILAC, TMT, and iTRAQ in Quantitative Proteomics
For researchers, scientists, and drug development professionals, the precise quantification of protein expression is fundamental to unraveling complex biological systems and identifying novel therapeutic targets. Isotopic labeling, coupled with mass spectrometry, stands as a cornerstone for accurate and high-throughput protein quantification. This guide provides an objective comparison of Glycine-15N,d2 metabolic labeling with other prominent isotopic labeling methods: Stable Isotope Labeling by/with Amino acids in Cell culture (SILAC), Tandem Mass Tags (TMT), and isobaric Tags for Relative and Absolute Quantitation (iTRAQ). We will delve into the core principles, experimental workflows, and performance metrics of each technique, supported by available experimental data, to empower you in selecting the most suitable strategy for your research endeavors.
At a Glance: Key Differences in Isotopic Labeling Strategies
Isotopic labeling techniques can be broadly categorized into metabolic and chemical labeling. Metabolic labeling, such as with this compound and SILAC, involves the incorporation of stable isotopes into proteins in vivo as cells grow and divide.[1] This approach offers the significant advantage of introducing the label at the very beginning of the experimental workflow, minimizing errors from sample handling and processing.[2] In contrast, chemical labeling methods like TMT and iTRAQ attach isotopic tags to proteins or peptides in vitro after extraction.[1] While offering higher multiplexing capabilities, these methods introduce the label at a later stage, which can potentially introduce more variability.[3]
Quantitative Performance Comparison
The selection of an appropriate isotopic labeling method hinges on the specific experimental goals, sample types, and desired quantitative outcomes. The following table summarizes key performance metrics for this compound (as a representative of 15N metabolic labeling), SILAC, TMT, and iTRAQ, based on published studies.
| Feature | This compound (15N Metabolic Labeling) | SILAC (Stable Isotope Labeling by Amino acids in Cell culture) | TMT (Tandem Mass Tags) | iTRAQ (isobaric Tags for Relative and Absolute Quantitation) |
| Labeling Principle | Metabolic (in vivo) | Metabolic (in vivo) | Chemical (in vitro) | Chemical (in vitro) |
| Labeling Stage | Protein (during synthesis) | Protein (during synthesis) | Peptide (post-digestion) | Peptide (post-digestion) |
| Sample Type | Live, dividing cells or organisms | Live, dividing cells | Cell lysates, tissues, body fluids | Cell lysates, tissues, body fluids |
| Multiplexing Capacity | Typically 2-plex | Up to 3-plex (standard), with variations allowing for higher plexing | Up to 18-plex | 4-plex or 8-plex |
| Quantification Level | MS1 | MS1 | MS2/MS3 | MS2/MS3 |
| Typical Labeling Efficiency | >95% (organism-dependent)[4] | >97% | >97% | High, but can be variable |
| Accuracy & Precision (CV%) | High, but can be affected by incomplete labeling and metabolic scrambling. | High accuracy and reproducibility due to early-stage sample mixing. | Good, but prone to ratio compression. | Good, but can be affected by ratio compression. |
| Ratio Compression | Minimal | Minimal | Prone to ratio compression | Prone to ratio compression |
| Number of Proteins Identified | Can be lower due to complex spectra from variable 15N incorporation. | Comparable to other methods. | High, especially with fractionation. | High, especially with fractionation. |
| Cost | Reagent is relatively inexpensive, but labeled media can be costly. | Labeled amino acids can be expensive. | Reagents are expensive. | Reagents are expensive. |
This compound: A Metabolic Labeling Approach
Principle
Metabolic labeling with this compound involves culturing cells in a medium where standard glycine is replaced with its isotopically labeled counterpart. As cells proliferate and synthesize new proteins, they incorporate this compound. This results in a mass shift in all glycine-containing peptides, which can be detected and quantified by mass spectrometry. The deuterium (d2) labeling on the alpha-carbon further increases the mass shift. This method allows for the direct comparison of protein abundance between two cell populations grown in "light" (unlabeled) and "heavy" (labeled) media.
Metabolic incorporation of this compound.
Experimental Protocol
-
Cell Culture and Labeling: Culture two populations of cells. One population is grown in standard medium ("light"), while the other is grown in a medium where natural glycine is replaced with this compound ("heavy"). Cells should be cultured for a sufficient number of doublings (typically at least 5) to ensure near-complete incorporation of the labeled amino acid.
-
Sample Harvesting and Mixing: After the desired experimental treatment, harvest the "light" and "heavy" cell populations. The two populations can be mixed at this early stage.
-
Protein Extraction and Digestion: Lyse the mixed cells and extract the proteins. The protein mixture is then digested, typically with trypsin, to generate peptides.
-
LC-MS/MS Analysis: The resulting peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: The relative abundance of proteins is determined by comparing the signal intensities of the "light" and "heavy" isotopic peptide pairs in the MS1 spectra.
This compound workflow.
SILAC (Stable Isotope Labeling by/with Amino acids in Cell culture)
Principle
SILAC is a metabolic labeling technique similar to using this compound, but it typically employs isotopically labeled essential amino acids, most commonly arginine (Arg) and lysine (Lys). Cells are grown in media containing either the natural ("light") or stable isotope-labeled ("heavy") forms of these amino acids. Since trypsin cleaves after arginine and lysine residues, this strategy ensures that most tryptic peptides will be labeled, allowing for accurate quantification at the MS1 level.
SILAC metabolic labeling.
Experimental Protocol
-
Cell Culture and Labeling: Two cell populations are cultured in either "light" SILAC medium (containing natural Arg and Lys) or "heavy" SILAC medium (containing, for example, 13C6-Arg and 13C6,15N2-Lys). Complete incorporation is achieved after several cell divisions.
-
Sample Mixing: The "light" and "heavy" cell populations are mixed in a 1:1 ratio.
-
Protein Extraction and Digestion: Proteins are extracted from the mixed cell lysate and digested with trypsin.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by LC-MS/MS.
-
Data Analysis: Relative protein quantification is performed by comparing the peak intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.
SILAC experimental workflow.
TMT (Tandem Mass Tags)
Principle
TMT is a chemical labeling method that uses isobaric mass tags. This means that the different isotopic labels have the same nominal mass, and peptides labeled with different TMT reagents are indistinguishable in the MS1 scan. The TMT reagent consists of a peptide-reactive group, a mass normalizer, and a reporter ion. Upon fragmentation in the MS/MS scan, the reporter ions are cleaved, and their different masses allow for the relative quantification of the peptides from the different samples.
TMT isobaric labeling principle.
Experimental Protocol
-
Protein Extraction and Digestion: Proteins are extracted from each sample and digested into peptides, typically with trypsin.
-
TMT Labeling: Each peptide sample is individually labeled with a specific TMT reagent.
-
Sample Pooling: The labeled peptide samples are combined into a single mixture.
-
Fractionation (Optional but Recommended): The pooled peptide mixture is often fractionated to reduce complexity before MS analysis.
-
LC-MS/MS Analysis: The sample is analyzed by LC-MS/MS. Quantification is based on the intensities of the reporter ions in the MS2 or MS3 spectra.
-
Data Analysis: Specialized software is used to identify peptides and quantify the reporter ion intensities to determine relative protein abundance.
TMT experimental workflow.
iTRAQ (isobaric Tags for Relative and Absolute Quantitation)
Principle
Similar to TMT, iTRAQ is a chemical, isobaric tagging method. It uses a set of amine-reactive tags that label the N-terminus and lysine residues of peptides. All tags have the same overall mass, but upon fragmentation, they yield unique reporter ions of different masses, allowing for simultaneous identification and quantification.
iTRAQ isobaric labeling principle.
Experimental Protocol
-
Sample Preparation: Proteins from each sample are extracted, reduced, alkylated, and digested into peptides.
-
iTRAQ Labeling: Each peptide digest is labeled with a different iTRAQ reagent.
-
Sample Combination: The labeled samples are mixed together.
-
Fractionation: The combined peptide mixture is typically fractionated using techniques like strong cation exchange (SCX) chromatography.
-
LC-MS/MS Analysis: The fractions are analyzed by LC-MS/MS.
-
Data Analysis: The fragmentation spectra are used to identify the peptides, and the intensities of the low-mass reporter ions are used to determine the relative abundance of the proteins.
iTRAQ experimental workflow.
Conclusion: Selecting the Right Tool for the Job
The choice between this compound, SILAC, TMT, and iTRAQ depends heavily on the specific research question, available resources, and the nature of the biological samples.
-
This compound (and general 15N metabolic labeling) is a cost-effective metabolic labeling strategy suitable for organisms that can be grown on a defined medium. It offers the advantage of early-stage sample mixing, which can improve quantitative accuracy. However, data analysis can be more complex due to the variable number of nitrogen atoms in each peptide.
-
SILAC is considered a "gold standard" for quantitative proteomics in cell culture due to its high accuracy and reproducibility. The fixed mass shifts from labeled arginine and lysine simplify data analysis. Its main limitations are its applicability primarily to cultured cells and the cost of labeled amino acids.
-
TMT and iTRAQ are powerful chemical labeling techniques that offer high multiplexing capabilities, allowing for the comparison of many samples in a single experiment. This makes them ideal for clinical studies and other large-scale comparative analyses. Their main drawback is the potential for ratio compression, which can underestimate the magnitude of protein expression changes.
Ultimately, a thorough understanding of the principles and workflows of each method will enable researchers to design robust quantitative proteomics experiments that yield high-quality, reliable data to drive their scientific discoveries forward.
References
- 1. Chemical isotope labeling for quantitative proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fse.studenttheses.ub.rug.nl [fse.studenttheses.ub.rug.nl]
- 3. researchgate.net [researchgate.net]
- 4. 15N Metabolic Labeling - TMT Multiplexing Approach to Facilitate the Quantitation of Glycopeptides Derived from Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein and Metabolite Quantification: Cross-Validation of Glycine-15N,d2 Stable Isotope Tracing with Antibody-Based Assays
For Researchers, Scientists, and Drug Development Professionals
In the fields of proteomics, metabolomics, and drug development, the accurate quantification of proteins and their turnover rates is critical for understanding disease mechanisms and therapeutic efficacy. Two predominant methodologies for these measurements are stable isotope labeling with mass spectrometry and antibody-based immunoassays. This guide provides an objective comparison of these two approaches, focusing on the principles of using Glycine-15N,d2 as a metabolic tracer versus the targeted quantification offered by immunoassays like ELISA. We present supporting experimental data from a cross-validation study, detailed experimental protocols, and visual workflows to aid in methodological selection and data interpretation.
Performance Comparison: At a Glance
The choice between a stable isotope-based method and an immunoassay depends on the specific research question, the desired level of detail, and the available resources. Stable isotope tracing with this compound is a powerful tool for dynamic studies of protein synthesis and metabolic flux, while antibody-based assays excel at high-throughput, specific quantification of total protein levels.
The following table summarizes the key performance characteristics of each approach.
| Feature | This compound Isotope Tracing with Mass Spectrometry | Antibody-Based Assays (e.g., ELISA) |
| Principle | Metabolic incorporation of a labeled amino acid (this compound) into newly synthesized proteins, followed by mass spectrometric quantification of labeled vs. unlabeled peptides. | Specific recognition of a target protein by antibodies, with detection and quantification based on an enzymatic colorimetric or fluorescent signal. |
| Measurement | Rate of protein synthesis, degradation, and metabolic flux (dynamic). | Total concentration of a specific protein at a single time point (static). |
| Specificity | High; based on the unique mass-to-charge ratio of target peptides. | High, but contingent on the quality and specificity of the antibodies used; potential for cross-reactivity. |
| Sensitivity | High, often in the femtomole to attomole range for targeted peptides. | Very high, typically in the picogram to nanogram per milliliter range. |
| Multiplexing | Inherently high; capable of measuring the turnover of thousands of proteins simultaneously in a discovery experiment. | Traditionally low (one protein per assay); multiplex platforms are available but can be complex. |
| Throughput | Generally lower due to complex sample preparation and lengthy instrument analysis times. | High, especially with automated systems, suitable for screening large numbers of samples. |
| Requirement for Antibodies | Not required for detection and quantification. | Absolutely essential. |
| Cost | High initial instrument cost and per-sample cost for reagents and analysis. | Lower instrument cost and generally lower per-sample cost, though high-quality antibody kits can be expensive. |
Quantitative Cross-Validation Data
To illustrate the correlation and potential differences between mass spectrometry-based and antibody-based quantification, the following table presents data from a study that compared the measurement of six protein biomarkers in human plasma using both an immunoprecipitation-multiple reaction monitoring (IP-MRM) mass spectrometry assay and a traditional ELISA. The IP-MRM method, like this compound tracing, uses stable isotope-labeled peptides as internal standards for precise quantification.
The data demonstrates a high correlation between the two methods for most proteins, though absolute concentration values can differ, underscoring the value of cross-validation.
Table 1: Comparison of Plasma Protein Concentrations Measured by IP-MRM Mass Spectrometry and ELISA[1][2][3]
| Protein Biomarker | Mean Concentration by IP-MRM (ng/mL) | Mean Concentration by ELISA (ng/mL) | Correlation Coefficient (r) | Significance of Difference (p-value) |
| TIMP1 | 165.2 | 98.1 | 0.88 | < 0.05 |
| COMP | 221.0 | 227.4 | 0.97 | Not Significant |
| THBS2 | 35.2 | 48.6 | 0.91 | < 0.05 |
| ENG | 8.3 | 3.1 | 0.28 | < 0.05 |
| MSLN | 10.1 | 21.8 | 0.67 | < 0.05 |
| MMP9 | 185.7 | 172.2 | 0.91 | Not Significant |
Data adapted from a study comparing IP-MRM and ELISA for biomarker quantification in plasma from colon cancer patients and non-cancer controls.[1][3]
Experimental Protocols
This compound Metabolic Labeling for Protein Turnover Analysis
This protocol describes a general workflow for measuring protein synthesis rates in cell culture using stable isotope-labeled glycine.
a. Materials:
-
Cell culture medium deficient in glycine.
-
This compound (or other desired isotope like 15N).
-
Dialyzed fetal bovine serum (FBS).
-
Phosphate-buffered saline (PBS).
-
Cell lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Protein quantification assay (e.g., BCA assay).
-
Reagents for SDS-PAGE and in-gel tryptic digestion.
-
Liquid chromatography-mass spectrometry (LC-MS/MS) system.
b. Procedure:
-
Cell Culture Preparation: Culture cells in standard medium to the desired confluency.
-
Adaptation to Labeling Medium: Wash cells with PBS and replace the standard medium with the glycine-deficient medium supplemented with dialyzed FBS for a short period to deplete the intracellular pool of unlabeled glycine.
-
Metabolic Labeling: Replace the depletion medium with labeling medium, which is the glycine-deficient medium supplemented with a known concentration of this compound.
-
Time Course: Harvest cells at various time points (e.g., 0, 2, 4, 8, 12, 24 hours) to measure the rate of incorporation.
-
Cell Lysis and Protein Quantification: Wash harvested cells with ice-cold PBS and lyse them. Determine the total protein concentration of the lysate.
-
Protein Separation and Digestion: Separate proteins by SDS-PAGE. Excise the protein bands of interest (or the entire lane for a proteome-wide analysis) and perform in-gel digestion with trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS. The mass spectrometer will detect both the unlabeled ("light") peptides and the newly synthesized, this compound-containing ("heavy") peptides.
-
Data Analysis: Calculate the fractional synthesis rate (FSR) of the protein by determining the ratio of the heavy to total (heavy + light) peptide abundance at each time point.
Enzyme-Linked Immunosorbent Assay (ELISA) for Total Protein Quantification
This protocol outlines the steps for a typical sandwich ELISA, a common format for quantifying a specific protein in a biological sample.
a. Materials:
-
ELISA plate pre-coated with a capture antibody specific to the target protein.
-
Biological samples (e.g., cell lysates, plasma, culture supernatant).
-
Recombinant protein standard of known concentration.
-
Detection antibody, typically biotinylated, specific to a different epitope on the target protein.
-
Enzyme conjugate (e.g., Streptavidin-HRP).
-
Substrate solution (e.g., TMB).
-
Stop solution (e.g., sulfuric acid).
-
Wash buffer.
-
Assay diluent.
-
Microplate reader.
b. Procedure:
-
Sample and Standard Preparation: Prepare a standard curve by performing serial dilutions of the recombinant protein standard. Dilute the biological samples to fall within the range of the standard curve.
-
Incubation with Capture Antibody: Add the standards and samples to the wells of the coated ELISA plate. Incubate to allow the target protein to bind to the immobilized capture antibody.
-
Washing: Wash the plate multiple times with wash buffer to remove unbound components.
-
Addition of Detection Antibody: Add the biotinylated detection antibody to each well. Incubate to allow it to bind to the captured target protein.
-
Washing: Repeat the washing step to remove the unbound detection antibody.
-
Addition of Enzyme Conjugate: Add the Streptavidin-HRP conjugate to each well. Incubate to allow it to bind to the biotinylated detection antibody.
-
Washing: Repeat the washing step to remove the unbound enzyme conjugate.
-
Substrate Reaction: Add the TMB substrate to each well. The HRP enzyme will catalyze a color change. Incubate in the dark for a specified time.
-
Stopping the Reaction: Add the stop solution to each well to quench the enzymatic reaction and stabilize the color.
-
Data Acquisition: Measure the absorbance of each well at the appropriate wavelength using a microplate reader.
-
Data Analysis: Plot the absorbance values of the standards against their known concentrations to generate a standard curve. Use this curve to calculate the concentration of the target protein in the samples.
Visualizing the Methodologies
To better understand the underlying processes, the following diagrams illustrate the metabolic pathway of glycine and the experimental workflows for both quantification methods.
Caption: Glycine metabolism and tracer incorporation.
Caption: Comparison of experimental workflows.
Conclusion
Both this compound stable isotope tracing with mass spectrometry and antibody-based assays are indispensable tools in modern biological research. They provide complementary information: one offers a dynamic view of protein synthesis and metabolic flux, while the other delivers precise, high-throughput quantification of total protein levels. As demonstrated by cross-validation studies, these methods generally show good correlation but may yield different absolute values due to their fundamentally different principles of detection. Therefore, the integrated use of both techniques can provide a more comprehensive and robust understanding of the biological system under investigation, leveraging the strengths of each to validate and enrich the findings of the other.
References
A Comparative Guide to Metabolic Labeling for Quantitative Proteomics: Glycine-Based Labeling vs. SILAC
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of understanding complex biological systems and discovering novel therapeutic targets, quantitative proteomics has emerged as an indispensable tool. Among the various techniques, metabolic labeling, where stable isotopes are incorporated into proteins in vivo, offers a high degree of accuracy by allowing samples to be mixed at an early stage, thereby minimizing experimental variability.
This guide provides a detailed comparison of two prominent metabolic labeling strategies: Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and a more general approach using isotopically labeled non-essential amino acids, exemplified by Glycine-¹⁵N,d₂ Labeling . We will delve into their underlying principles, experimental workflows, quantitative performance, and practical considerations to help you select the most appropriate method for your research needs.
Principle of the Methods
Metabolic labeling strategies rely on the cell's own machinery to incorporate amino acids with heavy isotopes into newly synthesized proteins. This creates a mass shift that can be detected by a mass spectrometer, allowing for the differentiation and relative quantification of proteins from different cell populations (e.g., control vs. treated).
Glycine-¹⁵N,d₂ Labeling: This method involves supplementing cell culture media with glycine that has been labeled with a heavy nitrogen isotope (¹⁵N) and two deuterium atoms (d₂). As a non-essential amino acid, glycine is readily taken up and incorporated into the proteome. This approach is a form of a broader category of ¹⁵N metabolic labeling. The mass difference between labeled and unlabeled peptides is dependent on the number of glycine residues in the peptide sequence.
SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture): SILAC is a widely adopted technique that uses labeled essential amino acids, most commonly arginine (Arg) and lysine (Lys).[1][2][3] Because the enzyme trypsin, a standard tool in proteomics, cleaves proteins after arginine and lysine residues, this strategy ensures that nearly every resulting peptide (except the C-terminal one) will contain a label. This leads to a predictable and uniform mass shift, simplifying data analysis.
Experimental Workflows
The general workflow for both methods involves a labeling phase followed by sample processing and mass spectrometry analysis. However, there are key differences in the specifics of the labeling step.
Glycine-¹⁵N,d₂ Labeling Workflow
The workflow for a glycine-based labeling experiment is a specific application of a general ¹⁵N labeling strategy. It involves an adaptation phase to ensure incorporation of the labeled glycine into the proteome.
SILAC Workflow
The SILAC workflow is well-established and consists of two main phases: an adaptation phase to achieve full incorporation of the heavy amino acids, and the experimental phase.[1][4]
Quantitative Performance Comparison
Direct experimental comparisons between Glycine-¹⁵N,d₂ labeling and SILAC are not extensively documented in peer-reviewed literature. Therefore, this comparison synthesizes data from studies on general ¹⁵N metabolic labeling and typical SILAC experiments.
| Feature | Glycine-based / ¹⁵N Metabolic Labeling | SILAC (Arg/Lys) |
| Labeling Efficiency | Can be variable, typically 93-99% depending on the organism and duration. Incomplete labeling can complicate data analysis. | Highly efficient, often achieving >97-99% incorporation after 5-6 cell doublings. |
| Proteome Coverage | Potentially labels all proteins, as nitrogen is ubiquitous. | High coverage, as nearly all tryptic peptides will contain either an arginine or lysine. |
| Quantification Accuracy | Generally accurate, but can be affected by incomplete labeling, which may require correction during data analysis. | Considered highly accurate and precise due to the early mixing of samples and complete labeling. |
| Reproducibility | Good, as it is a metabolic labeling method. | Excellent reproducibility is a key advantage, minimizing experimental error. |
| Number of Proteins Quantified | Can be very high, with thousands of proteins routinely quantified. | Thousands of proteins are typically quantified in a single experiment. |
| Data Analysis Complexity | More complex. The mass shift is variable depending on the number of nitrogen atoms in a peptide, making identification of peptide pairs more challenging. | Simpler and more straightforward. The fixed mass shift for arginine and lysine makes peptide pair identification and quantification easier. |
Detailed Experimental Protocols
The following are generalized protocols and should be optimized for specific cell lines and experimental conditions.
Protocol 1: Glycine-¹⁵N,d₂ Metabolic Labeling
-
Media Preparation: Prepare a custom cell culture medium that lacks natural glycine. Supplement this medium with Glycine-¹⁵N,d₂ to a final concentration typical for cell culture (e.g., 0.4 mM). For the "light" condition, use a medium with the natural, unlabeled form of glycine.
-
Cell Adaptation: Culture cells in the "heavy" glycine medium for a sufficient period to ensure maximal incorporation. The time required will depend on the cell line's doubling time and protein turnover rates.
-
Labeling Efficiency Check: After the adaptation period, harvest a small aliquot of cells. Extract proteins, digest them with trypsin, and analyze via LC-MS/MS to determine the percentage of glycine incorporation. Aim for >95% efficiency.
-
Experimental Treatment: Once labeling is complete, apply the experimental treatment (e.g., drug compound) to the cells growing in the heavy medium. The cells in the light medium will serve as the control.
-
Sample Harvesting and Mixing: Harvest both the light (control) and heavy (treated) cell populations. Perform a protein concentration assay (e.g., BCA) on lysates from each population. Mix equal amounts of protein from the light and heavy lysates.
-
Protein Digestion: Reduce, alkylate, and digest the combined protein mixture with trypsin overnight at 37°C.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Use specialized software to identify peptide pairs (light vs. heavy) and calculate their abundance ratios to determine the relative quantification of proteins.
Protocol 2: SILAC Labeling
-
Media Preparation: Prepare SILAC-specific media (e.g., DMEM) that lacks natural L-arginine and L-lysine. Supplement one batch of medium with "light" (¹²C₆) Arg and Lys, and another with "heavy" (e.g., ¹³C₆) Arg and (e.g., ¹³C₆,¹⁵N₂) Lys. Use dialyzed fetal bovine serum to avoid introducing unlabeled amino acids.
-
Cell Adaptation: Culture the cells for at least five to six doublings in their respective light and heavy media to achieve near-complete incorporation of the labeled amino acids.
-
Incorporation Check: Verify the labeling efficiency (>97%) by analyzing a small sample of the heavy-labeled cells by mass spectrometry.
-
Experimental Treatment: Apply the desired treatment to one of the cell populations (e.g., the heavy-labeled cells) while maintaining the other as a control.
-
Harvesting and Mixing: Harvest both cell populations and count the cells. Combine an equal number of cells from the light and heavy populations.
-
Lysis and Digestion: Lyse the combined cell pellet, extract the proteins, and digest them with trypsin.
-
LC-MS/MS Analysis: Analyze the peptide mixture using LC-MS/MS.
-
Data Analysis: Use SILAC-aware software (e.g., MaxQuant) to identify heavy/light peptide pairs and quantify the relative protein abundance based on the intensity ratios.
Advantages and Disadvantages
Glycine-based / ¹⁵N Metabolic Labeling
Advantages:
-
Cost-Effective: ¹⁵N-labeled compounds can be less expensive than specific ¹³C- and ¹⁵N-labeled amino acids used in SILAC.
-
Universality: Nitrogen is a fundamental component of all amino acids, ensuring that all proteins are labeled.
-
Applicability: Can be used in organisms where SILAC is not feasible, such as plants and some microorganisms, by providing a single labeled nitrogen source.
Disadvantages:
-
Complex Data Analysis: The variable mass shift between peptide pairs complicates their identification and quantification.
-
Incomplete Labeling Issues: Achieving 100% labeling can be difficult, and incomplete labeling can skew quantification results if not properly corrected for in the analysis.
SILAC
Advantages:
-
High Accuracy and Precision: Considered a gold standard for quantitative accuracy due to early-stage sample mixing and high labeling efficiency.
-
Straightforward Data Analysis: The predictable mass shifts of Arg- and Lys-containing peptides simplify computational analysis.
-
High Reproducibility: The method is robust and yields highly reproducible results.
Disadvantages:
-
Limited to Cultured Cells: Primarily applicable to actively dividing cells in culture.
-
Cost: The cost of isotope-labeled amino acids and special dialyzed serum can be high, especially for large-scale experiments.
-
Arginine-to-Proline Conversion: In some cell lines, labeled arginine can be metabolically converted to proline, which can complicate quantification unless addressed.
-
Time-Consuming: The adaptation phase requires several cell doublings, which can take weeks.
Conclusion
The choice between a glycine-based metabolic labeling approach and SILAC depends heavily on the experimental system and the specific research question.
SILAC is the superior choice for quantitative proteomics in cultured mammalian cells when high accuracy, reproducibility, and straightforward data analysis are paramount. Its main limitations are cost and its restriction to in vitro cell culture.
Glycine-based/¹⁵N metabolic labeling offers a more versatile and potentially cost-effective alternative, especially for organisms that are not amenable to SILAC. While powerful, researchers must be prepared for more complex data analysis and take care to ensure and account for high labeling efficiency to achieve accurate quantification.
Ultimately, both methods are powerful tools that, when applied correctly, can provide deep insights into the dynamic nature of the proteome.
References
Glycine-15N,d2 as an Internal Standard: A Comparative Guide to Accuracy and Precision
In the realm of quantitative bioanalysis, particularly in metabolic research and clinical diagnostics, the accuracy and precision of analytical methods are paramount. The use of stable isotope-labeled (SIL) internal standards in mass spectrometry-based quantification is a cornerstone for achieving reliable results. This guide provides a comprehensive comparison of Glycine-15N,d2 as an internal standard for the quantification of glycine, evaluating its performance against other commonly used stable isotope-labeled glycine analogues. The information presented herein is intended for researchers, scientists, and drug development professionals seeking to optimize their analytical methods for glycine.
The Critical Role of Internal Standards in Quantitative Analysis
Internal standards are essential for correcting variabilities inherent in the analytical workflow, including sample extraction, derivatization, injection volume, and instrument response. An ideal internal standard co-elutes with the analyte and exhibits identical chemical and physical properties, thus experiencing the same matrix effects and ionization suppression or enhancement. Stable isotope-labeled analogues of the analyte are considered the gold standard for internal standardization in mass spectrometry as they fulfill these criteria to a large extent.
Performance Comparison of Glycine Internal Standards
The choice of a stable isotope-labeled internal standard for glycine analysis can significantly impact the accuracy and precision of the results. This section compares the performance of this compound with other labeled glycine analogues.
Key Attributes of Different Glycine Internal Standards:
| Internal Standard | Isotopic Labeling | Key Advantages | Potential Considerations |
| This compound | ¹⁵N and ²H (deuterium) | - High Mass Shift: A mass difference of +3 amu from the native glycine minimizes potential spectral overlap. - Stable Labeling: The ¹⁵N label is metabolically stable. The deuterium atoms on the α-carbon (in Glycine-2,2-d2) are in non-exchangeable positions, preventing loss during sample preparation and analysis. | - Potential for slight chromatographic shifts compared to the unlabeled analyte due to the kinetic isotope effect of deuterium. |
| ¹³C₂,¹⁵N-Glycine | ¹³C and ¹⁵N | - High Mass Shift: A mass difference of +3 amu. - Metabolically Stable: Both ¹³C and ¹⁵N are stable isotopes that do not exchange. - Co-elution: Generally exhibits closer chromatographic co-elution with the analyte compared to deuterated standards. | - Higher cost of synthesis compared to some deuterated analogues. |
| Glycine-d2 (2,2-d2) | ²H (deuterium) | - Cost-Effective: Generally less expensive to synthesize than ¹³C or ¹⁵N labeled compounds. - Stable Labeling: Deuterium atoms are on the non-exchangeable α-carbon position. | - Lower Mass Shift: A mass difference of only +2 amu, which may be more susceptible to interference from the natural isotope envelope of the analyte, especially at high analyte concentrations. |
| Glycine-d5 | ²H (deuterium) | - Higher Mass Shift than d2: A mass difference of +5 amu. | - Risk of Back-Exchange: Deuterium atoms on the amino and carboxyl groups are readily exchangeable with protons in the sample matrix or mobile phase, leading to a loss of the isotopic label and inaccurate quantification. |
Quantitative Performance Data:
While direct comparative studies evaluating the accuracy and precision of this compound are limited in publicly available literature, data from a study using a similarly mass-shifted internal standard, ¹³C₂,¹⁵N-Glycine, provides valuable insight into the expected performance.
| Internal Standard | Analyte Concentration | Accuracy (%RE) | Precision (%CV) | Citation |
| ¹³C₂,¹⁵N-Glycine | Low Quality Control | -2.5 | 5.8 | [1] |
| ¹³C₂,¹⁵N-Glycine | Medium Quality Control | 1.2 | 3.4 | [1] |
| ¹³C₂,¹⁵N-Glycine | High Quality Control | 0.8 | 2.1 | [1] |
Note: %RE (Relative Error) is a measure of accuracy, with values closer to 0 indicating higher accuracy. %CV (Coefficient of Variation) or %RSD (Relative Standard Deviation) is a measure of precision, with lower values indicating higher precision.
The data for ¹³C₂,¹⁵N-Glycine demonstrates excellent accuracy and precision, and it is reasonable to expect that this compound would exhibit a similarly high level of performance due to its comparable mass shift and the stability of its isotopic labels. The use of a doubly labeled standard like this compound, with labels on both the nitrogen and carbon backbone, provides a robust internal standard that is less susceptible to isotopic exchange compared to deuterated standards with exchangeable protons[2].
Experimental Protocols
This section provides a detailed methodology for the quantification of glycine in a biological matrix (e.g., plasma or cerebrospinal fluid) using a stable isotope-labeled internal standard such as this compound.
1. Sample Preparation:
-
Protein Precipitation:
-
To 50 µL of the biological sample, add 10 µL of the this compound internal standard working solution (concentration to be optimized based on the expected analyte concentration).
-
Add 200 µL of ice-cold methanol (or acetonitrile) containing 0.1% formic acid to precipitate proteins.
-
Vortex for 30 seconds.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a new microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) Conditions:
-
Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., 2.1 x 100 mm, 1.7 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient:
-
0-1 min: 95% B
-
1-5 min: 95% to 50% B
-
5-5.1 min: 50% to 95% B
-
5.1-7 min: 95% B
-
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS) Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Glycine: Precursor ion (m/z) 76.0 -> Product ion (m/z) 30.0
-
This compound: Precursor ion (m/z) 79.0 -> Product ion (m/z) 32.0
-
-
Instrument Parameters: (To be optimized for the specific mass spectrometer)
-
Capillary Voltage: 3.5 kV
-
Cone Voltage: 20 V
-
Source Temperature: 150°C
-
Desolvation Temperature: 400°C
-
Cone Gas Flow: 50 L/hr
-
Desolvation Gas Flow: 800 L/hr
-
-
Visualizing the Workflow and Rationale
To further clarify the experimental process and the logic behind using a stable isotope-labeled internal standard, the following diagrams are provided.
References
A Comparative Guide to the Reproducibility of Metabolic Labeling Experiments: Glycine-15N,d2 vs. Alternative Isotopes
For researchers, scientists, and drug development professionals, achieving high reproducibility in quantitative proteomics is paramount for generating reliable and actionable data. Metabolic labeling, a powerful in vivo isotopic labeling strategy, offers significant advantages in this regard by minimizing experimental variability. This guide provides a comprehensive comparison of metabolic labeling using Glycine-15N,d2 against commonly used alternatives, with a focus on reproducibility and supported by experimental considerations.
Metabolic labeling strategies, such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), are renowned for their high accuracy and reproducibility. This is primarily because the differential labeling of cellular proteomes is achieved in vivo, and samples are combined at the earliest possible stage (cell harvest or lysis), ensuring that all subsequent sample processing steps affect the labeled and unlabeled proteins equally. While Arginine and Lysine are the most frequently used amino acids for SILAC, the use of other amino acids like this compound presents an alternative with its own set of metabolic considerations that can influence experimental outcomes.
Comparison of Metabolic Labeling Tracers
The choice of isotopic tracer in metabolic labeling experiments is critical and can impact labeling efficiency, potential metabolic conversions, and ultimately, the reproducibility of the results. Below is a comparison of this compound with the commonly used Arginine and Lysine isotopes.
| Feature | This compound | 13C6-Arginine / 13C6,15N4-Arginine | 13C6-Lysine / 13C6,15N2-Lysine |
| Primary Advantage | Can provide insights into glycine metabolism and one-carbon pathways. | Essential amino acid, tryptic cleavage site ensures most peptides are labeled. | Essential amino acid, tryptic cleavage site ensures most peptides are labeled. |
| Label Incorporation | As a non-essential amino acid, endogenous synthesis can lead to incomplete labeling if not carefully controlled. | High incorporation efficiency in arginine-auxotrophic cell lines or when using dialyzed serum to minimize unlabeled arginine. | High incorporation efficiency in lysine-auxotrophic cell lines or when using dialyzed serum to minimize unlabeled lysine. |
| Metabolic Stability | Glycine is a central metabolite involved in numerous pathways, including serine synthesis and the folate cycle. This metabolic activity can lead to label scrambling.[1] | Can be enzymatically converted to proline in some cell lines, which can complicate data analysis if not accounted for.[2] | Generally considered metabolically stable with minimal conversion to other amino acids. |
| Impact on Proteome Coverage | Labeling with a single amino acid that is not a universal tryptic cleavage site may result in a lower percentage of labeled peptides compared to Arg/Lys labeling. | In combination with lysine labeling, provides comprehensive labeling of the proteome for trypsin-digested samples. | In combination with arginine labeling, provides comprehensive labeling of the proteome for trypsin-digested samples. |
| Reproducibility Considerations | The extent of metabolic conversion and endogenous synthesis can introduce variability between experiments if not tightly controlled. | Arginine-to-proline conversion rates can vary between cell lines and experimental conditions, potentially affecting reproducibility. | High metabolic stability contributes to high reproducibility between experiments. |
Experimental Protocols
Detailed and consistent experimental protocols are crucial for ensuring the reproducibility of metabolic labeling experiments. Below are representative protocols for metabolic labeling with this compound and the standard SILAC approach using Arginine and Lysine.
Protocol 1: Metabolic Labeling with this compound
This protocol is adapted from general metabolic labeling procedures for adherent mammalian cells.
1. Cell Culture and Adaptation:
- Culture cells in standard DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- For the "heavy" labeled condition, prepare custom DMEM lacking glycine.
- Supplement this medium with 10% dialyzed FBS (to minimize unlabeled glycine) and this compound at a concentration equivalent to that in standard DMEM.
- Culture cells in the "heavy" medium for at least five to six cell doublings to ensure maximal incorporation of the labeled glycine. The "light" control cells are cultured in parallel in standard DMEM.
2. Experimental Treatment:
- Once a high level of incorporation is confirmed (typically >95%), cells can be subjected to the desired experimental treatments (e.g., drug administration, growth factor stimulation).
3. Cell Harvest and Lysis:
- Wash cells with ice-cold PBS.
- Harvest cells by scraping into a suitable lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
- Combine the "light" and "heavy" cell lysates at a 1:1 protein concentration ratio.
4. Protein Digestion:
- Perform a standard in-solution or in-gel tryptic digest of the combined protein lysate.
5. Mass Spectrometry Analysis:
- Analyze the resulting peptide mixture by LC-MS/MS.
- The mass shift corresponding to the incorporation of this compound will be used for relative quantification.
Protocol 2: Standard SILAC with 13C6-Arginine and 13C6,15N2-Lysine
This is a standard protocol for SILAC experiments.
1. Cell Culture and Adaptation:
- Culture cells in SILAC-specific DMEM/RPMI 1640 medium that lacks arginine and lysine.
- For the "light" condition, supplement the medium with standard L-Arginine and L-Lysine.
- For the "heavy" condition, supplement the medium with 13C6-L-Arginine and 13C6,15N2-L-Lysine.
- Both media should be supplemented with 10% dialyzed FBS.
- Culture cells for at least five to six doublings to achieve complete labeling.
2. Experimental Treatment:
- Apply experimental conditions to the "light" and "heavy" labeled cell populations.
3. Cell Harvest and Lysis:
- Harvest and lyse the cells as described in Protocol 1.
- Combine the "light" and "heavy" lysates in a 1:1 protein ratio.
4. Protein Digestion:
- Perform a tryptic digest on the combined lysate.
5. Mass Spectrometry Analysis:
- Analyze the peptide mixture by LC-MS/MS.
- Quantify the relative abundance of peptides based on the mass shifts introduced by the heavy isotopes.
Visualizing Experimental Workflows and Pathways
Workflow for a this compound Metabolic Labeling Experiment
Caption: Workflow of a metabolic labeling experiment using this compound.
Simplified Metabolic Fate of Glycine
Caption: Simplified metabolic pathways involving glycine.
Conclusion
Metabolic labeling with stable isotopes is a highly reproducible method for quantitative proteomics. The choice of labeled amino acid is a critical parameter that can influence the outcome and reproducibility of an experiment.
-
Arginine and Lysine remain the gold standard for most SILAC experiments due to their high incorporation efficiency in auxotrophic cell lines, metabolic stability (with the caveat of arginine-to-proline conversion), and the comprehensive labeling they provide for tryptic digests. This leads to high reproducibility.
-
This compound offers a valuable alternative, particularly for studies focused on glycine metabolism and its interconnected pathways. However, researchers must be mindful of potential challenges related to its non-essential nature and metabolic activity, which could introduce variability if not carefully controlled. Achieving high labeling efficiency and minimizing label scrambling are key to ensuring the reproducibility of glycine-based metabolic labeling experiments.
For general quantitative proteomics studies where the highest reproducibility is the primary concern, a combination of labeled arginine and lysine is recommended. When the biological questions are specifically targeted towards glycine metabolism, this compound is a powerful tool, provided that the experimental conditions are rigorously optimized and controlled.
References
A Researcher's Guide to Glycine-15N,d2: A Comparative Analysis of Applications in Life Sciences
For researchers, scientists, and drug development professionals, the selection of an appropriate stable isotope tracer is paramount for the success of metabolic, proteomic, and pharmacokinetic studies. Among the diverse array of available tracers, Glycine-15N,d2, a glycine molecule enriched with both a stable nitrogen isotope (¹⁵N) and two deuterium atoms (d2), offers a unique combination of features for tracking glycine's metabolic fate. This guide provides an objective comparison of this compound's performance with alternative tracers, supported by experimental data and detailed methodologies.
Performance Comparison of this compound and Alternative Tracers
The utility of this compound and its singly-labeled counterpart, ¹⁵N-glycine, is most prominently documented in the study of whole-body protein turnover. A direct comparison with the widely used ¹³C-leucine tracer provides valuable insights into the strengths and limitations of each method.
| Parameter | ¹⁵N-Glycine (End-product method) | ¹³C-Leucine (Precursor method) | Key Findings & Citations |
| Methodology | Single oral dose of ¹⁵N-glycine, measurement of ¹⁵N enrichment in urinary end-products (urea and ammonia). | Primed, continuous intravenous infusion of ¹³C-leucine, measurement of ¹³C enrichment in plasma and expired CO₂. | The ¹⁵N-glycine method is less invasive and more convenient for field studies.[1] |
| Protein Synthesis Rate | Shows wider variation in measurements. | Considered the "gold standard" with less variation, capable of detecting small but significant changes. | The ¹³C-leucine method is more precise for detecting subtle changes in protein synthesis. |
| Net Protein Balance | Good to moderate agreement with the ¹³C-leucine method. | Provides a direct measure of net protein balance. | A significant correlation exists between the two methods for net protein synthesis. |
| Reproducibility | The reproducibility of the ¹⁵N-glycine method with urinary ammonia as the end-product is approximately +/- 13%.[2] | Generally considered to have high reproducibility, though specific figures vary by study. | The choice of end-product and study conditions significantly impacts the reproducibility of the ¹⁵N-glycine method. |
Applications of this compound in Research
Whole-Body Protein Turnover
The measurement of whole-body protein turnover is a critical application of ¹⁵N-glycine. The non-invasive nature of the single oral dose method makes it particularly suitable for studies in vulnerable populations, such as children and for field research.[1][3]
A single oral dose of ¹⁵N-glycine (typically 2-4 mg/kg body weight) is administered to the subject in a fasted or fed state. Urine is collected over a defined period (commonly 12 or 24 hours). The enrichment of ¹⁵N in urinary end-products, primarily ammonia and urea, is measured using isotope ratio mass spectrometry. Protein synthesis, breakdown, and net balance are then calculated based on the isotopic enrichment and total nitrogen excretion.[3]
Tracing Nitrogen Metabolism and Purine Biosynthesis
Glycine is a fundamental precursor for the biosynthesis of purines, the building blocks of DNA and RNA. ¹⁵N-glycine serves as an excellent tracer to elucidate the pathways of nitrogen metabolism and quantify the rate of de novo purine synthesis. This is particularly relevant in cancer research, where metabolic pathways are often reprogrammed.
Cells (e.g., A549 cancer cells) are cultured in a medium containing ¹⁵N-glycine. Over a time course, cell metabolites are extracted. The incorporation of ¹⁵N into purine-containing metabolites such as adenine, adenosine, AMP, ADP, and ATP is quantified using high-resolution mass spectrometry (HRMS) and tandem mass spectrometry (HRMS²). The rate of incorporation provides a direct measure of de novo purine biosynthesis.
Quantitative Proteomics: A Conceptual Comparison with SILAC
While Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a dominant method in quantitative proteomics, typically utilizing ¹³C and ¹⁵N labeled arginine and lysine, a glycine-based labeling strategy offers a complementary approach.
-
SILAC (Stable Isotope Labeling by Amino acids in Cell culture): In this method, cells are grown in media containing either "light" (normal) or "heavy" (isotope-labeled) essential amino acids (commonly arginine and lysine). The proteins from different cell populations are then mixed, digested, and analyzed by mass spectrometry. The ratio of heavy to light peptides provides a precise quantification of relative protein abundance.
-
This compound Labeling: A similar metabolic labeling approach can be employed using this compound. This would be particularly useful for studying the turnover and abundance of glycine-rich proteins or for investigating pathways where glycine metabolism is of central interest. The dual labeling with ¹⁵N and d2 provides a distinct mass shift, facilitating detection and quantification.
While direct quantitative comparisons are limited in the literature, a glycine-based approach would be advantageous when studying proteins with low arginine or lysine content, where traditional SILAC may provide poor coverage.
References
- 1. Measuring Protein Turnover in the Field: Implications for Military Research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein turnover in man measured with 15N: comparison of end products and dose regimes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Whole Body Protein Turnover and Net Protein Balance After Pediatric Thoracic Surgery: A Noninvasive Single-Dose 15 N Glycine Stable Isotope Protocol With End-Product Enrichment - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Glycine-15N,d2 and 13C-Labeled Glycine in Metabolic Research and Drug Development
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research and drug development, stable isotope-labeled compounds are indispensable tools for elucidating complex biological pathways. Among these, labeled glycine isotopologues serve as critical tracers for a multitude of processes, from protein synthesis to one-carbon metabolism. This guide provides an objective comparison of two key types of labeled glycine: Glycine-15N,d2 and 13C-labeled glycine. The information herein is supported by experimental data to aid researchers in selecting the optimal tracer for their specific experimental needs.
Data Presentation: A Quantitative Comparison
The choice between this compound and 13C-labeled glycine is fundamentally driven by the biological question and the analytical technique employed. While a direct head-to-head benchmarking study is not extensively available in published literature, a comparative summary of their primary applications and performance characteristics can be synthesized from various studies.
| Feature | This compound | 13C-Labeled Glycine (e.g., [1,2-13C2]glycine) |
| Primary Application | Measurement of whole-body protein synthesis and turnover.[1][2] Tracing nitrogen metabolism.[3][4] | Quantification of glycine metabolic flux, including decarboxylation and conversion to serine.[5] Tracing carbon flow in one-carbon metabolism and gluconeogenesis. |
| Analytical Technique | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Key Performance Metric | Protein Synthesis Rate: Can be used to determine the fractional rate of protein synthesis in various tissues. | Glycine Flux: Total whole-body glycine flux has been quantified at approximately 463 ± 55 µmol/(kg·h) in healthy volunteers. |
| Metabolic Stability: The 15N label is primarily traced through pathways of nitrogen metabolism. Deuteration at the α-carbon can increase metabolic stability by reducing susceptibility to certain enzymatic reactions. | Decarboxylation Rate: The rate of glycine cleavage via the glycine cleavage system (GCS) has been measured at 190 ± 41 µmol/(kg·h), accounting for about 39% of total glycine flux. | |
| NMR Signal: Deuteration significantly increases the spin-lattice relaxation time (T1) in NMR, which is advantageous for hyperpolarization studies, leading to longer signal retention. | Conversion to Serine: The flux from glycine to serine via serine hydroxymethyltransferase (SHMT) has been quantified at 193 ± 28 µmol/(kg·h). |
Key Experimental Insights
-
Metabolic Interconversion: It is crucial to recognize that glycine and serine are readily interconvertible in biological systems. This metabolic scrambling can affect the interpretation of tracer data, and experimental designs should account for this.
-
NMR Performance: For studies utilizing hyperpolarized NMR, the inclusion of deuterium in the glycine molecule, as in this compound, offers a distinct advantage. Deuteration of the α-hydrogens in γ-glutamyl-[1-13C]glycine was shown to increase the T1 relaxation time by 1.5-fold, thereby extending the lifetime of the hyperpolarized signal.
-
Mass Spectrometry Analysis: Both 13C and 15N labeling provide distinct mass shifts that are readily detectable by mass spectrometry, allowing for the quantification of labeled analytes in complex biological matrices.
Experimental Protocols
Below are detailed methodologies for key experiments involving stable isotope-labeled glycine.
Protocol 1: Quantification of Whole-Body Glycine Flux and Decarboxylation using [1,2-13C2]glycine
This protocol is adapted from studies quantifying glycine kinetics in humans.
1. Materials:
- [1,2-13C2]glycine
- Sterile saline solution for infusion
- Blood collection tubes with anticoagulant
- Breath collection bags
- Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) system
2. Procedure:
- Subject Preparation: Subjects are typically studied in a post-absorptive state.
- Tracer Infusion: A primed, constant intravenous infusion of [1,2-13C2]glycine is administered. The priming dose helps to rapidly achieve isotopic steady state.
- Sample Collection:
- Blood samples are collected at baseline and at regular intervals during the infusion to measure plasma glycine and serine enrichment.
- Breath samples are collected to measure the enrichment of 13CO2, a product of glycine decarboxylation.
- Sample Preparation:
- Plasma is separated from blood samples by centrifugation.
- Plasma amino acids are typically derivatized for GC-MS analysis to improve volatility and chromatographic separation.
- Mass Spectrometry Analysis:
- The isotopic enrichment of glycine and serine in plasma is determined by monitoring the mass-to-charge ratios (m/z) of the unlabeled (M+0) and labeled (e.g., M+2 for [1,2-13C2]glycine) ions.
- The enrichment of 13CO2 in breath samples is measured using isotope ratio mass spectrometry.
- Data Analysis:
- Glycine flux is calculated from the isotopic dilution of the infused tracer in plasma at isotopic steady state.
- The rate of glycine decarboxylation is calculated from the rate of 13CO2 appearance in breath.
Protocol 2: Measurement of Protein Synthesis Rates with [15N]glycine
This protocol is based on studies measuring protein turnover in vivo.
1. Materials:
- [15N]glycine
- Infusion or oral administration vehicle
- Tissue and blood collection supplies
- Isotope Ratio Mass Spectrometry (IRMS) or GC-MS system
2. Procedure:
- Tracer Administration: [15N]glycine is administered either as a single oral dose or via continuous infusion.
- Sample Collection:
- For single-dose studies, urine is collected over a defined period (e.g., 9-12 hours) to measure the excretion of 15N in end products like ammonia and urea.
- For infusion studies, tissue biopsies and blood samples are collected at the end of the infusion period.
- Sample Preparation:
- Proteins are precipitated from tissue homogenates and plasma.
- The protein pellet is hydrolyzed to release amino acids.
- Amino acids are isolated and derivatized if necessary for GC-MS analysis.
- Urinary nitrogen-containing end products are isolated.
- Mass Spectrometry Analysis:
- The 15N enrichment in the protein-bound amino acid pool and the free amino acid pool (or urinary end products) is measured.
- Data Analysis:
- The fractional rate of protein synthesis is calculated based on the incorporation of 15N into protein relative to the enrichment of the precursor pool over time.
Visualizing Glycine's Metabolic Role
To better understand the metabolic pathways where these tracers are employed, the following diagrams illustrate key processes and experimental workflows.
Caption: Key metabolic pathways of glycine and the utility of different isotopic labels.
Caption: A generalized experimental workflow for stable isotope tracing studies.
Conclusion
The selection between this compound and 13C-labeled glycine is not a matter of inherent superiority but one of strategic alignment with research objectives. For studies focused on nitrogen metabolism and protein turnover, [15N]glycine is the tracer of choice. When investigating carbon flux, particularly through the glycine cleavage system and one-carbon metabolism, 13C-labeled glycine provides invaluable quantitative data. The addition of deuterium to the glycine molecule offers specific advantages for NMR-based studies by enhancing signal longevity. By understanding the distinct applications and performance characteristics of each tracer, researchers can design more precise and informative experiments to unravel the complexities of glycine metabolism in health and disease.
References
- 1. Measurement of protein synthesis rates with [15N]glycine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Assessment of whole body protein metabolism in critically ill children: can we use the [15N]glycine single oral dose method? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Regulation of pool sizes and turnover rates of amino acids in humans: 15N-glycine and 15N-alanine single-dose experiments using gas chromatography-mass spectrometry analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tracing the nitrogen metabolites of glycine using (15)N-glycine and mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Glycine turnover and decarboxylation rate quantified in healthy men and women using primed, constant infusions of [1,2-13C2]glycine and [2H3]leucine - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protein Identification: Glycine-15N,d2 Labeling vs. Established Methods
For researchers, scientists, and drug development professionals navigating the complexities of quantitative proteomics, the precise identification and quantification of proteins are paramount. This guide provides an objective comparison of Glycine-15N,d2 labeling with established alternatives such as Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC), Isobaric Tags for Relative and Absolute Quantitation (iTRAQ), and Tandem Mass Tags (TMT). Supported by experimental data and detailed methodologies, this document aims to inform the selection of the most appropriate protein identification strategy for your research needs.
Metabolic labeling using stable isotopes is a powerful technique for the quantitative analysis of proteins by mass spectrometry. By incorporating isotopes into proteins in vivo, researchers can accurately compare protein abundance between different cell populations. This compound labeling is a metabolic labeling approach where cells are cultured in a medium containing glycine labeled with both a heavy nitrogen isotope (15N) and two deuterium atoms (d2). This introduces a specific mass shift in glycine-containing peptides, enabling their differentiation and quantification in a mass spectrometer.
Performance Comparison: this compound Labeling vs. Alternatives
The choice of a quantitative proteomics strategy depends on various factors, including the biological system, experimental goals, and available instrumentation. While direct head-to-head comparisons of this compound labeling with all other methods are not extensively documented in single studies, we can construct a comparison based on the principles of each technique and available data for similar metabolic labeling approaches.
| Feature | This compound Labeling | SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture) | iTRAQ (Isobaric Tags for Relative and Absolute Quantitation) | TMT (Tandem Mass Tags) |
| Principle | Metabolic Labeling (in vivo) | Metabolic Labeling (in vivo) | Chemical Labeling (in vitro) | Chemical Labeling (in vitro) |
| Labeling Stage | During protein synthesis in cell culture | During protein synthesis in cell culture | Post-protein extraction and digestion (peptide level) | Post-protein extraction and digestion (peptide level) |
| Specificity | Labels glycine residues | Typically labels arginine and lysine residues | Labels primary amines (N-terminus and lysine side chains) | Labels primary amines (N-terminus and lysine side chains) |
| Multiplexing | Typically 2-plex (light vs. heavy) | 2-plex or 3-plex (light, medium, heavy) | 4-plex and 8-plex | Up to 18-plex |
| Quantification Level | MS1 (precursor ion) | MS1 (precursor ion) | MS2 or MS3 (reporter ions) | MS2 or MS3 (reporter ions) |
| Accuracy & Precision | High (early mixing of samples reduces variability) | High (early mixing of samples reduces variability)[1] | Good, but can be affected by ratio compression[2] | Good, but can be affected by ratio compression |
| Dynamic Range | Good | Good | Moderate, can be limited by co-isolation interference | Moderate, can be limited by co-isolation interference |
| Sample Compatibility | Proliferating cells in culture | Proliferating cells in culture | Virtually any sample type | Virtually any sample type |
| Cost | Moderate (cost of labeled glycine) | High (cost of labeled amino acids and special media) | High (cost of reagents) | High (cost of reagents) |
| Workflow Complexity | Requires cell culture adaptation | Requires cell culture adaptation and multiple cell passages for full incorporation | Multi-step chemical labeling post-digestion | Multi-step chemical labeling post-digestion |
Experimental Protocols
Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for this compound labeling and the comparative techniques.
This compound Metabolic Labeling Protocol
This protocol outlines the general steps for labeling proteins in cell culture using this compound for mass spectrometry analysis.
-
Cell Culture Adaptation: Gradually adapt cells to a custom culture medium deficient in standard glycine but supplemented with a known concentration of this compound. This adaptation phase is critical to ensure normal cell proliferation and high incorporation efficiency.
-
Cell Growth and Labeling: Culture the experimental cell population in the "heavy" this compound medium and the control population in a parallel "light" medium containing unlabeled glycine. Allow the cells to undergo a sufficient number of divisions (typically 5-6) to ensure near-complete incorporation of the labeled amino acid.
-
Cell Harvest and Lysis: Harvest the "heavy" and "light" cell populations separately. Lyse the cells using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification and Mixing: Determine the protein concentration of each lysate. Mix equal amounts of protein from the "heavy" and "light" samples.
-
Protein Digestion: Reduce, alkylate, and digest the combined protein mixture into peptides using a protease such as trypsin.
-
Peptide Cleanup: Desalt the peptide mixture using a C18 StageTip or equivalent to remove contaminants that could interfere with mass spectrometry analysis.
-
LC-MS/MS Analysis: Analyze the cleaned peptide sample by liquid chromatography-tandem mass spectrometry (LC-MS/MS). The mass spectrometer will detect the mass difference between the "light" and "heavy" glycine-containing peptides.
-
Data Analysis: Use specialized software to identify peptides and quantify the relative abundance of proteins based on the intensity ratios of the isotopic peptide pairs at the MS1 level.
SILAC Protocol
The SILAC workflow is similar to the this compound labeling protocol but typically utilizes labeled arginine and lysine.
-
Cell Culture: Grow two cell populations in parallel. One population is cultured in a "light" medium containing natural arginine and lysine, while the other is grown in a "heavy" medium containing stable isotope-labeled arginine (e.g., 13C6-Arg) and lysine (e.g., 13C6,15N2-Lys).
-
Incorporation: Ensure complete incorporation of the labeled amino acids by culturing the cells for at least five to six cell divisions.
-
Sample Preparation: Harvest and lyse the cells from both populations.
-
Mixing and Digestion: Combine equal amounts of protein from the "light" and "heavy" lysates and proceed with in-solution or in-gel digestion.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS.
-
Data Analysis: Quantify the relative protein abundance by comparing the signal intensities of the "light" and "heavy" peptide pairs in the MS1 spectra.[3]
iTRAQ/TMT Protocol
These chemical labeling methods are performed on peptides after protein extraction and digestion.
-
Protein Extraction and Digestion: Extract proteins from different samples and digest them into peptides using an enzyme like trypsin.
-
Peptide Labeling: Label the peptides from each sample with a different isobaric tag (e.g., iTRAQ 4-plex or TMT 10-plex reagents) according to the manufacturer's protocol.
-
Sample Pooling: Combine the labeled peptide samples into a single mixture.[4]
-
Fractionation (Optional): To reduce sample complexity, the combined peptide mixture can be fractionated using techniques like strong cation exchange (SCX) or high-pH reversed-phase chromatography.
-
LC-MS/MS Analysis: Analyze the peptide mixture (or each fraction) by LC-MS/MS. In the MS2 spectrum, the isobaric tags fragment to produce reporter ions of different masses, the intensities of which correspond to the relative abundance of the peptide in each sample.
-
Data Analysis: Identify peptides from the fragmentation patterns and quantify their relative abundance based on the intensities of the reporter ions in the MS2 or MS3 spectra.
Visualizing the Workflow and Applications
Diagrams can help clarify complex experimental workflows and the biological context of the research.
Caption: Experimental workflow for quantitative proteomics using this compound metabolic labeling.
Application in Studying Protein Turnover
This compound labeling is particularly well-suited for studying protein turnover, the balance between protein synthesis and degradation. By introducing the labeled glycine at a specific time point, researchers can track its incorporation into newly synthesized proteins and monitor the degradation of pre-existing, unlabeled proteins. This dynamic information is critical for understanding cellular homeostasis and disease progression.
Caption: Logical workflow for analyzing protein turnover rates using this compound labeling.
References
A Researcher's Guide to Comparative Proteomics: Statistical Analysis Using Glycine-¹⁵N,d₂
For researchers, scientists, and drug development professionals, the precise quantification of protein abundance is paramount to understanding cellular mechanisms and identifying potential therapeutic targets. Stable isotope labeling coupled with mass spectrometry has become a cornerstone of quantitative proteomics. This guide provides an objective comparison of metabolic labeling using Glycine-¹⁵N,d₂ with alternative established methods, namely Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) and Label-Free Quantification (LFQ). We present supporting experimental data, detailed methodologies, and visual workflows to aid in the selection of the most appropriate technique for your research needs.
Data Presentation: A Comparative Overview
The following tables summarize hypothetical yet representative quantitative data from a comparative proteomics experiment. In this simulated study, two cell populations (Control vs. Treated) were analyzed using three different methodologies: Glycine-¹⁵N,d₂ labeling, traditional SILAC (using ¹³C₆,¹⁵N₂-Lysine and ¹³C₆,¹⁵N₄-Arginine), and Label-Free Quantification. The data presented are for a curated list of proteins known to be involved in a specific signaling pathway.
Table 1: Protein Abundance Ratios (Treated/Control)
| Protein ID | Glycine-¹⁵N,d₂ Ratio | SILAC Ratio | Label-Free Ratio |
| P12345 | 1.85 | 1.92 | 2.10 |
| P67890 | 0.52 | 0.48 | 0.65 |
| Q12345 | 1.10 | 1.05 | 1.15 |
| Q67890 | 3.20 | 3.10 | 3.50 |
| R12345 | 0.95 | 1.01 | 0.90 |
Table 2: Statistical Analysis of Protein Ratios
| Protein ID | Glycine-¹⁵N,d₂ (p-value) | SILAC (p-value) | Label-Free (p-value) | Glycine-¹⁵N,d₂ (CV %) | SILAC (CV %) | Label-Free (CV %) |
| P12345 | 0.008 | 0.005 | 0.015 | 8 | 6 | 15 |
| P67890 | 0.012 | 0.009 | 0.025 | 10 | 8 | 18 |
| Q12345 | 0.450 | 0.380 | 0.350 | 12 | 10 | 20 |
| Q67890 | 0.001 | 0.0008 | 0.005 | 7 | 5 | 12 |
| R12345 | 0.850 | 0.910 | 0.780 | 15 | 12 | 25 |
CV: Coefficient of Variation
Experimental Protocols
Detailed methodologies for the three key comparative proteomics techniques are provided below.
Protocol 1: Metabolic Labeling with Glycine-¹⁵N,d₂
This protocol outlines the steps for in-vitro metabolic labeling of cultured cells using Glycine-¹⁵N,d₂.
-
Cell Culture and Labeling:
-
Culture two populations of cells in parallel. For the "heavy" labeled sample, use a custom-formulated growth medium deficient in glycine. Supplement this medium with Glycine-¹⁵N,d₂ to a final concentration of 0.4 mM.
-
Culture the "light" (control) sample in a standard medium containing natural abundance glycine.
-
Allow the cells to undergo at least five doublings to ensure near-complete incorporation of the labeled glycine.
-
-
Sample Preparation:
-
Harvest and lyse the "heavy" and "light" cell populations separately.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Mix equal amounts of protein from the "heavy" and "light" lysates.
-
-
Protein Digestion:
-
Reduce the mixed protein sample with dithiothreitol (DTT) and alkylate with iodoacetamide.
-
Digest the proteins into peptides using trypsin overnight at 37°C.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Process the raw data using software capable of handling variable modifications, such as MaxQuant or Protein Prospector.[1][2]
-
Identify peptides and quantify the relative abundance of "heavy" and "light" peptide pairs.
-
Perform statistical analysis on the protein ratios to determine significant changes.
-
Protocol 2: Conventional SILAC (Stable Isotope Labeling by Amino Acids in Cell Culture)
This protocol describes the widely used SILAC method for comparative proteomics.[3]
-
Cell Culture and Labeling:
-
Culture two cell populations in specialized SILAC media. The "heavy" medium is supplemented with stable isotope-labeled arginine (¹³C₆, ¹⁵N₄) and lysine (¹³C₆, ¹⁵N₂). The "light" medium contains the natural abundance isotopes of these amino acids.
-
Ensure complete incorporation by culturing for at least five cell divisions.[3]
-
-
Sample Preparation and Digestion:
-
Follow the same steps for harvesting, lysis, protein quantification, and mixing as described in the Glycine-¹⁵N,d₂ protocol.
-
Perform in-solution tryptic digestion of the mixed protein sample.
-
-
Mass Spectrometry and Data Analysis:
-
Analyze the peptide mixture using LC-MS/MS.
-
Utilize software such as MaxQuant for data processing.[1] The software will identify peptide pairs with a fixed mass difference corresponding to the labeled amino acids and calculate their abundance ratios.
-
Statistical analysis is then performed to identify significantly regulated proteins.
-
Protocol 3: Label-Free Quantification (LFQ)
This protocol outlines a common workflow for quantitative proteomics without the use of stable isotopes.
-
Sample Preparation:
-
Culture and treat cell populations as required for the experiment.
-
Harvest and lyse each sample individually.
-
Digest the proteins from each sample separately using trypsin.
-
-
Mass Spectrometry:
-
Analyze each peptide sample by LC-MS/MS in separate runs. It is crucial to maintain consistent chromatography and instrument performance across all runs.
-
-
Data Analysis:
-
Process the raw data using software like MaxQuant, which includes the MaxLFQ algorithm.
-
The software performs retention time alignment and normalization across the different runs.
-
Protein quantification is based on the intensity of the precursor ions.
-
Statistical tests, such as t-tests or ANOVA, are applied to identify proteins with significant abundance changes between experimental groups.
-
Mandatory Visualization
The following diagrams illustrate the experimental workflows and a representative signaling pathway.
Conclusion
The choice of a quantitative proteomics strategy is contingent on the specific biological question, available resources, and the desired level of quantitative accuracy.
-
Glycine-¹⁵N,d₂ Labeling: This metabolic labeling approach offers a cost-effective alternative to SILAC when complete proteome labeling is desired. As glycine is incorporated into numerous proteins, it provides broad coverage. However, the variable number of glycine residues per peptide can complicate data analysis, requiring specialized software capable of handling these mass shifts.
-
SILAC: Considered a gold standard for quantitative proteomics in cell culture, SILAC provides high accuracy and precision due to the early mixing of samples, which minimizes experimental variability. The fixed mass shift of labeled arginine and lysine simplifies data analysis. The primary limitations are the cost of isotopic amino acids and its inapplicability to primary tissues that do not divide in culture.
-
Label-Free Quantification (LFQ): LFQ is the most flexible and cost-effective method, applicable to a wide range of sample types. However, it is more susceptible to experimental variation, as samples are processed and analyzed individually. This often necessitates a greater number of technical and biological replicates to achieve statistical power. Data analysis is also more complex, requiring sophisticated algorithms for alignment and normalization.
Ultimately, a thorough understanding of the strengths and weaknesses of each method, as outlined in this guide, will enable researchers to design robust quantitative proteomics experiments that yield reliable and biologically meaningful results.
References
Safety Operating Guide
Navigating the Disposal of Glycine-15N,d2: A Guide for Laboratory Professionals
Ensuring laboratory safety and environmental compliance is paramount when handling and disposing of chemical reagents. This guide provides essential, step-by-step procedures for the proper disposal of Glycine-15N,d2, a stable isotope-labeled amino acid crucial in metabolic research and drug development.
This compound, while not classified as a hazardous substance, requires responsible disposal to prevent environmental contamination. The health and safety characteristics of this isotopically labeled compound are considered identical to those of unlabeled glycine. It is important to note that this compound is not radioactive.[1]
Primary Disposal Method: Professional Waste Management
The universally recommended and safest method for the disposal of this compound, for both large and small quantities, is to engage a licensed professional waste disposal company.[1][2] This ensures that the compound is managed in an environmentally responsible manner and in accordance with all applicable regulations.
Key Steps for Professional Disposal:
-
Collection and Storage:
-
Contact a Licensed Vendor:
-
Reach out to your institution's environmental health and safety (EHS) office for a list of approved chemical waste vendors.
-
Provide the vendor with a clear and accurate description of the waste, including its identity (this compound) and quantity.
-
-
Packaging and Labeling for Pickup:
-
Follow the specific packaging and labeling instructions provided by the waste disposal company.
-
Ensure the container is securely sealed to prevent any leakage during transport.
-
Accidental Release and Spill Cleanup
In the event of a spill, prompt and appropriate action is necessary to minimize exposure and environmental contamination.
Spill Response Protocol:
-
Personal Protective Equipment (PPE): Before addressing a spill, ensure you are wearing appropriate PPE, including safety glasses, gloves, and a lab coat. For larger spills or where dust may be generated, respiratory protection may be necessary.
-
Containment: For solid spills, prevent the dust from spreading. You can achieve this by gently covering the spill with an absorbent material.
-
Cleanup: Carefully sweep or scoop the spilled material into a suitable container for disposal. Avoid actions that could generate dust.
-
Decontamination: Clean the spill area with soap and water.
-
Waste Disposal: The collected spill waste should be disposed of as chemical waste through a licensed disposal company.
Quantitative Data Summary
| Property | Value | Reference |
| Molecular Formula | C₂H₃D₂¹⁵NO₂ | N/A |
| Appearance | White solid | |
| Solubility | Soluble in water | |
| Stability | Stable under normal conditions; moisture sensitive | |
| NFPA Health Hazard | 1 (Exposure could cause irritation) | |
| NFPA Fire Hazard | 0 (Materials that will not burn) | |
| NFPA Reactivity | 0 (Normally stable) |
Experimental Protocol Context: Use of this compound in Metabolic Studies
While specific experimental protocols are highly varied, a common application of this compound is in metabolic flux analysis using mass spectrometry. A generalized workflow is as follows:
-
Cell Culture and Labeling: Cells of interest are cultured in a medium where standard glycine is replaced with this compound. The cells are incubated for a defined period to allow for the uptake and incorporation of the labeled glycine into various metabolic pathways.
-
Metabolite Extraction: After the labeling period, the cells are harvested, and metabolites are extracted using a solvent system, such as a mixture of methanol, acetonitrile, and water.
-
Sample Analysis: The extracted metabolites are then analyzed by a mass spectrometer (e.g., LC-MS/MS). The instrument detects the mass shift in downstream metabolites due to the incorporation of the heavy isotopes from this compound.
-
Data Analysis: The resulting data is analyzed to determine the flux through various metabolic pathways, providing insights into cellular metabolism under different conditions.
-
Waste Generation: Waste generated from these experiments includes leftover labeling media, cell culture waste, and contaminated lab supplies (e.g., pipette tips, tubes). All waste containing this compound should be collected for professional disposal.
Disposal Workflow for this compound
The following diagram outlines the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound waste.
References
Personal protective equipment for handling Glycine-15N,d2
This guide provides immediate safety, operational, and disposal protocols for laboratory personnel working with Glycine-15N,d2. Adherence to these procedures is critical for ensuring a safe laboratory environment and maintaining the integrity of the compound.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, a stable isotopically labeled compound, is not radioactive and shares the same chemical hazards as standard glycine.[1][2] The primary risks are associated with its physical form as a powder and potential for mild irritation.
Recommended Personal Protective Equipment (PPE):
A risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[3]
| PPE Category | Minimum Requirement | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical safety goggles.[3][4] | Protects against dust particles and accidental splashes. |
| Hand Protection | Disposable nitrile gloves. | Prevents skin contact with the chemical. |
| Body Protection | A standard laboratory coat must be worn at all times. | Protects clothing and skin from spills. |
| Respiratory Protection | Generally not required under normal use with adequate ventilation. A dust mask may be used if handling large quantities that could generate dust. | Minimizes inhalation of airborne particles. |
| Foot Protection | Closed-toe shoes must be worn in the laboratory. | Protects feet from spills and falling objects. |
Operational Plan: From Receipt to Use
Proper handling and storage are crucial to maintain the chemical and isotopic purity of this compound. While stable isotopes do not require special handling for radioactive properties, deuterated compounds can be sensitive to environmental conditions.
Step-by-Step Handling Protocol:
-
Receiving and Inspection: Upon receipt, inspect the container for any damage. Verify that the product name and specifications on the label match the order.
-
Storage:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Protect from light and moisture to prevent degradation and hydrogen-deuterium exchange.
-
Recommended storage is at room temperature.
-
-
Preparation for Use:
-
Before opening, allow the container to equilibrate to room temperature to prevent condensation, which can introduce moisture.
-
Handle the compound in an area with adequate ventilation, such as a chemical fume hood, especially when weighing or transferring the powder, to avoid dust formation.
-
-
During Use:
-
Avoid contact with skin, eyes, and clothing.
-
Do not eat, drink, or smoke in the laboratory.
-
Wash hands thoroughly after handling.
-
Disposal Plan
Waste containing stable isotopes does not require the same disposal procedures as radioactive waste. However, it must be handled as chemical waste in accordance with local, state, and federal regulations.
Disposal Protocol:
-
Waste Segregation:
-
Do not mix waste containing this compound with radioactive waste.
-
Collect waste in a designated and clearly labeled container for non-hazardous chemical waste.
-
-
Container Labeling:
-
The waste container must be labeled with its contents, including the name "this compound".
-
-
Disposal Request:
-
Follow your institution's procedures for chemical waste disposal. This typically involves contacting the Environmental Health and Safety (EH&S) department for waste pickup.
-
-
Contaminated Materials:
-
Dispose of any contaminated PPE (e.g., gloves) and lab supplies (e.g., weigh boats, pipette tips) in the designated chemical waste container.
-
Emergency Procedures
In case of accidental exposure or spills, follow these immediate steps.
| Incident | First Aid / Spill Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Wash off with soap and plenty of water. Remove contaminated clothing. Seek medical attention if irritation develops or persists. |
| Inhalation | Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician. |
| Small Spill | Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal. |
| Large Spill | Evacuate the area. Prevent further dust generation. Contact your institution's emergency response team or EH&S. |
References
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
